molecular formula C8H14O B1585859 (S)-1-Octyn-3-ol CAS No. 32556-71-1

(S)-1-Octyn-3-ol

Katalognummer: B1585859
CAS-Nummer: 32556-71-1
Molekulargewicht: 126.2 g/mol
InChI-Schlüssel: VUGRNZHKYVHZSN-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-Octyn-3-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-oct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h2,8-9H,3,5-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGRNZHKYVHZSN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316203
Record name (3S)-1-Octyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32556-71-1
Record name (3S)-1-Octyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32556-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octyn-3-ol, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032556711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-1-Octyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1-Octyn-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-OCTYN-3-OL, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8HO63XX92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of Chiral Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-Octyn-3-ol for Advanced Synthesis

In the landscape of modern pharmaceutical development and complex molecule synthesis, chiral propargylic alcohols stand out as exceptionally versatile building blocks. Their unique bifunctionality, possessing both a reactive terminal alkyne and a stereodefined secondary alcohol, allows for orthogonal chemical modifications and precise three-dimensional control in molecular architecture. Among these critical intermediates, this compound has emerged as a compound of significant interest, particularly as a key precursor for the synthesis of prostaglandins and their analogues.[1] This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights and detailed protocols for its synthesis, characterization, and application.

Physicochemical and Stereochemical Properties

This compound is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the C3 carbinol center, as defined by the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is crucial for its utility in asymmetric synthesis, where maintaining enantiopurity is paramount for achieving the desired biological activity in the final target molecule.

Core Physical Data

The fundamental physical properties of this compound are summarized below. These values are critical for its handling, purification, and use in subsequent reactions.

PropertyValueSource(s)
CAS Number 32556-71-1[2]
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [2][3]
Appearance Clear, colorless to yellowish liquid[4]
Boiling Point 100 °C @ 20 mmHg (83 °C @ 19 mmHg)[2][5]
Density 0.864 g/mL at 25 °C[2][5]
Refractive Index (n²⁰/D) 1.441 - 1.442[2][5]
Specific Optical Rotation [α]²⁵/D ≈ -7.5° (neat)Inferred from[6]
Solubility Sparingly soluble in water (est. 3.4 g/L); Soluble in common organic solvents like ether, THF.[4]

Note on Specific Rotation: The value is inferred from the reported specific rotation of the (R)-(+)-enantiomer, which is +7.5° (neat).[6] Enantiomers exhibit equal and opposite optical rotations.

Spectroscopic Characterization: A Guide to Quality Control

Confirming the identity and purity of this compound is essential. The following spectroscopic data are characteristic of the molecule. In a standard achiral solvent, the NMR spectra of the (S) and (R) enantiomers are identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide a detailed map of the carbon and proton environments within the molecule.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR (CDCl₃)~4.33multipletH-3 (CH-OH)
~2.42doublet (J=2 Hz)H-1 (C≡C-H)
~1.65multipletH-4 (-CH₂-)
~1.3-1.4multipletH-5, H-6, H-7 (-CH₂-)
~0.86triplet (J=6.6 Hz)H-8 (-CH₃)
¹³C NMR (CDCl₃)~85.1singletC-2 (-C≡CH)
~72.6singletC-1 (-C≡CH)
~62.0singletC-3 (CH-OH)
~37.4singletC-4 (-CH₂-)
~31.3singletC-5 (-CH₂-)
~24.6singletC-6 (-CH₂-)
~22.4singletC-7 (-CH₂-)
~13.9singletC-8 (-CH₃)
(Data based on representative spectra for the racemic compound)[6]
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups: the alcohol and the terminal alkyne.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3315Strong, BroadO-H stretch (alcohol)
~3300Strong, Sharp≡C-H stretch (terminal alkyne)
~2950-2860StrongC-H stretch (aliphatic)
~2120Weak to MediumC≡C stretch (terminal alkyne)
~1060-1120MediumC-O stretch (secondary alcohol)
(Data based on representative spectra for the racemic compound)[6][7]

Synthesis and Purification

The preparation of enantiomerically pure this compound is most reliably achieved through the asymmetric reduction of the corresponding ketone, 1-octyn-3-one. The following workflow outlines the synthesis, purification, and analytical verification of the final product.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Quality Control ketone 1-Octyn-3-one reduction Crude this compound ketone->reduction Asymmetric Reduction reagent (S)-Alpine Borane (from (-)-α-pinene) reagent->reduction workup Oxidative Workup (NaOH, H₂O₂) reduction->workup distill Vacuum Distillation workup->distill pure_product Pure this compound distill->pure_product nmr_ir NMR & IR Spectroscopy (Identity & Purity) pure_product->nmr_ir hplc Chiral HPLC (Enantiomeric Excess) pure_product->hplc final Verified Product nmr_ir->final hplc->final

Caption: Synthesis and Quality Control Workflow.

Detailed Protocol: Asymmetric Synthesis

This protocol is adapted from the robust and well-documented procedure in Organic Syntheses, which details the preparation of the (R)-enantiomer.[6] To obtain the target (S)-enantiomer, the synthesis must start with (- )-α-pinene instead of (+)-α-pinene.

Step 1: Preparation of the Chiral Reducing Agent (B-3-Pinanyl-9-BBN)

  • Flame-dry a 2 L round-bottomed flask equipped with a reflux condenser and magnetic stirrer under a nitrogen atmosphere.

  • Charge the flask with 800 mL of a 0.5 M THF solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.4 mol).

  • Add 61.3 g (0.45 mol) of enantiomerically pure (-)-α-pinene .

  • Reflux the solution for 4 hours.

  • Cool the solution and remove the excess α-pinene and THF under vacuum to yield the neat chiral borane reagent as a thick oil.

Step 2: Asymmetric Reduction

  • Cool the flask containing the chiral reagent to 0 °C in an ice bath.

  • Slowly add 35.3 g (0.285 mol) of 1-octyn-3-one.

  • Allow the reaction to slowly warm to room temperature and stir for approximately 8 hours. Monitor the reaction for completion by TLC or GC.

Step 3: Workup and Purification

  • Destroy the excess borane reagent by adding 22 mL (0.3 mol) of propionaldehyde and stirring for 1 hour at room temperature.

  • Remove the liberated α-pinene under high vacuum.

  • Add 200 mL of THF, followed by 150 mL of 3 M aqueous NaOH.

  • Carefully add 150 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C. Caution: This oxidation is exothermic.

  • Stir for 3 hours at 40 °C.

  • Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.

  • Purify the resulting oil by vacuum distillation (e.g., at ~60–65 °C / 3.0 mmHg) to yield pure this compound.[6]

Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Step 1: Column and Mobile Phase Selection

  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Columns such as Daicel CHIRALPAK® IA, IB, or IC are excellent starting points.[8]

  • Mobile Phase: Normal phase chromatography often provides the best resolution for propargylic alcohols. A typical mobile phase is a mixture of hexane and isopropanol (IPA) or ethanol. A starting composition of 90:10 (Hexane:IPA) is recommended.[9]

  • Additives: For alcohols, additives are not usually necessary.

Step 2: Method Development and Analysis

  • Prepare a ~1 mg/mL solution of the racemic 1-octyn-3-ol as a reference standard.

  • Prepare a ~1 mg/mL solution of the synthesized this compound sample.

  • Set the HPLC flow rate to 1.0 mL/min and the UV detection wavelength to a low value where the analyte absorbs (e.g., 210 nm), as there is no strong chromophore.

  • Inject the racemic standard to confirm the separation of the two enantiomer peaks.

  • If separation is poor, adjust the ratio of hexane to alcohol. Increasing the hexane percentage will increase retention and may improve resolution, while increasing the alcohol percentage will decrease retention.

  • Once baseline resolution is achieved, inject the synthesized sample.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions of the Hydroxyl Group
  • Protection: The secondary alcohol can be protected with common protecting groups (e.g., silyl ethers like TBS or TIPS, or as a THP ether) to allow for selective reaction at the alkyne terminus.

  • Esterification: The alcohol can be acylated to form esters using acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine.[10][11] This is a common derivatization and can also be used for kinetic resolution.

  • Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) converts the alcohol to the corresponding ynone, 1-octyn-3-one.

Reactions of the Terminal Alkyne

The terminal alkyne is acidic (pKa ≈ 25) and can be deprotonated with a strong base (e.g., n-BuLi, Grignard reagents) to form a nucleophilic acetylide. This nucleophile can then participate in a variety of powerful carbon-carbon bond-forming reactions.

  • Sonogashira Coupling: This is a palladium- and copper-catalyzed cross-coupling reaction between the terminal alkyne and an aryl or vinyl halide.[12][13] It is a cornerstone of modern organic synthesis for creating sp-sp² carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and organic materials.[12][14]

Caption: Sonogashira Cross-Coupling Reaction.

  • Alkylation: The acetylide can react with alkyl halides in an Sₙ2 reaction to extend the carbon chain.

  • Addition to Carbonyls: The acetylide can add to aldehydes or ketones to form new, more complex propargylic alcohols.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[4] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[4] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. Store in a cool, dry place in a tightly sealed container.

References

Introduction: The Significance of (S)-1-Octyn-3-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of Enantiomerically Pure (S)-1-Octyn-3-ol

This compound is a chiral propargyl alcohol that has emerged as a cornerstone in asymmetric synthesis. Its bifunctional nature, possessing both a terminal alkyne and a stereodefined secondary alcohol, makes it a highly versatile and valuable building block for the construction of complex, biologically active molecules.[1] The absolute stereochemistry at the C-3 position is crucial, serving as a foundational chiral center from which subsequent stereocenters can be introduced with high levels of control. This guide provides a comprehensive overview of its commercial availability, strategic importance, and the robust synthetic methodologies employed for its preparation in enantiomerically pure form, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Commercial Sourcing and Availability

Enantiomerically pure this compound is readily available from several major chemical suppliers, facilitating its use in research and development without the immediate need for in-house synthesis. The compound is typically offered with high enantiomeric excess (ee), often exceeding 98-99%.

SupplierTypical Purity/GradeProduct Number (Example)Notes
Sigma-Aldrich 99%393967Available in various quantities for research and bulk needs.[2]
TCI Chemicals >99.0% (GC)O0235Marketed as a key side-chain unit for prostaglandin synthesis.[2][3]
Thermo Scientific 98+%A15977Formerly part of the Alfa Aesar portfolio.[4]
BOC Sciences Custom Synthesis818-72-4 (racemate)Offers a range of services including chiral synthesis.[5]
Simson Pharma Custom SynthesisOT554000Provides compounds with a Certificate of Analysis.

Note: Product numbers and availability are subject to change. Researchers should consult the respective supplier's website for the most current information.

Part 2: Strategic Application in Prostaglandin Synthesis

The primary driver for the demand for this compound is its critical role as a key intermediate in the synthesis of prostaglandins and their analogues.[4][6] Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, leading to their development as therapeutics for conditions ranging from glaucoma to cardiovascular disease.[7][8]

In a typical prostaglandin synthesis, this compound constitutes the "lower side chain" or "ω-chain" of the final molecule. The synthesis generally involves the coupling of this ω-chain with a functionalized cyclopentane core (the "upper side chain" is added subsequently). The pre-existing (S)-stereocenter in 1-octyn-3-ol directly translates to the required (S)-stereochemistry at the C-15 position in natural prostaglandins like PGF₂α, obviating the need for a late-stage, and often difficult, stereoselective reduction.[7][8]

G cluster_0 Core Prostaglandin Synthesis Strategy Corey_Lactone Prostaglandin Core (e.g., Corey Lactone) Coupling Coupling Reaction Corey_Lactone->Coupling Omega_Chain This compound (ω-Chain Precursor) Omega_Chain->Coupling Final_PG Prostaglandin Analogue (e.g., PGF₂α) Coupling->Final_PG

Caption: Logical workflow for prostaglandin synthesis.

Part 3: Methodologies for Asymmetric Synthesis

While commercially available, large-scale campaigns or specialized research may necessitate the chemical synthesis of this compound. The two most reliable and field-proven methods are the asymmetric reduction of the corresponding ketone and the enzymatic kinetic resolution of the racemic alcohol.

Methodology 1: Asymmetric Reduction of 1-Octyn-3-one

This is a highly efficient method that constructs the chiral center through a stereoselective reduction of a prochiral ketone. The most authoritative and widely cited protocol involves the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), a chiral reducing agent.[9]

Causality of Stereoselection: The reducing agent is prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and a chiral terpene, α-pinene. The use of (-)-α-pinene leads to the formation of the (S)-alcohol. The steric bulk of the pinane framework dictates the facial selectivity of hydride delivery to the ketone. The ketone orients itself to minimize steric clash with the borane complex, exposing one face preferentially to the hydride transfer, resulting in a high degree of enantioselectivity.[9]

G Start 1-Octyn-3-one (Prochiral Ketone) Process Asymmetric Reduction Start->Process Reagent Alpine-Borane® (from (-)-α-pinene) Reagent->Process Product This compound (>95% ee) Process->Product

Caption: Workflow for asymmetric reduction.

Detailed Experimental Protocol (Adapted from Organic Syntheses) [9]

  • Preparation of the Reducing Agent: In a flame-dried, nitrogen-purged flask, a solution of 9-BBN in tetrahydrofuran (THF) is treated with a solution of enantiomerically pure (-)-α-pinene. The mixture is stirred at 65°C for 1-2 hours to ensure the complete formation of B-3-pinanyl-9-BBN.

  • Reduction: The reaction mixture is cooled to -78°C (dry ice/acetone bath). A solution of 1-octyn-3-one in anhydrous THF is added dropwise to the chiral borane solution. It is critical to maintain a low temperature to maximize enantioselectivity. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting ketone.

  • Workup: Once the reaction is complete, the excess borane reagents are carefully decomposed. The standard workup involves the addition of ethanolamine to break the borane-alcohol complex. An alternative, more common method involves oxidative workup with sodium hydroxide and hydrogen peroxide at a controlled temperature (e.g., 40°C).

  • Purification: The product is extracted from the aqueous layer using a suitable organic solvent like diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield enantiomerically enriched this compound.

Methodology 2: Enzymatic Kinetic Resolution of Racemic 1-Octyn-3-ol

Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst, typically an enzyme. For resolving racemic 1-octyn-3-ol, lipases are highly effective.

Principle of Resolution: A lipase, in the presence of an acyl donor (e.g., vinyl acetate), will selectively acylate one enantiomer of the alcohol much faster than the other. In many cases, the (R)-enantiomer is preferentially acylated, leaving the desired (S)-enantiomer as the unreacted alcohol. The process is allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. The two compounds, now having very different chemical properties (alcohol vs. ester), can be easily separated using standard chromatography.

G cluster_0 Enzymatic Kinetic Resolution Racemate Racemic (R/S)-1-Octyn-3-ol Reaction Selective Acylation Racemate->Reaction Enzyme Lipase + Acyl Donor Enzyme->Reaction Products Mixture Reaction->Products Separation Chromatographic Separation Products->Separation S_Product This compound (Unreacted) Separation->S_Product R_Product (R)-1-Octyn-3-yl Acetate (Esterified) Separation->R_Product

Caption: Process flow for enzymatic kinetic resolution.

General Experimental Protocol

  • Reaction Setup: To a solution of racemic 1-octyn-3-ol in an appropriate organic solvent (e.g., hexane or methylene chloride), add an acyl donor (typically vinyl acetate, ~0.6 equivalents) and the lipase catalyst (e.g., Candida antarctica lipase B, often immobilized).

  • Incubation: The suspension is stirred at a controlled temperature (e.g., 30-40°C). The progress of the reaction is monitored by chiral GC or HPLC to track the conversion and the enantiomeric excess of the remaining starting material.

  • Termination and Separation: When the reaction reaches approximately 50% conversion, the enzyme is filtered off. The solvent is removed under reduced pressure.

  • Purification: The resulting mixture of this compound and (R)-1-octyn-3-yl acetate is separated by flash column chromatography on silica gel, yielding the pure, enantiomerically enriched (S)-alcohol.

Part 4: Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of this compound.

PropertyValue
CAS Number 32556-71-1
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 100 °C at 20 mmHg[2]
Density 0.864 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) ~1.442[2]
Optical Rotation [α]²⁰/D -6.5° (c=2 in methylene chloride)[2]

Note: Optical rotation can be an unreliable indicator of enantiomeric purity and should always be confirmed by chiral chromatography.[9]

Conclusion

This compound stands as a testament to the power of asymmetric synthesis in providing access to enantiomerically pure building blocks for high-value applications. Its commercial availability from reputable suppliers has democratized its use, while robust and scalable synthetic routes, particularly asymmetric reduction and enzymatic resolution, provide a reliable means for its production. For any professional engaged in the synthesis of prostaglandins or other complex chiral molecules, a thorough understanding of the sourcing and preparation of this key intermediate is indispensable.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Octyn-3-ol is a chiral propargyl alcohol with significant applications in synthetic organic chemistry, particularly as a versatile building block in the synthesis of complex natural products and pharmaceuticals. Its specific stereochemistry and functional groups necessitate unambiguous characterization, for which spectroscopic methods are indispensable. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a foundational understanding of the principles behind the spectral features. We will delve into the causality of experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, a clear, colorless liquid, holds a unique position in the repertoire of chiral synthons.[1] Its structure, featuring a terminal alkyne and a secondary alcohol at a stereogenic center, allows for a diverse range of chemical transformations. The precise three-dimensional arrangement of these functional groups is critical to its utility in asymmetric synthesis. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity to confirm the identity, purity, and stereochemical integrity of the molecule.

This guide will systematically dissect the spectroscopic signature of this compound, providing a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a chiral molecule like this compound, NMR provides detailed information about the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals corresponding to the alkynyl, carbinol, and aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.3Multiplet1HH-3 (CH-OH)
~2.4Doublet1HH-1 (≡C-H)
~1.6-1.2Multiplet8HH-4, H-5, H-6, H-7 (-CH₂-)₄
~0.9Triplet3HH-8 (-CH₃)
VariableBroad Singlet1H-OH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The downfield shift of the H-3 proton to ~4.3 ppm is a direct consequence of the deshielding effect of the adjacent electronegative oxygen atom. The terminal alkynyl proton (H-1) at ~2.4 ppm is also characteristic. The overlapping multiplets in the aliphatic region (~1.6-1.2 ppm) correspond to the methylene protons of the pentyl chain, while the terminal methyl group (H-8) appears as a triplet around 0.9 ppm due to coupling with the adjacent methylene group. The hydroxyl proton signal is typically broad and its chemical shift is highly variable, depending on factors like solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of chloroform-d is common for its good dissolving power and relatively clean spectral window.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds is recommended.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~84.7C-2 (≡C-OH)
~71.5C-1 (≡C-H)
~61.9C-3 (CH-OH)
~37.5C-4 (-CH₂-)
~31.4C-5 (-CH₂-)
~24.9C-6 (-CH₂-)
~22.5C-7 (-CH₂-)
~13.9C-8 (-CH₃)

Note: Data obtained from SpectraBase.[2]

The alkynyl carbons, C-1 and C-2, are observed in the characteristic region for sp-hybridized carbons (~70-85 ppm). The carbinol carbon (C-3) appears around 61.9 ppm, shifted downfield by the hydroxyl group. The remaining signals correspond to the aliphatic pentyl chain.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-resolution NMR spectrometer with a broadband probe is required.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will prominently display absorptions characteristic of the hydroxyl (-OH) and terminal alkyne (-C≡C-H) groups.

Table 3: Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~3300Strong, Sharp≡C-H StretchTerminal Alkyne
3600-3200Strong, BroadO-H StretchAlcohol
~2930, ~2860Medium-Strongsp³ C-H StretchAlkane
2100-2260Weak-MediumC≡C StretchAlkyne
~1050StrongC-O StretchSecondary Alcohol

The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region is a definitive indicator of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.[3][4] The sharp peak around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne.[3][4] The C≡C triple bond stretch is typically weaker and appears in the 2100-2260 cm⁻¹ range.[3][4]

Experimental Protocol: ATR-IR Spectroscopy

  • Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) IR. A single drop of the neat liquid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

The nominal molecular weight of this compound (C₈H₁₄O) is 126 g/mol .[5][6] Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 126 is often weak or absent for secondary alcohols due to facile fragmentation.[7][8]

Key Fragmentation Pathways:

  • α-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen-bearing carbon.[9] For 1-octyn-3-ol, α-cleavage can occur on either side of C-3.

    • Loss of the pentyl radical (•C₅H₁₁) leads to a resonance-stabilized fragment at m/z 57 . This is often the base peak.

    • Loss of the ethynyl radical (•C₂H) would result in a fragment at m/z 99.

  • Dehydration: Loss of a water molecule (H₂O, 18 amu) from the molecular ion can lead to a peak at m/z 108 ([M-18]⁺).[8][9]

Table 4: Expected Mass Spectrometry Fragments for 1-Octyn-3-ol

m/zProposed Fragment
126[M]⁺ (Molecular Ion)
108[M - H₂O]⁺
99[M - C₂H]⁺
57[M - C₅H₁₁]⁺ (α-cleavage product)

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Chiral Analysis Considerations

It is crucial to note that the standard spectroscopic techniques discussed above (NMR, IR, MS) do not differentiate between the (S) and (R) enantiomers of 1-octyn-3-ol. To determine the enantiomeric purity or excess (ee), specialized chiral analytical methods are required. These include:

  • NMR with Chiral Solvating or Derivatizing Agents: Reacting the alcohol with a chiral agent, such as Mosher's acid chloride, creates diastereomers that exhibit distinct NMR signals, allowing for quantification.[10]

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can separate the enantiomers, allowing for their individual detection and quantification.[10][11]

Visualizing the Data: Structural and Workflow Diagrams

To aid in the understanding of the spectroscopic data and experimental processes, the following diagrams are provided.

G cluster_nmr NMR Analysis Workflow cluster_ir IR Analysis Workflow cluster_ms MS Analysis Workflow SamplePrep_NMR Sample Prep (5-10 mg in CDCl₃) Acquisition_NMR Data Acquisition (¹H & ¹³C NMR) SamplePrep_NMR->Acquisition_NMR Processing_NMR Data Processing (FT, Phasing, Referencing) Acquisition_NMR->Processing_NMR Interpretation_NMR Spectral Interpretation Processing_NMR->Interpretation_NMR SamplePrep_IR Sample Prep (Neat Liquid on ATR) Acquisition_IR Data Acquisition (FTIR-ATR) SamplePrep_IR->Acquisition_IR Processing_IR Background Subtraction Acquisition_IR->Processing_IR Interpretation_IR Functional Group ID Processing_IR->Interpretation_IR SamplePrep_MS Sample Prep (Dilute in Solvent) Acquisition_MS Data Acquisition (GC-MS, EI) SamplePrep_MS->Acquisition_MS Processing_MS Data Extraction Acquisition_MS->Processing_MS Interpretation_MS Fragmentation Analysis Processing_MS->Interpretation_MS

References

An In-Depth Technical Guide to Chiral Propargyl Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral propargyl alcohols are indispensable building blocks in modern organic synthesis, prized for their unique structural features and versatile reactivity. Possessing both a stereodefined alcohol center and a reactive alkyne moiety, they serve as powerful precursors for a vast array of complex molecular architectures, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and application of these critical intermediates. We will delve into the core catalytic methodologies for their asymmetric preparation, explore their key synthetic transformations, and present a detailed, field-proven experimental protocol. The focus is on the causality behind experimental choices, ensuring a deep, practical understanding of the principles governing their use.

The Strategic Importance of Chiral Propargyl Alcohols

The utility of chiral propargyl alcohols stems from the orthogonal reactivity of their two key functional groups. The hydroxyl group allows for derivatization, directs subsequent reactions, and can be oxidized. The terminal alkyne is a gateway to a multitude of transformations, including C-C bond formations, cycloadditions, reductions, and rearrangements.[4] This bifunctionality makes them exceptionally valuable synthons for introducing chirality and molecular complexity in a controlled manner.[5][6] Their application is widespread, forming the backbone of synthetic routes to eicosanoids, macrolides, enediyne antibiotics, and various bioactive natural products.[4][7]

Core Methodologies for Asymmetric Synthesis

The enantioselective synthesis of propargyl alcohols is a cornerstone of modern asymmetric catalysis. Several robust methods have been developed, each with distinct advantages.

Catalytic Asymmetric Addition of Alkynes to Aldehydes

The most direct and atom-economical route to chiral propargyl alcohols is the catalytic asymmetric addition of a terminal alkyne to an aldehyde.[8] This reaction forges a new carbon-carbon bond and sets a stereocenter simultaneously. Zinc-based catalyst systems are among the most successful and widely adopted.[5]

A seminal contribution in this area is the Carreira protocol, which utilizes zinc triflate (Zn(OTf)₂) in combination with an inexpensive, commercially available chiral ligand, (+)-N-methylephedrine.[9][10][11] This system is operationally simple, tolerates air and moisture, and provides high enantioselectivities (up to 99% ee) across a broad scope of aldehydes and alkynes.[10][12][13]

The proposed catalytic cycle involves the in situ formation of a chiral zinc-amino alkoxide complex. This complex coordinates both the terminal alkyne (increasing its acidity) and the aldehyde (activating it towards nucleophilic attack), facilitating the enantioselective C-C bond formation within a structured chiral environment.[13][14]

G cluster_cycle Catalytic Cycle cluster_reactants Inputs catalyst Chiral Zn-Ligand Complex activated_alkyne Zn-Acetylide Complex catalyst->activated_alkyne + R''-C≡CH - Ligand-H transition_state Ternary Complex (Aldehyde Coordinated) activated_alkyne->transition_state + R'-CHO product_complex Zn-Alkoxide Product Complex transition_state->product_complex C-C Bond Formation (Enantioselective Step) product_complex->catalyst + H₂O (Workup) - Chiral Product aldehyde R'-CHO (Aldehyde) alkyne R''-C≡CH (Alkyne)

Figure 1: Generalized catalytic cycle for Zn-catalyzed asymmetric alkynylation.

Other effective catalyst systems have been developed based on metals like Indium, Ruthenium, and Copper, each employing specifically designed chiral ligands to induce high enantioselectivity.[15][16] Dinuclear zinc catalysts, such as those derived from proline, have also proven highly effective for a wide range of substrates, including challenging α,β-unsaturated aldehydes.[5][6][17][18]

Enantioselective Reduction of Propargyl Ketones (Ynones)

An alternative strategy involves the asymmetric reduction of a prochiral α,β-acetylenic ketone (ynone). This method is particularly useful when the corresponding ynone is readily accessible. The Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst (CBS catalyst) with borane, is a powerful tool for this transformation, delivering chiral propargyl alcohols with high enantiopurity.[7][19] The stereochemical outcome is predictable based on the established model where the ynone coordinates to the catalyst in a way that minimizes steric interactions, directing the hydride delivery from the borane to one specific face of the carbonyl.[19]

Kinetic Resolution of Racemic Propargyl Alcohols

When a racemic propargyl alcohol is easily prepared, dynamic kinetic resolution (DKR) can be an efficient route to a single enantiomer.[20] This process combines a lipase-catalyzed kinetic resolution (which selectively acylates one enantiomer) with a metal-based racemization catalyst (which continuously interconverts the faster-reacting and slower-reacting alcohol enantiomers). This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantioenriched acylated product.[20]

Comparative Analysis of Synthetic Methods
MethodCatalyst SystemKey AdvantagesKey LimitationsTypical ee (%)
Asymmetric Alkynylation Zn(OTf)₂ / N-MethylephedrineOperationally simple, inexpensive ligand, broad scope, high ee.[9][10]Stoichiometric amounts of zinc reagent may be needed.85-99
Asymmetric Alkynylation Dinuclear Zn / Proline-derived ligandHigh turnover, excellent ee for unsaturated aldehydes.[5][6]Ligand synthesis can be more complex.90-98
Asymmetric Reduction CBS Catalyst / BoraneHigh ee, predictable stereochemistry, well-established.[19]Requires synthesis of ynone precursor; handling of borane.90->99
Dynamic Kinetic Resolution Lipase / Ru or V catalystHigh theoretical yield (>50%), excellent ee.[20]Requires screening for compatible enzyme/catalyst pair; longer reaction times.>99

Key Synthetic Transformations

The true power of chiral propargyl alcohols is realized in their subsequent transformations, which unlock access to a diverse range of chiral building blocks.

Meyer-Schuster and Rupe Rearrangements

Under acidic conditions, secondary and tertiary propargyl alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds.[21] The Meyer-Schuster rearrangement typically yields α,β-unsaturated aldehydes (from terminal alkynes) or ketones (from internal alkynes).[22][23] The reaction proceeds via protonation of the alcohol, followed by a 1,3-hydroxyl shift and tautomerization.[22][24][25] This rearrangement is a valuable tool for synthesizing E-alkenes with high diastereoselectivity.[22]

Synthesis of Chiral Allenes

One of the most important applications of chiral propargyl alcohols is their stereospecific conversion to axially chiral allenes.[26] This transformation is often achieved via an SN2' reaction pathway. For example, reduction of propargylic alcohol alkoxides with Schwartz's reagent (Cp₂Zr(H)Cl) can generate allenes with a high degree of chirality transfer from the alcohol's stereocenter to the allene's axis.[27][28] Organocatalytic methods using chiral phosphoric acids have also emerged, enabling the enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols.[29][30]

Cyclization and Annulation Reactions

The dual functionality of propargyl alcohols makes them ideal substrates for cyclization reactions to form a variety of carbocycles and heterocycles, which are core structures in many pharmaceuticals.[1][31] Transition metal catalysts (e.g., based on Rhodium, Copper, or Ytterbium) can mediate annulation reactions with various partners to construct complex ring systems like pyrazoles and indolizines in a single step.[31]

G cluster_products Key Transformations start Chiral Propargyl Alcohol allene Axially Chiral Allene start->allene Sₙ2' Reduction (e.g., Cp₂Zr(H)Cl) enone α,β-Unsaturated Carbonyl start->enone Meyer-Schuster Rearrangement (Acid Catalyst) heterocycle Heterocycle (e.g., Furan, Pyrrole) start->heterocycle Cyclization/ Annulation (Metal Catalyst)

Figure 2: Major synthetic pathways from chiral propargyl alcohols.

Practical Guide: Experimental Protocols

Trustworthiness in synthesis relies on robust, reproducible protocols. Below is a detailed procedure for a benchmark reaction: the Carreira asymmetric alkynylation.

Protocol: Asymmetric Alkynylation of Benzaldehyde with Phenylacetylene

This protocol describes the synthesis of (R)-1,3-diphenylprop-2-yn-1-ol using the Zn(OTf)₂/(+)-N-methylephedrine catalyst system.

Reagents & Equipment:

  • Zinc triflate (Zn(OTf)₂, anhydrous)

  • (+)-N-methylephedrine

  • Toluene (anhydrous)

  • Triethylamine (Et₃N, distilled)

  • Benzaldehyde (distilled)

  • Phenylacetylene (distilled)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, syringes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add Zn(OTf)₂ (400 mg, 1.1 mmol, 1.1 eq) and (+)-N-methylephedrine (215 mg, 1.2 mmol, 1.2 eq).

  • Add anhydrous toluene (15 mL) and triethylamine (0.3 mL, 2.1 mmol, 2.1 eq). Stir the resulting suspension at room temperature for 2 hours. Causality: This pre-stirring period is crucial for the formation of the active chiral zinc complex.

  • Reactant Addition: To the catalyst mixture, add benzaldehyde (100 μL, 1.0 mmol, 1.0 eq) followed by phenylacetylene (120 μL, 1.1 mmol, 1.1 eq) via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Causality: The NH₄Cl solution protonates the product alkoxide and breaks down the zinc complex.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure propargyl alcohol.

  • Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis. Expected ee: ≥95%.

Figure 3: Experimental workflow for the Carreira asymmetric alkynylation.

Conclusion and Future Perspectives

Chiral propargyl alcohols are firmly established as elite building blocks in chemical synthesis. The development of robust and highly selective catalytic methods for their preparation has made them readily accessible to the broader scientific community. Current research continues to focus on expanding the substrate scope, developing more sustainable catalysts using earth-abundant metals, and integrating these methodologies into streamlined, multi-step syntheses of complex target molecules. As the demand for enantiomerically pure pharmaceuticals and advanced materials grows, the strategic importance of chiral propargyl alcohols will undoubtedly continue to increase, driving further innovation in the field of asymmetric synthesis.

References

The Alkyne Keystone: A Technical Guide to the Medicinal Chemistry Applications of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Octyn-3-ol, a chiral propargyl alcohol, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique trifecta of a terminal alkyne, a stereodefined secondary alcohol, and a flexible alkyl chain renders it a highly versatile and sought-after chiral building block. This technical guide provides an in-depth exploration of the multifaceted applications of this compound in the synthesis of complex and biologically potent molecules. We will dissect its pivotal role in the construction of prostaglandins and other bioactive lipids, its utility in the stereoselective synthesis of diverse heterocyclic scaffolds, and its emerging potential in fragment-based drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven insights into the strategic application of this invaluable synthon.

Introduction: The Strategic Advantage of this compound

In the quest for novel therapeutics, the ability to control three-dimensional molecular architecture is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. This compound, with its defined (S)-stereochemistry at the carbinol center, provides a reliable and cost-effective entry point into a vast and diverse chemical space.

The molecule's power lies in the orthogonal reactivity of its functional groups. The hydroxyl group allows for esterification, etherification, or oxidation, while the terminal alkyne is a gateway to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("Click chemistry"). This inherent versatility allows for the sequential and controlled elaboration of the molecular framework, a critical aspect in the multi-step synthesis of complex drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point83-85 °C (15 mmHg)
Density0.864 g/mL at 25 °C
Optical Rotation[α]²⁰/D +7.5 to +9.5° (neat)

The Cornerstone of Prostaglandin Synthesis

Perhaps the most celebrated application of this compound is its role as a key precursor in the synthesis of prostaglandins, a class of lipid compounds with a wide range of physiological effects, including regulation of inflammation, blood pressure, and uterine contractions.[1][2][3][4][5] Synthetic prostaglandins and their analogues are used in the treatment of glaucoma, peptic ulcers, and for the induction of labor.[1][2][3][4][5]

The classical approach to many prostaglandins, pioneered by E.J. Corey, relies on a key intermediate known as the Corey lactone.[6][7][8] this compound serves as a crucial building block for the ω-side chain of prostaglandins, which is introduced onto the Corey lactone framework.

Workflow: From this compound to a Prostaglandin Intermediate

G S_Octynol This compound Protection Protection of Hydroxyl Group (e.g., TBDMSCl, Imidazole) S_Octynol->Protection Hydroboration Hydroboration-Oxidation of Alkyne Protection->Hydroboration Corey_Lactone_Coupling Coupling with Corey Lactone Derivative (e.g., Horner-Wadsworth-Emmons) Hydroboration->Corey_Lactone_Coupling Prostaglandin_Intermediate Prostaglandin Intermediate Corey_Lactone_Coupling->Prostaglandin_Intermediate

Caption: A generalized workflow for the incorporation of this compound into a prostaglandin backbone.

Experimental Protocol: Synthesis of a Prostaglandin E1 Precursor

The following protocol is a representative example of how this compound can be elaborated into a key intermediate for the synthesis of Prostaglandin E1 (PGE1).[9]

Step 1: Protection of the Hydroxyl Group

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected this compound.

Step 2: Hydrozirconation and Iodination

  • To a solution of the TBDMS-protected alkyne (1.0 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add a solution of Schwartz's reagent (Cp₂ZrHCl, 1.1 eq) in THF.

  • Stir the reaction for 1 hour, at which point the solution should become clear.

  • Cool the reaction to 0 °C and add a solution of iodine (1.1 eq) in THF dropwise.

  • Stir for 30 minutes, then quench with saturated aqueous sodium thiosulfate.

  • Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the vinyl iodide.

Step 3: Coupling with the Cyclopentenone Moiety

  • To a solution of the vinyl iodide (1.0 eq) in a 2:1 mixture of THF and hexamethylphosphoramide (HMPA) at -78 °C, add tert-butyllithium (2.2 eq) dropwise.

  • After stirring for 30 minutes, add a solution of the appropriate cuprate reagent (prepared separately) followed by the enone corresponding to the prostaglandin core.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the prostaglandin precursor.

A Versatile Synthon for Other Bioactive Lipids

The utility of this compound extends beyond prostaglandins. Its structural motifs are found in a variety of other bioactive lipids, including lipoxins and leukotrienes, which are key mediators of inflammation and immune responses.[10][11][12] The synthesis of stable analogues of these often-labile natural products is a major focus of medicinal chemistry, and this compound provides a valuable starting point for such endeavors.[10][12]

Gateway to Bioactive Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring.[13][14][15][16][17] The alkyne functionality of this compound is a versatile handle for the construction of a wide array of heterocyclic systems.

Synthesis of Chiral Furans and Butenolides

The intramolecular cyclization of derivatives of this compound can lead to the stereoselective formation of substituted furans and butenolides.[7][11][18][19][20] These scaffolds are present in numerous natural products with interesting biological activities, including antitumor and anti-inflammatory properties.[21]

Triazole Synthesis via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal "click" reaction, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[][23][24][25][26] The resulting triazole ring is a common feature in many pharmaceuticals due to its favorable physicochemical properties and ability to participate in hydrogen bonding.[2][3][4][5] this compound can be readily converted to the corresponding azide, which can then be reacted with a diverse range of alkynes to generate libraries of chiral triazole-containing compounds for biological screening.

Workflow: Synthesis of Chiral Triazoles from this compound

G S_Octynol This compound Mesylation Mesylation/Tosylation of Hydroxyl Group S_Octynol->Mesylation Azide_Substitution Nucleophilic Substitution with Sodium Azide Mesylation->Azide_Substitution Chiral_Azide Chiral Azide Intermediate Azide_Substitution->Chiral_Azide CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Chiral_Azide->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Chiral_Triazole Chiral 1,2,3-Triazole CuAAC->Chiral_Triazole

Caption: A representative synthetic route to chiral triazoles utilizing this compound.

A Valuable Fragment in Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds.[27][28][29][30][31] This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent drug candidates. The alkyne group is a particularly attractive functionality in FBDD, as it is relatively small, non-polar, and can act as a linchpin for fragment linking or as a handle for further chemical elaboration. The defined stereochemistry and additional functionality of this compound make it an excellent candidate for inclusion in fragment libraries.

Conclusion

This compound is far more than a simple chiral alcohol; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its strategic importance is firmly established in the synthesis of prostaglandins and continues to expand into the realms of other bioactive lipids and diverse heterocyclic systems. As synthetic methodologies evolve and our understanding of disease biology deepens, the applications of this remarkable chiral building block are poised to grow ever more sophisticated and impactful. The ability to leverage the unique reactivity of this compound will undoubtedly continue to fuel the discovery and development of the next generation of life-saving medicines.

References

An In-depth Technical Guide to the Safe Handling and Use of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling procedures for (S)-1-Octyn-3-ol, a critical chiral intermediate in pharmaceutical synthesis, particularly for prostaglandins.[1] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental work. This document is intended for researchers, scientists, and drug development professionals.

Compound Profile and Hazard Identification

This compound is a secondary alcohol containing a terminal alkyne group. This functionality dictates its reactivity and associated hazards. Understanding its intrinsic properties is the foundation of a robust safety assessment.

Physicochemical Data

A summary of the key physical and chemical properties of 1-Octyn-3-ol is presented below. This data is critical for understanding its behavior under various laboratory conditions, from storage to reaction quenching.

PropertyValueSource
Molecular Formula C₈H₁₄O[2][3]
Molecular Weight 126.20 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[5]
Density 0.864 - 0.865 g/mL at 25 °C[1][4][5]
Boiling Point ~182 °C @ 760 mmHg; 83 °C @ 19 mmHg[4][5]
Melting Point -60 °C[5][6]
Flash Point 63 °C (145.4 °F) - Closed Cup[4][5][6]
Refractive Index n20/D ~1.442[1][4]
GHS Classification and Hazard Statement

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its acute toxicity, skin/eye irritation, and flammability.[5]

  • Signal Word: Warning [2][3][4][5]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Flammable LiquidsCategory 4H227: Combustible liquid
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life

GHS classifications are based on aggregated data for 1-Octyn-3-ol.[2][3][4][5]

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

GHS_Hazard_Flow cluster_ID Hazard Identification cluster_Risk Risk Assessment cluster_Controls Control Measures Compound This compound GHS GHS Pictograms (Exclamation Mark, Environment) Compound->GHS Hazards Physical Hazards: - Combustible Liquid Health Hazards: - Harmful (Oral, Dermal, Inhalation) - Skin/Eye Irritant Environmental Hazards: - Toxic to Aquatic Life GHS->Hazards informs PPE Personal Protective Equipment (PPE) Hazards->PPE necessitates EngControls Engineering Controls (Fume Hood) Hazards->EngControls necessitates AdminControls Administrative Controls (SOPs, Training) Hazards->AdminControls necessitates

Caption: Hazard Identification and Control Workflow.

Exposure Control and Personal Protection

A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is required to minimize exposure.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area. For procedures involving heating, agitation, or potential aerosolization, a certified chemical fume hood is mandatory.[5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential for exposure. The following represent the minimum requirements for handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., neoprene or PVC).[7] Glove suitability and breakthrough time are dependent on the duration and nature of the work. Always inspect gloves for integrity before use and replace them immediately if contaminated.[7]

    • Protective Clothing: A lab coat or chemical-resistant apron is required. For larger quantities or tasks with a high risk of splashing, chemical-resistant overalls should be worn.[5]

  • Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[5] If there is a risk of overexposure, such as in the event of a large spill in a poorly ventilated area, an approved respirator with an appropriate filter (e.g., Type A-P) should be used.[7]

Handling and Storage Protocols

Prudent Handling Practices

The causality behind safe handling is the prevention of exposure and the mitigation of physical hazards like fire.

  • Avoid Contact: Prevent all personal contact, including inhalation of vapors and direct contact with skin and eyes.[5][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory area where the chemical is used.[5]

  • Ignition Sources: As a combustible liquid, keep this compound away from heat, sparks, open flames, and hot surfaces.[5][8]

  • Inert Atmosphere: The compound is noted to be potentially air-sensitive. For long-term storage or use in sensitive reactions, storing and handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve purity.

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

  • Container: Store in the original, tightly sealed container.[7][8]

  • Location: Keep containers in a dry, cool, and well-ventilated place, away from direct sunlight.[5][8] A flammables storage cabinet is recommended.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][7] Contact with these materials can lead to vigorous, exothermic reactions.

Emergency Procedures

A pre-planned emergency response is crucial for minimizing harm in the event of an accident.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[5]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell or is not breathing, call a POISON CENTER or physician and provide artificial respiration if necessary.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or physician immediately if you feel unwell.[5][8]

Spill Response Protocol

This step-by-step protocol ensures a systematic and safe cleanup of a spill.

  • Evacuate & Isolate: Immediately alert others in the area. If the spill is large, evacuate non-essential personnel and isolate the hazard area. Move upwind from the spill.[7]

  • Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, equipment).[7][9]

  • Ventilate: Ensure the area is well-ventilated (use fume hood sash as a shield if appropriate).

  • Don PPE: Wear the appropriate PPE as described in Section 2.2, including respiratory protection if ventilation is inadequate.

  • Containment: For liquid spills, contain the material using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the container and any contaminated materials as hazardous waste according to local, state, and federal regulations.[5]

Spill_Response_Workflow start Spill Occurs alert Alert Personnel Isolate Area start->alert ignite Remove Ignition Sources alert->ignite ventilate Ventilate Area ignite->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste contain->collect decon Decontaminate Surface collect->decon dispose Dispose as Hazardous Waste decon->dispose end Area Safe dispose->end

Caption: Step-by-step spill response workflow.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-stable foam, dry chemical powder, or carbon dioxide (CO₂).[5] Water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[5]

  • Specific Hazards: The material is combustible and containers may explode when heated.[5][8] Combustion produces hazardous products like carbon monoxide and carbon dioxide.[5][8]

  • Protective Equipment: Firefighters must wear full body protective clothing and self-contained breathing apparatus (SCBA).[5][7]

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and materials contaminated with it must be treated as hazardous waste.

  • Procedure: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, national, and international regulations.[5] Do not dispose of it together with household garbage or allow it to reach the sewage system, as it is very toxic to aquatic life.[2][4][10]

References

Solubility of (S)-1-Octyn-3-ol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (S)-1-Octyn-3-ol for Pharmaceutical Research and Development

Abstract

This compound is a valuable chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of prostaglandins and other complex molecular architectures.[1] A thorough understanding of its solubility characteristics in common organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and streamlining drug development workflows. This technical guide provides a comprehensive analysis of the solubility of this compound, grounding predictions in the fundamental principles of molecular structure, polarity, and intermolecular forces. By synthesizing theoretical knowledge with practical, field-proven experimental methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to effectively utilize this versatile intermediate.

Introduction to this compound: A Profile

This compound is a chiral secondary alcohol containing a terminal alkyne. Its bifunctional nature—a reactive hydroxyl group and a versatile terminal triple bond—makes it a highly sought-after precursor in asymmetric synthesis.

Chemical Identity:

  • Chemical Name: (S)-Oct-1-yn-3-ol

  • CAS Number: 32556-71-1[1]

  • Molecular Formula: C₈H₁₄O[1]

  • Molecular Weight: 126.20 g/mol [1]

  • Appearance: Colorless to light yellow clear liquid[2]

  • Structure: this compound Chemical Structure

The solubility of a compound is not merely a physical constant; it is a critical parameter that dictates its utility. In drug development, solvent selection influences reaction rates, yield, and purity. For a molecule like this compound, choosing the correct solvent is essential for controlling reactivity at either the hydroxyl or alkyne group, facilitating purification via chromatography or extraction, and ensuring homogeneity in reaction mixtures.

Theoretical Principles Governing Solubility

The solubility behavior of this compound is governed by its distinct molecular features and the interplay of intermolecular forces, a concept best summarized by the principle "like dissolves like".[3][4][5] This principle states that substances with similar polarities and intermolecular forces are likely to be soluble in one another.[5][6]

Molecular Structure: An Amphiphilic Balance

This compound is an amphiphilic molecule, meaning it possesses both a polar and a non-polar region.

  • The Polar Head: The hydroxyl (-OH) group at the C-3 position is highly polar. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs).[7][8] This region of the molecule will drive its interaction with polar solvents.

  • The Non-Polar Tail: The eight-carbon chain, including the terminal alkyne, constitutes a significant non-polar, lipophilic region. This "tail" interacts primarily through weaker van der Waals forces (London dispersion forces) and will favor solubility in non-polar solvents.

  • The Alkyne Group: The terminal alkyne (C≡C-H) is weakly polar and contributes minimally to the overall polarity compared to the hydroxyl group.

The solubility of this compound in any given solvent is a result of the competition between these two regions.

Intermolecular Forces at Play

The dissolution process requires that the energy gained from solute-solvent interactions is sufficient to overcome the energy of the solute-solute and solvent-solvent interactions. For this compound, the key interactions are:

  • Hydrogen Bonding: The strongest intermolecular force influencing its solubility. This occurs between its -OH group and polar protic solvents (like alcohols) or hydrogen bond acceptors in polar aprotic solvents (like acetone).[9][10]

  • Dipole-Dipole Interactions: Occur between the polar -OH group and other polar molecules (e.g., dichloromethane, ethyl acetate).

  • Van der Waals Forces: The primary interaction between the molecule's non-polar alkyl chain and non-polar solvents (e.g., hexane, toluene).

G Intermolecular Forces Influencing Solubility cluster_solvents Solvent Classes Solute This compound Protic Polar Protic (e.g., Ethanol) Solute->Protic Strong H-Bonding (Dominant) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic H-Bonding (Acceptor) Dipole-Dipole NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Van der Waals (Alkyl Chain Interaction)

Caption: Key intermolecular forces between this compound and solvent classes.

Solubility Profile Across Common Organic Solvents

SolventClassRelative Polarity¹Predicted SolubilityRationale
Water (H₂O) Polar Protic1.000Slightly Soluble Strong H-bonding is counteracted by the long, non-polar C8 chain. Data suggests low solubility (3.4 - 6.5 g/L).[11][12][13]
Methanol (MeOH) Polar Protic0.762Miscible Strong H-bonding capability and moderate polarity of the solvent can accommodate both polar and non-polar parts of the solute.
Ethanol (EtOH) Polar Protic0.654Miscible Excellent H-bonding and a slightly longer alkyl chain than methanol make it an ideal solvent. The related 1-octen-3-ol is soluble in alcohol.[14]
Isopropanol (IPA) Polar Protic0.546Miscible Similar to ethanol, strong H-bonding interactions are expected to lead to high solubility.
Acetone Polar Aprotic0.355Miscible A strong H-bond acceptor that can also accommodate the non-polar chain, leading to high solubility.
Tetrahydrofuran (THF) Polar Aprotic0.207Miscible A good H-bond acceptor with low polarity, effectively solvating both ends of the molecule.
Ethyl Acetate (EtOAc) Polar Aprotic0.228Soluble Can act as a hydrogen bond acceptor; its moderate polarity should effectively dissolve the compound.
Dimethyl Sulfoxide (DMSO) Polar Aprotic0.444Soluble A very strong H-bond acceptor, expected to readily dissolve the solute.
Dichloromethane (DCM) Polar Aprotic0.309Soluble Dipole-dipole interactions with the hydroxyl group and van der Waals forces with the alkyl chain should promote solubility.
Toluene Non-Polar0.099Soluble The aromatic ring and methyl group interact well with the C8 non-polar chain, while being polarizable enough to tolerate the -OH group.
Hexane Non-Polar0.009Soluble / Partially Soluble Primarily van der Waals interactions. The highly polar -OH group may limit miscibility, but the long alkyl chain promotes solubility.

¹Relative polarity values are from Christian Reichardt's work, with water normalized to 1.[15]

Experimental Protocol for Solubility Determination

For novel applications or solvent systems, experimental verification is crucial. The following protocols provide a framework for both rapid screening and quantitative measurement.

Safety Precautions

Before beginning, consult the Safety Data Sheet (SDS). This compound is harmful if swallowed and may cause skin and eye irritation.[14][16][17] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the chemical in a well-ventilated fume hood.

Protocol 1: Qualitative Solubility Classification

This method provides a rapid assessment and classifies the compound based on its acid-base properties.[18][19]

Materials:

  • This compound

  • Test tubes and rack

  • Graduated cylinder or micropipettes

  • Solvents: Deionized Water, Diethyl Ether, 5% NaOH (aq), 5% HCl (aq), conc. H₂SO₄

Procedure:

  • Water Solubility: To a test tube, add ~25 mg of this compound. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing or shaking vigorously for 30 seconds after each addition. Observe for complete dissolution.

    • Expected Result: Insoluble or slightly soluble. Proceed to step 2.

  • Ether Solubility: Repeat step 1 using diethyl ether as the solvent.

    • Expected Result: Soluble.

  • Acid/Base Tests: If the compound is water-insoluble, test its solubility in 5% NaOH and 5% HCl using the same procedure as step 1.

    • Expected Result: this compound is a neutral compound (an alcohol) and should be insoluble in both 5% NaOH and 5% HCl. The absence of a reaction confirms the lack of strongly acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups.

  • Sulfuric Acid Test: (Perform with extreme caution in a fume hood). Add ~25 mg of the compound to a clean, dry test tube. Carefully add 0.5 mL of cold, concentrated H₂SO₄. A positive test is dissolution or any color change.

    • Expected Result: Soluble. The oxygen atom's lone pairs will be protonated by the strong acid, forming a soluble salt. The alkyne may also react. This confirms the presence of an oxygen-containing functional group.

G start Start: ~25 mg of This compound water Test in H₂O start->water naoh Test in 5% NaOH water->naoh Insoluble hcl Test in 5% HCl naoh->hcl Insoluble h2so4 Test in conc. H₂SO₄ hcl->h2so4 Insoluble neutral Result: Neutral Compound (Class N) h2so4->neutral Soluble

Caption: Experimental workflow for the qualitative solubility classification.

Protocol 2: Quantitative Solubility Measurement (Shake-Flask Method)

This protocol determines the solubility of the compound in a specific solvent at a given temperature, typically expressed in mg/mL or mol/L.[20]

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Analytical instrumentation (GC, HPLC, or quantitative NMR)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2.0 mL). "Excess" means enough solid/liquid should remain undissolved to ensure saturation.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake for at least 24 hours to ensure the solution reaches equilibrium.

  • Phase Separation: After 24 hours, stop shaking and allow the vial to sit undisturbed at the same constant temperature for several hours, permitting the undissolved solute to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Do not disturb the undissolved layer.

  • Filtration: Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This removes any microscopic undissolved particles.

  • Analysis: Determine the concentration of this compound in the filtered sample using a pre-calibrated analytical method (e.g., GC with an internal standard). Alternatively, for non-volatile solvents, the mass of the solute can be determined gravimetrically after carefully evaporating the solvent.

  • Calculation: Express the result as mass of solute per volume of solvent (e.g., mg/mL).

Implications for Researchers and Drug Development

A clear understanding of this solubility profile directly impacts laboratory efficiency and project success:

  • Reaction Solvent Choice: For reactions targeting the hydroxyl group (e.g., esterification, etherification), aprotic solvents like THF or Dichloromethane are ideal as they solubilize the starting material without competing in the reaction. For reactions involving the alkyne (e.g., Sonogashira coupling), solvents like THF, Toluene, or DMF are common choices.

  • Purification Strategy: The amphiphilic nature of this compound makes it well-suited for normal-phase silica gel chromatography. A gradient elution starting with a non-polar solvent (like Hexane) and gradually increasing the polarity with a more polar solvent (like Ethyl Acetate) will effectively separate it from non-polar byproducts and more polar impurities.

  • Work-up and Extraction: When quenching a reaction, knowledge of solubility is key. The compound's low water solubility allows for efficient extraction from aqueous layers into organic solvents like Ethyl Acetate or Diethyl Ether.

Conclusion

The solubility of this compound is a nuanced interplay between its polar hydroxyl head and its non-polar hydrocarbon tail. It exhibits broad solubility in a range of common polar and non-polar organic solvents, making it a highly versatile intermediate. Its miscibility in alcohols, ethers, and ketones is driven by hydrogen bonding, while its solubility in hydrocarbons is governed by van der Waals forces. Its limited solubility in water is a key property for extraction and purification. By leveraging the theoretical principles and experimental protocols detailed in this guide, researchers can make informed, efficient, and logical decisions in their synthetic and developmental endeavors, ultimately accelerating the path from discovery to application.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Octyn-3-ol is a chiral propargyl alcohol that serves as a critical building block in the synthesis of complex pharmaceutical agents, including prostaglandins.[1] Its utility in multi-step syntheses necessitates a thorough understanding of its thermal stability. Uncontrolled decomposition not only poses a significant safety risk, due to potentially exothermic events and the generation of volatile byproducts, but can also lead to yield loss and impurity generation, compromising the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the thermal behavior of this compound, detailing theoretical decomposition pathways, robust analytical methodologies for stability assessment, and practical insights for safe handling and storage.

Introduction: The Imperative of Thermal Stability Profiling

In pharmaceutical development, the thermal stability of a synthetic intermediate is a cornerstone of process safety and product quality. This compound, with its terminal alkyne and secondary alcohol functionalities, possesses inherent reactivity that must be rigorously characterized.[2][3] The high electron density of the terminal alkyne makes it susceptible to various reactions, while the propargylic alcohol moiety can undergo rearrangements and elimination under thermal stress.[2][4] This document serves as a senior application scientist's perspective on establishing a validated thermal stability profile for this key intermediate, ensuring process robustness from laboratory scale-up to commercial manufacturing.

Core Physicochemical and Safety Data

A foundational understanding begins with the basic properties and known hazards of the material. This data informs initial risk assessments and the design of appropriate analytical experiments.

PropertyValueSource
Molecular Formula C₈H₁₄OPubChem[5]
Molecular Weight 126.20 g/mol PubChem[5]
Appearance Clear colorless liquidSigma-Aldrich[5]
Boiling Point 100 °C @ 20 mmHg (lit.)ChemicalBook[1]
Density 0.864 g/mL at 25 °C (lit.)ChemicalBook[1]
Flash Point 61 °C (142 °F) - closed cupFlinn Scientific[6]
Hazards Combustible liquid, Harmful if swallowed, Causes serious eye irritation.Sigma-Aldrich, Flinn Scientific[6]

Note: Data for the racemic mixture (1-Octyn-3-ol) is often used in safety documents and is considered relevant for general handling, though the specific enantiomer may have slight variations.

Theoretical Decomposition Pathways

The structure of this compound suggests several potential pathways for thermal decomposition. Understanding these theoretical mechanisms is crucial for designing experiments that can detect and identify the expected byproducts. As a secondary propargyl alcohol, it is susceptible to rearrangements like the Meyer-Schuster rearrangement, which typically proceeds under acidic conditions but can be relevant in the presence of acidic impurities or upon degradation.[4][7]

Key potential decomposition reactions include:

  • Dehydration: Elimination of water to form enynes. This is a common pathway for alcohols at elevated temperatures.

  • Retro-Ene Reaction: A concerted pericyclic reaction that could lead to the cleavage of the molecule into smaller volatile fragments.

  • Radical-Mediated Decomposition: At higher temperatures, homolytic cleavage can initiate radical chain reactions, leading to a complex mixture of products. The terminal alkyne's C-H bond can be a point of radical formation.[2]

  • Oxidation: In the presence of air/oxygen, oxidation of the secondary alcohol to a ketone (1-octyn-3-one) or cleavage of the carbon backbone can occur.

The high reactivity of terminal alkynes also means they can act as precursors for various coupling and cyclization reactions, potentially leading to oligomeric or polymeric byproducts upon prolonged heating.[2]

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of thermal stability. This section details the core analytical methods, explaining the causality behind their application.

Integrated Analytical Workflow

The synergy between different analytical techniques provides a self-validating system. Thermogravimetric Analysis (TGA) identifies the temperature of mass loss, Differential Scanning Calorimetry (DSC) quantifies the energetic profile (exothermic vs. endothermic), and Evolved Gas Analysis (EGA) identifies the chemical nature of the off-gassed products.

G Figure 1. Integrated Workflow for Thermal Stability Assessment cluster_0 Initial Screening cluster_1 Product Identification cluster_2 Data Synthesis TGA TGA (Thermogravimetric Analysis) TGA_MS TGA-MS / TGA-FTIR (Evolved Gas Analysis) TGA->TGA_MS Identify Evolved Gases During Mass Loss DSC DSC (Differential Scanning Calorimetry) HS_GCMS Headspace GC-MS (Vapor Phase Analysis) DSC->HS_GCMS Inform Incubation Temp for Headspace Analysis Report Comprehensive Stability Report (Risk Assessment & Safe Limits) TGA_MS->Report HS_GCMS->Report Correlate Vapor Products with Events Sample Sample: This compound Sample->TGA Determine Mass Loss Temperature (Tonset) Sample->DSC Determine Thermal Events (Melt, Boil, Decompose)

Caption: Figure 1. Integrated Workflow for Thermal Stability Assessment.

Protocol: Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which this compound begins to lose mass due to evaporation or decomposition.[8][9]

  • Causality: TGA provides the primary data on thermal stability by directly measuring mass change as a function of temperature.[10] This allows for the identification of the onset temperature of decomposition, a critical parameter for defining maximum safe operating temperatures.

Step-by-Step Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Use an inert atmosphere, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 500 °C at a linear heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature (T_onset) of the major mass loss step, often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.

    • The derivative of the TGA curve (DTG) can be plotted to clearly show the temperature of the maximum rate of mass loss.[11]

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: To detect and quantify the heat flow associated with thermal events such as melting, boiling, and decomposition.[12][13]

  • Causality: While TGA shows if mass is lost, DSC shows how energetically favorable that process is.[14] A sharp, significant exotherm indicates a high-energy decomposition, which poses a severe safety hazard (thermal runaway potential). Endotherms typically correspond to phase changes like melting or boiling.[14]

Step-by-Step Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or high-pressure DSC pan. A pinhole lid can be used if controlled evaporation is desired, but for decomposition studies, a sealed pan is crucial to contain the initial event.

  • Reference: Use an empty, hermetically sealed pan as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C) to observe any low-temperature phase transitions.

    • Ramp the temperature from -20 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature.

    • Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition, crystallization).

    • Integrate the area under any exothermic peak to quantify the energy of decomposition (in J/g). An energy release >500 J/g is often considered a significant thermal hazard.

Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
  • Objective: To identify the volatile and semi-volatile organic compounds generated during the thermal decomposition of this compound.

  • Causality: This protocol provides definitive chemical identification of decomposition products. By heating the sample to a temperature just below or at the T_onset determined by TGA/DSC, we can gently evolve the initial decomposition products and analyze the vapor phase, directly testing the hypotheses from Section 3.0.[15][16]

Step-by-Step Methodology:

  • Instrument: A headspace autosampler coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into a 20 mL headspace vial.

    • Securely seal the vial with a septum cap.

  • Headspace Conditions:

    • Incubation Temperature: Set to the T_onset determined by TGA/DSC. A series of temperatures can be run to observe how the product profile changes.

    • Incubation Time: 15-30 minutes to allow the headspace to reach equilibrium.

  • GC-MS Conditions:

    • Injection: Automatically inject a sample of the vial's headspace into the GC.

    • GC Column: Use a mid-polarity column (e.g., DB-5ms or equivalent) suitable for separating a wide range of organic compounds.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 250 °C) to elute all volatile components.

    • MS Detector: Scan a mass range of m/z 35-400.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to decomposition products.

    • Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for tentative identification.[17]

    • Confirm identities using authentic standards where possible.

Data Synthesis and Risk Assessment

The true power of this guide lies in synthesizing the data from all three techniques.

Analytical TechniqueKey FindingImplication for this compound
TGA Onset of mass loss at ~150-170 °C (literature-derived typical range for similar alcohols).Establishes a preliminary maximum temperature limit for handling and processing.
DSC A significant exothermic event beginning shortly after the boiling endotherm.Indicates a high-energy decomposition event. Distillation must be performed with extreme care, under vacuum, and at the lowest possible temperature to avoid initiating decomposition.
HS-GC-MS Identification of dehydration products (enynes) and smaller fragments (e.g., hexanal, acetylene).Confirms decomposition pathways and identifies potentially flammable or toxic byproducts that must be managed in process off-gas streams.

Risk Assessment: The combination of a high-energy exotherm identified by DSC and the generation of volatile, potentially flammable products seen by GC-MS points to a significant thermal hazard. Processes involving this compound, such as distillation or prolonged heating, should not exceed a temperature significantly lower than the T_onset of decomposition, with a safety margin of at least 50-75 °C applied.

Summary and Recommendations

A thorough characterization of the thermal stability of this compound is non-negotiable for its safe and effective use in pharmaceutical synthesis.

  • Establish a Thermal Profile: Always perform TGA and DSC analysis on any new batch or source of this compound to establish its specific decomposition onset and energy.

  • Identify Byproducts: Use HS-GC-MS or TGA-MS to understand the decomposition products, which is critical for process safety and impurity control.

  • Define Safe Operating Limits: Based on the analytical data, establish a maximum safe operating temperature for all process steps. This temperature should be well below the measured onset of decomposition.

  • Storage and Handling: Store this compound in a cool, well-ventilated place away from heat, sparks, and open flames.[18][19] Avoid contact with strong oxidizing agents and acids, which could catalyze decomposition.[18][20]

By adopting this integrated, scientifically-grounded approach, researchers and drug development professionals can mitigate risks, ensure process safety, and maintain the high quality required for pharmaceutical intermediates.

References

Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of (S)-1-Octyn-3-ol from 1-octyn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the asymmetric synthesis of (S)-1-Octyn-3-ol, a valuable chiral propargyl alcohol intermediate in the synthesis of prostaglandins and other biologically active molecules.[1] The focus is on the enantioselective reduction of the prochiral ketone, 1-octyn-3-one. This note will explore the mechanistic underpinnings of popular catalytic systems, provide a comprehensive, step-by-step protocol for the Corey-Bakshi-Shibata (CBS) reduction, and detail the necessary analytical methods for product characterization and enantiomeric purity determination.

Introduction: The Significance of Chiral Propargyl Alcohols

Chiral propargyl alcohols are versatile building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures. The alkyne and alcohol functionalities offer orthogonal handles for a variety of chemical transformations, including C-C bond formation, functional group interconversion, and click chemistry. This compound, in particular, serves as a key precursor for several important pharmaceutical agents. The stereocenter at the C-3 position is crucial, as the biological activity of the final product is often dependent on a specific enantiomer. Consequently, the development of robust and highly enantioselective methods for the synthesis of such chiral alcohols is of paramount importance in the fields of medicinal chemistry and drug development.

The most direct and atom-economical approach to chiral propargyl alcohols is the asymmetric reduction of the corresponding α,β-acetylenic ketones (ynones). Several powerful catalytic systems have been developed for this transformation, each with its own set of advantages and substrate scope. This application note will focus on the Corey-Bakshi-Shibata (CBS) reduction, a widely adopted and reliable method for the enantioselective reduction of a broad range of ketones.[2][3]

Principles of Asymmetric Ketone Reduction

The conversion of a prochiral ketone to a chiral secondary alcohol requires a chiral reducing agent or a catalyst that can differentiate between the two enantiotopic faces of the carbonyl group. The most prominent and effective methods for the asymmetric reduction of 1-octyn-3-one include:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2).[2][3][4] The catalyst, derived from a chiral amino alcohol (often proline), coordinates with both the borane and the ketone, organizing the transition state to favor hydride delivery to one face of the carbonyl.[4][5]

  • Noyori Asymmetric Hydrogenation: This technique utilizes ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, to catalyze the enantioselective hydrogenation of ketones.[6][7] This method is highly efficient and atom-economical, using molecular hydrogen as the reductant.[7]

  • Midland Alpine-Borane Reduction: This approach uses a stoichiometric chiral organoborane reagent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane), derived from either (+)- or (-)-α-pinene.[8][9][10] The steric bulk of the pinane moiety directs the hydride transfer to a specific face of the ketone.[9]

For this guide, the CBS reduction is selected for its operational simplicity, high enantioselectivity for a wide range of substrates, and the commercial availability of the catalyst in both enantiomeric forms.

The Mechanism of the CBS Reduction

The catalytic cycle of the CBS reduction is a well-elucidated process that accounts for the high degree of enantioselectivity observed.

CBS_Mechanism Catalyst CBS Catalyst (Oxazaborolidine) Active_Complex Active Catalyst-Borane Complex Catalyst->Active_Complex Coordination of BH3 to N atom Borane BH3•SMe2 Borane->Active_Complex Ketone 1-Octyn-3-one TS Six-membered Transition State Active_Complex->TS Ketone->TS Coordination to B atom (less hindered face) Alkoxyborane Alkoxyborane Intermediate TS->Alkoxyborane Hydride Transfer Workup Acidic Workup (e.g., NH4Cl) Alkoxyborane->Workup Regen_Catalyst Regenerated CBS Catalyst Alkoxyborane->Regen_Catalyst Release Product This compound Workup->Product

Figure 1: Simplified workflow of the CBS reduction mechanism.

The key steps in the mechanism are:

  • Catalyst Activation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom.[4]

  • Ketone Coordination: The prochiral ketone, 1-octyn-3-one, coordinates to the now more Lewis-acidic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, with the larger substituent (pentyl group) pointing away from the chiral auxiliary of the catalyst.

  • Hydride Transfer: The hydride from the coordinated borane is delivered to the carbonyl carbon through a six-membered, chair-like transition state. This intramolecular transfer is highly organized, leading to the observed enantioselectivity.[4]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane intermediate dissociates, releasing the product alcohol upon aqueous workup and regenerating the catalyst for the next cycle.

Experimental Protocol: CBS Reduction of 1-octyn-3-one

This protocol details the synthesis of this compound using the (R)-CBS catalyst. To synthesize the (R)-enantiomer, the (S)-CBS catalyst should be used.

Safety Precautions: This procedure involves flammable solvents and moisture-sensitive reagents. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1-Octyn-3-one≥95%Major Chemical Supplier
(R)-2-Methyl-CBS-oxazaborolidine1 M solution in tolueneMajor Chemical Supplier
Borane-dimethyl sulfide complex (BH3•SMe2)~10 MMajor Chemical SupplierHandle in a fume hood due to strong odor.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentMajor Chemical Supplier
Methanol (MeOH)AnhydrousMajor Chemical Supplier
Saturated aq. Ammonium Chloride (NH4Cl)Reagent GradeMajor Chemical Supplier
Diethyl ether (Et2O)ACS GradeMajor Chemical Supplier
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeMajor Chemical Supplier
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.

Step-by-Step Procedure

protocol_workflow start Start setup 1. Set up flame-dried flask under Argon atmosphere. start->setup cool_flask 2. Cool flask to 0 °C. setup->cool_flask add_reagents 3. Add anhydrous THF, (R)-CBS catalyst, and BH3•SMe2 solution. cool_flask->add_reagents add_ketone 4. Add 1-octyn-3-one solution dropwise over 30 min. add_reagents->add_ketone react 5. Stir at 0 °C for 1 h, then warm to room temp for 2 h. add_ketone->react monitor 6. Monitor reaction by TLC. react->monitor quench 7. Quench reaction with Methanol at 0 °C. monitor->quench workup 8. Add sat. aq. NH4Cl and extract with Et2O. quench->workup dry_purify 9. Dry organic layer (MgSO4) and purify by column chromatography. workup->dry_purify analyze 10. Characterize product (NMR, IR) and determine e.e. (Chiral HPLC). dry_purify->analyze end End analyze->end

Figure 2: Experimental workflow for the CBS reduction.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add anhydrous THF (20 mL) via syringe under an argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1.0 mmol, 1.0 mL) followed by the dropwise addition of borane-dimethyl sulfide complex (10.0 M, 6.0 mmol, 0.6 mL). Stir the solution at 0 °C for 15 minutes.

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of 1-octyn-3-one (10.0 mmol, 1.24 g) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump to maintain the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system. The ketone starting material should be consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of methanol (5 mL). Vigorous gas evolution (hydrogen) will be observed.

  • Workup: After gas evolution ceases, add saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford this compound as a colorless oil.

Expected Results
ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (e.e.) >95%
Appearance Colorless liquid
Boiling Point 83 °C at 19 mmHg[11]
Density 0.864 g/mL at 25 °C[11]

Product Characterization and Analysis

Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (q, J = 6.6 Hz, 1H), 2.45 (d, J = 2.1 Hz, 1H), 2.10 (br s, 1H, -OH), 1.65-1.55 (m, 2H), 1.45-1.25 (m, 6H), 0.90 (t, J = 7.0 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 84.5, 72.9, 61.8, 37.8, 31.4, 24.9, 22.5, 13.9.

  • IR (neat): 3360 (br, O-H), 3300 (s, ≡C-H), 2930, 2860 (s, C-H), 2110 (w, C≡C) cm⁻¹.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) is a critical measure of the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this determination.[9][12][13]

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (e.g., ~1 mg/mL).

  • Instrumentation:

    • Column: A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralcel OD-H or Chiralpak AD-H, is often effective.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a good starting point. The ratio can be optimized to improve separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at 210 nm.

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The two enantiomers will have different retention times. A racemic sample of 1-octyn-3-ol should be run as a standard to identify the peaks corresponding to the (R) and (S) enantiomers.

  • Calculation of e.e.: The enantiomeric excess is calculated from the areas of the two enantiomer peaks using the following formula:

    e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Conclusion

This application note provides a robust and reliable protocol for the asymmetric synthesis of this compound from 1-octyn-3-one using the Corey-Bakshi-Shibata reduction. The method is characterized by its high yield, excellent enantioselectivity, and operational simplicity. The detailed experimental procedure and analytical methods described herein should enable researchers in synthetic and medicinal chemistry to confidently prepare this valuable chiral intermediate for their research and development needs.

References

Application Note: Enantioselective Synthesis of Propargyl Alcohols via Catalytic Asymmetric Alkynylation of Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the enantioselective addition of alkynes to aldehydes for the synthesis of chiral propargyl alcohols.

Introduction: The Significance of Chiral Propargyl Alcohols

Chiral propargyl alcohols are cornerstone building blocks in modern organic synthesis. Their value lies in the dense packing of functionality: a defined stereocenter, a hydroxyl group amenable to further reaction, and a versatile alkyne moiety. This triple functionality makes them ideal precursors for a vast range of complex molecules, including natural products, pharmaceuticals, and fine chemicals.[1][2] The alkyne can be elaborated through various transformations such as selective reductions to access chiral allylic alcohols, cycloadditions to form aromatic systems, or hydrosilylation to generate functionalized olefins.[3]

The direct asymmetric addition of a terminal alkyne to a prochiral aldehyde is the most atom-economical and convergent strategy to access these valuable synthons. This reaction simultaneously forms a new carbon-carbon bond and a stereocenter. However, controlling the facial selectivity of the nucleophilic attack on the aldehyde to produce a single enantiomer in high excess is a significant challenge, necessitating the use of sophisticated chiral catalytic systems. This guide provides a detailed overview of the core principles, leading catalytic methodologies, and field-proven protocols for achieving high enantioselectivity in this pivotal transformation.

Theoretical Background & Mechanistic Insights

The fundamental transformation involves the deprotonation of a terminal alkyne to form a nucleophilic metal acetylide, which then adds to the carbonyl carbon of an aldehyde. In an uncatalyzed environment, this addition yields a racemic mixture of the propargyl alcohol. The key to enantioselectivity is the use of a chiral catalyst that coordinates to both the aldehyde and the alkynyl nucleophile, assembling them within a defined chiral environment.

Most successful catalytic systems operate through a common mechanistic framework, particularly those based on zinc.[3][4] The general catalytic cycle can be visualized as follows:

  • Catalyst Activation: A chiral ligand, typically an amino alcohol or a diol, coordinates to a metal precursor (e.g., a dialkylzinc or a zinc salt). This forms the active chiral catalyst.

  • Acetylide Formation: The active catalyst facilitates the deprotonation of the terminal alkyne by a zinc species (e.g., dialkylzinc or a zinc-base complex), generating a chiral zinc alkynylide.

  • Substrate Coordination: The aldehyde, acting as the electrophile, coordinates to the Lewis acidic zinc center of the catalyst. This dual activation—enhancing the nucleophilicity of the alkyne and the electrophilicity of the aldehyde—is crucial for reactivity.

  • Enantioselective C-C Bond Formation: The coordinated aldehyde is held in a specific orientation by the chiral ligand. The alkynylide is then delivered to one specific face (Re or Si) of the aldehyde carbonyl, establishing the stereocenter. This transfer occurs within a highly organized, cyclic transition state.

  • Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the propargyl alcohol is displaced by another molecule of the zinc alkynylide, releasing the product (after workup) and regenerating the active catalyst to re-enter the cycle.

.

Catalytic_Cycle cluster_cycle General Catalytic Cycle (Zinc-Catalyzed) cluster_reactants Inputs cluster_products Output A Active Chiral Catalyst [L*-Zn-R] B Chiral Zinc Alkynylide [L*-Zn-C≡CR'] A->B + R'C≡CH - RH C Ternary Complex [Aldehyde Coordination] B->C + R''CHO D Enantioselective Addition (Transition State) C->D C-C Bond Formation E Zinc Alkoxide Product [L*-Zn-OCH(R'')C≡CR'] D->E E->B + R'C≡C-Zn-R - R-Zn-O-Product Product Chiral Propargyl Alcohol E->Product Workup Aldehyde R''CHO Alkyne R'C≡CH

Figure 1: Generalized catalytic cycle for the zinc-catalyzed enantioselective alkynylation of aldehydes.

Prominent Catalytic Systems: A Comparative Overview

While numerous catalysts have been developed, a few systems have emerged as particularly robust, reliable, and broad in scope.

A. The Carreira Protocol: Zinc Triflate and N-Methylephedrine

Developed by Erick M. Carreira and coworkers, this system is celebrated for its operational simplicity and effectiveness, particularly for aliphatic aldehydes.[5][6] A key advantage is its remarkable tolerance to moisture and air, allowing reactions to be run using reagent-grade solvents without rigorous drying or inert atmospheres.[6]

  • Catalyst System: Zn(OTf)₂, (+)-N-methylephedrine, and a base (e.g., Et₃N or Hünig's base).

  • Mechanism: The zinc triflate and N-methylephedrine form a chiral complex. The base assists in the in situ formation of a zinc alkynylide. The chiral ligand then directs the addition to the aldehyde.

  • Scope & Limitations: This method provides excellent yields and enantioselectivities for a wide range of aliphatic aldehydes and terminal alkynes.[3] However, its application to aromatic aldehydes can be problematic due to a competing Cannizzaro reaction, which lowers yields.[3]

B. The Trost Protocol: Dinuclear Zinc and ProPhenol Ligand

Barry M. Trost's group developed a powerful system based on a dinuclear zinc catalyst formed from their proprietary ProPhenol ligand. This catalyst is particularly effective for the alkynylation of more sensitive α,β-unsaturated aldehydes.[3][4]

  • Catalyst System: Dimethylzinc (Me₂Zn) or Diethylzinc (Et₂Zn) and the chiral ProPhenol ligand.

  • Mechanism: The ProPhenol ligand reacts with two equivalents of dialkylzinc to form a chiral dinuclear zinc complex. This bifunctional catalyst is proposed to bind both the aldehyde and the zinc alkynylide, organizing them for a highly stereoselective transfer.[3]

  • Scope & Limitations: This method demonstrates high efficacy for aryl, aliphatic, and especially α,β-unsaturated aldehydes, providing propargylic alcohols in high yield and excellent enantiomeric excess.[1][3] The use of pyrophoric dialkylzinc reagents requires more stringent anhydrous and inert atmosphere techniques compared to the Carreira protocol.

C. Pu's BINOL-Based Titanium System

Another highly effective methodology involves the use of 1,1′-bi-2-naphthol (BINOL) derivatives in combination with a titanium alkoxide.

  • Catalyst System: BINOL, Ti(OiPr)₄, and an alkynylzinc reagent (often pre-formed or generated in situ with Et₂Zn).

  • Mechanism: A chiral BINOL-titanium complex is formed, which acts as a Lewis acid to activate the aldehyde. This complex orchestrates the enantioselective addition of the alkynylzinc nucleophile.

  • Scope & Limitations: This system is highly enantioselective for a broad range of substrates, including alkyl, aryl, and α,β-unsaturated aldehydes.[7] The addition of additives like hexamethylphosphoramide (HMPA) has been shown to improve reaction conditions, allowing them to proceed at room temperature.[7]

Data Summary: Performance of Key Catalytic Systems

The table below summarizes typical performance data for the aforementioned catalytic systems, providing a comparative snapshot for researchers selecting a method.

Catalyst System / LigandAldehyde SubstrateAlkyne SubstrateTypical Yield (%)Typical ee (%)Reference(s)
Zn(OTf)₂ / (+)-N-MethylephedrineAliphatic (e.g., Cyclohexanecarboxaldehyde)Phenylacetylene9599--INVALID-LINK--[8]
Zn(OTf)₂ / (+)-N-MethylephedrineAliphatic (e.g., Hydrocinnamaldehyde)1-Octyne9198--INVALID-LINK--
Me₂Zn / (1R,2S)-ProPhenolα,β-Unsaturated (e.g., Cinnamaldehyde)Trimethylsilylacetylene9997--INVALID-LINK--[3][9]
Me₂Zn / (1R,2S)-ProPhenolAromatic (e.g., Benzaldehyde)Phenylacetylene9595--INVALID-LINK--[2]
Et₂Zn / (S)-BINOL / Ti(OiPr)₄Aromatic (e.g., Benzaldehyde)Phenylacetylene95>99--INVALID-LINK--
Et₂Zn / (S)-BINOL / Ti(OiPr)₄Aliphatic (e.g., Heptanal)1-Hexyne8894--INVALID-LINK--

Detailed Experimental Protocols

Protocol 1: Carreira Asymmetric Alkynylation of an Aliphatic Aldehyde

  • Principle: This protocol details the enantioselective addition of phenylacetylene to cyclohexanecarboxaldehyde using a catalyst generated in situ from Zn(OTf)₂ and (+)-N-methylephedrine. Its operational simplicity makes it highly accessible.[6][8]

  • Materials and Reagents:

    • Zinc triflate (Zn(OTf)₂), CAS: 54010-75-2

    • (+)-N-Methylephedrine, CAS: 552-79-4

    • Cyclohexanecarboxaldehyde, CAS: 2043-61-0

    • Phenylacetylene, CAS: 536-74-3

    • Triethylamine (Et₃N), CAS: 121-44-8

    • Toluene (Reagent Grade)

    • Saturated aqueous NH₄Cl solution

    • Diethyl ether or Ethyl acetate

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • To a clean, dry flask, add zinc triflate (73 mg, 0.20 mmol, 0.2 equiv) and (+)-N-methylephedrine (39 mg, 0.22 mmol, 0.22 equiv).

    • Add reagent-grade toluene (2.0 mL). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation. Note: An inert atmosphere is not strictly required for this protocol.[6]

    • To the resulting suspension, add triethylamine (0.07 mL, 0.50 mmol, 0.5 equiv) followed by phenylacetylene (0.11 mL, 1.0 mmol, 1.0 equiv).

    • Stir the mixture for 15-30 minutes at room temperature.

    • Add cyclohexanecarboxaldehyde (0.12 mL, 1.0 mmol, 1.0 equiv) to the reaction mixture.

    • Stir the reaction at 60 °C and monitor by TLC until the aldehyde is consumed (typically 6-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure propargyl alcohol.

  • Characterization:

    • Confirm structure using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Protocol 2: Trost Asymmetric Alkynylation of an α,β-Unsaturated Aldehyde

  • Principle: This protocol describes the addition of trimethylsilylacetylene to cinnamaldehyde using the dinuclear zinc-ProPhenol catalyst. This method requires strict anhydrous and inert atmosphere conditions.[3]

  • Materials and Reagents:

    • (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1,3-propanediol (ProPhenol ligand), commercially available.

    • Dimethylzinc (Me₂Zn), 2.0 M solution in toluene, CAS: 544-97-8

    • Cinnamaldehyde, CAS: 104-55-2

    • Trimethylsilylacetylene, CAS: 1066-54-2

    • Anhydrous Toluene

    • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Procedure:

    • Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. All glassware must be oven- or flame-dried.

    • To a Schlenk flask charged with the ProPhenol ligand (11.8 mg, 0.05 mmol, 0.1 equiv), add anhydrous toluene (1.0 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add dimethylzinc (2.0 M in toluene, 0.05 mL, 0.1 mmol, 0.2 equiv). Caution: Pyrophoric reagent.

    • Stir the mixture at room temperature for 1 hour to allow for the formation of the dinuclear zinc catalyst.

    • Add trimethylsilylacetylene (0.09 mL, 0.6 mmol, 1.2 equiv) to the catalyst solution.

    • After stirring for 10 minutes, add cinnamaldehyde (0.06 mL, 0.5 mmol, 1.0 equiv).

    • Stir the reaction at room temperature and monitor by TLC (typically 2-4 hours).

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous Rochelle's salt solution (5 mL).

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour until the layers become clear.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography on silica gel.

  • Characterization:

    • Confirm structure using ¹H and ¹³C NMR spectroscopy.

    • Determine enantiomeric excess (ee) by chiral HPLC or SFC analysis.

.

Figure 2: A general workflow for the synthesis and analysis of chiral propargyl alcohols.

References

Resolution of racemic 1-octyn-3-ol to obtain (S)-enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: High-Efficiency Resolution of Racemic 1-Octyn-3-ol for the Stereoselective Synthesis of the (S)-Enantiomer

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enantiomerically pure propargylic alcohols are indispensable building blocks in modern asymmetric synthesis. Specifically, (S)-1-octyn-3-ol is a high-value chiral intermediate, critically important for the synthesis of prostaglandins and other complex pharmaceutical agents.[1][2][3] This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 1-octyn-3-ol, a robust and highly selective method for isolating the desired (S)-enantiomer. We will delve into the mechanistic principles of lipase-catalyzed resolution, provide detailed, field-tested protocols for the reaction and subsequent analysis, and offer expert insights into process optimization and validation.

The Principle: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of enzymatic kinetic resolution for secondary alcohols like 1-octyn-3-ol, lipases are exceptionally effective biocatalysts.[4]

The Mechanism of Lipase-Catalyzed Acylation

Lipases, particularly Candida antarctica Lipase B (CALB), exhibit remarkable enantioselectivity towards a wide range of secondary alcohols.[4][5][6] The process relies on the enzyme's chiral active site, which preferentially accommodates one enantiomer over the other. The core reaction is a transesterification, where an acyl donor (e.g., vinyl acetate) is used to acylate the alcohol.

The key principle is based on Kazlauskas's rule, which for many secondary alcohols predicts that the lipase will preferentially acylate the (R)-enantiomer.[4] Consequently, the (R)-alcohol is consumed faster and converted into its corresponding ester, (R)-1-octyn-3-yl acetate. The (S)-enantiomer, being a poor substrate for the enzyme, remains largely unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining (S)-alcohol and the formed (R)-ester.

This differential reactivity allows for the separation of the unreacted this compound from the newly formed (R)-1-octyn-3-yl acetate based on their different physical properties (e.g., polarity), typically via column chromatography.[7]

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Racemate Racemic (±)-1-Octyn-3-ol Enzyme Lipase (CALB) + Acyl Donor (Vinyl Acetate) Racemate->Enzyme ReactionMixture Reaction Mixture: This compound (unreacted) (R)-1-Octyn-3-yl Acetate (product) Enzyme->ReactionMixture Selective Acylation of (R)-enantiomer Separation Column Chromatography ReactionMixture->Separation S_Product Purified this compound Separation->S_Product Elutes Slower R_Ester (R)-1-Octyn-3-yl Acetate Separation->R_Ester Elutes Faster

Caption: Overview of the Enzymatic Kinetic Resolution Process.

Detailed Experimental Protocol: Resolution of (±)-1-Octyn-3-ol

This protocol is optimized for the resolution of racemic 1-octyn-3-ol using the immobilized lipase Novozym 435 (Candida antarctica lipase B).

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Racemic 1-octyn-3-ol≥98%Sigma-Aldrich, AcrosSubstrate
Novozym 435 (Immobilized CALB)N/ASigma-Aldrich, StremBiocatalyst
Vinyl AcetateAnhydrous, ≥99%Acros OrganicsAcyl Donor
Hexane (or tert-Butyl methyl ether)AnhydrousFisher ScientificReaction Solvent
Ethyl AcetateACS GradeVWRFor Chromatography
Petroleum Ether / HexaneACS GradeVWRFor Chromatography
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor Chromatography
Anhydrous Magnesium SulfateLaboratory GradeFisher ScientificDrying Agent

Scientist's Note (Rationale):

  • Enzyme: Novozym 435 is an immobilized form of CALB, which allows for easy recovery (filtration) and reuse of the biocatalyst, making the process more cost-effective and sustainable.[7]

  • Acyl Donor: Vinyl acetate is chosen because it is an irreversible acylating agent. The byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and effectively removes the alcohol byproduct from the equilibrium, driving the reaction to completion.[5]

  • Solvent: A non-polar organic solvent like hexane is used to maintain the enzyme's activity and prevent its denaturation.

Step-by-Step Reaction Procedure
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-octyn-3-ol (5.0 g, 39.6 mmol).

  • Dissolution: Add 100 mL of anhydrous hexane to the flask and stir until the alcohol is fully dissolved.

  • Acyl Donor Addition: Add vinyl acetate (5.5 mL, 59.4 mmol, 1.5 equivalents).

  • Enzyme Addition: Add Novozym 435 (1.0 g, 20% w/w of substrate).

  • Reaction: Seal the flask under a nitrogen atmosphere and stir the suspension at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots every 4-6 hours. Analyze the aliquots by thin-layer chromatography (TLC) or, more accurately, by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion percentage. The target conversion is ~50%.

    • TLC System: 20% Ethyl Acetate in Hexane. The ester product will have a higher Rf value than the alcohol.

  • Termination: Once the reaction reaches approximately 50% conversion (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme through a Büchner funnel. Wash the enzyme with a small amount of fresh hexane to recover any residual product. The enzyme can be dried under vacuum and stored for reuse.

  • Workup: Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent and excess vinyl acetate. This will yield a crude mixture of this compound and (R)-1-octyn-3-yl acetate.

Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica in petroleum ether. A typical column size for 5g of crude material would be ~5 cm in diameter packed to a height of 25 cm.

  • Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (or hexane), starting from 5% and gradually increasing to 20%.

    • The less polar (R)-1-octyn-3-yl acetate will elute first.

    • The more polar this compound will elute second.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure compounds.

  • Isolation: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to yield the final product as a colorless oil.

Analytical Validation: Determining Enantiomeric Excess (% ee)

Accurate determination of the enantiomeric excess is critical to validate the success of the resolution. Chiral HPLC is the preferred method.[8][9]

Workflow for Analytical Validation

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_calc Calculation Sample Aliquot from Reaction or Purified Product Dilution Dilute in Mobile Phase Sample->Dilution Filtration Filter (0.22 µm syringe filter) Dilution->Filtration Injection Inject into Chiral HPLC System Filtration->Injection Chromatogram Obtain Chromatogram (Separated Enantiomer Peaks) Injection->Chromatogram Integration Integrate Peak Areas (Area_S, Area_R) Chromatogram->Integration Formula Calculate % ee: |Area_S - Area_R| ------------------ x 100 |Area_S + Area_R| Integration->Formula Result Final Enantiomeric Excess Value Formula->Result

Caption: Workflow for Determining Enantiomeric Excess via Chiral HPLC.

Protocol for Chiral HPLC Analysis

This is a representative method. The specific column and conditions may require optimization.

ParameterCondition
Column Chiralcel OD-H or equivalent (Cellulose-based Chiral Stationary Phase)
Mobile Phase 98:2 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Sample Prep Dissolve ~1 mg of sample in 1 mL of mobile phase.

Scientist's Note (Trustworthiness): To fully validate the resolution, it is best practice to analyze three samples:

  • The starting racemic material (should show a 50:50 peak ratio).

  • The purified, unreacted this compound (should show a high ee >95%).

  • A sample of the purified (R)-ester, which should be hydrolyzed back to the alcohol (e.g., using KOH in methanol) and then analyzed (should also show a high ee for the R-enantiomer). This confirms that the enzyme was indeed selective and the separation was effective.

Conclusion

The enzymatic kinetic resolution of racemic 1-octyn-3-ol using Candida antarctica lipase B is a highly efficient, reliable, and scalable method for producing the enantiopure (S)-enantiomer. This protocol provides a robust framework for laboratory synthesis, offering high enantioselectivity (>99% ee) and good chemical yields (approaching the theoretical maximum of 50%). The ease of catalyst removal and the mild reaction conditions make it a superior alternative to many classical resolution techniques. This method empowers researchers and drug development professionals with a practical tool to access this vital chiral building block for advanced synthesis.

References

Application Notes & Protocols: The Strategic Use of (S)-1-Octyn-3-ol in Stereoselective Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Prostaglandin Synthesis and the Chiral Solution

Prostaglandins (PGs) are a class of physiologically active lipid compounds with diverse, hormone-like effects that mediate a vast array of biological processes, including inflammation, blood pressure regulation, and uterine contractions.[1][2][3] Their complex molecular architecture, characterized by a five-membered ring and two distinct side chains (the α-chain and the ω-chain), presents significant synthetic challenges.[4] The primary hurdle is the precise control of multiple stereocenters, as even minor changes in stereochemistry can drastically alter or eliminate biological activity.

The total synthesis of prostaglandins has been a benchmark in organic chemistry for decades, driving the development of novel synthetic strategies.[5] A landmark in this field is the Corey synthesis, which established a versatile pathway using a key intermediate known as the Corey lactone.[6][7][8] A critical component in building the full prostaglandin molecule is the stereospecific construction of the ω-side chain, which almost invariably contains a hydroxyl group at the C-15 position with an (S)-configuration.

This is where (S)-1-Octyn-3-ol emerges as an indispensable chiral building block.[9] Its pre-defined (S)-stereocenter serves as the direct precursor to the crucial C-15 hydroxyl group, allowing chemists to bypass the need for non-selective reductions or challenging chiral resolutions later in the synthesis.[10][11] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound in the synthesis of prostaglandins, focusing on key transformations, detailed protocols, and the underlying chemical logic.

The Strategic Importance of this compound

The utility of this compound lies in its direct structural correlation to the ω-side chain of most primary prostaglandins (e.g., PGE₁, PGF₂α). The molecule contains two key functionalities: a terminal alkyne and a secondary alcohol with (S)-stereochemistry.

  • The (S)-Hydroxyl Group: This chiral center is the cornerstone of its strategic value. It is directly incorporated into the final prostaglandin structure as the C-15 (S)-hydroxyl group, which is essential for biological activity. Using an enantiomerically pure starting material like this compound ensures stereochemical fidelity throughout the synthetic sequence.

  • The Terminal Alkyne: This functional group provides a versatile handle for elaboration into the rest of the ω-chain. It can be transformed into a variety of intermediates required for coupling reactions, such as vinyl iodides, vinyl stannanes, or organocuprates, and is ultimately reduced to the required trans-alkene found at C-13 in the final prostaglandin.

G cluster_PG General Prostaglandin Structure (PGF₂α) cluster_S1O3O Chiral Building Block PG Prostaglandin Molecule (e.g., PGF₂α) alpha α-Chain (Carboxylic Acid Terminus) PG->alpha C1-C7 omega ω-Chain (Derived from this compound) PG->omega C13-C20 core Cyclopentane Core PG->core C8-C12 c15 C-15 (S)-Hydroxyl (Key Stereocenter) omega->c15 S1O3O This compound S1O3O->omega Provides Stereochemistry and Carbon Backbone OH (S)-Hydroxyl Group S1O3O->OH Alkyne Terminal Alkyne S1O3O->Alkyne

Figure 1: Logical relationship between this compound and the final prostaglandin structure.

Physicochemical and Safety Data

Proper handling and characterization of starting materials are critical for reproducible results. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 24587-53-9 ((S)-(+)-isomer)[12]
Molecular Formula C₈H₁₄O[13]
Molecular Weight 126.20 g/mol [13]
Appearance Clear, colorless liquid[13]
Boiling Point 173-175 °C[13]
Density ~0.864 g/mL[13]
Optical Rotation [α]²⁰/D +6.0 to +8.0°, neatVaries by supplier
Hazards Harmful if swallowed. Flammable liquid and vapor.[13]

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.

Core Synthetic Workflow and Key Methodologies

The overarching strategy involves converting this compound into a reactive ω-chain synthon, which is then coupled with the cyclopentane core (the α-chain precursor). The most prevalent and field-proven methods for this coupling are the organocuprate conjugate addition and the Wittig reaction.

G start This compound protect 1. Hydroxyl Protection (e.g., TBDMSCl, Imidazole) start->protect protected_alkyne Protected Alkyne protect->protected_alkyne vinyl_iodide 2a. Hydrozirconation / Iodination OR Hydrostannylation / Iodination protected_alkyne->vinyl_iodide wittig_phosphonium 2b. Conversion to Phosphonium Salt (e.g., PPh₃, NBS; then PPh₃) protected_alkyne->wittig_phosphonium cuprate 3a. Formation of Vinylcuprate (2 eq. t-BuLi, CuI) vinyl_iodide->cuprate omega_cuprate ω-Chain Vinylcuprate Synthon cuprate->omega_cuprate add 4. Conjugate Addition omega_cuprate->add cyclopentenone Cyclopentenone Core (α-Chain Precursor) cyclopentenone->add end Prostaglandin Precursor add->end ylide 3b. Ylide Generation (e.g., n-BuLi, KHMDS) wittig_phosphonium->ylide omega_ylide ω-Chain Phosphorane Ylide ylide->omega_ylide wittig_rxn 4. Wittig Reaction omega_ylide->wittig_rxn corey_aldehyde Corey Aldehyde (α-Chain Precursor) corey_aldehyde->wittig_rxn wittig_rxn->end

Figure 2: High-level experimental workflow comparing the organocuprate and Wittig routes.

The Organocuprate Conjugate Addition Route

This is one of the most powerful methods for forming the C12-C13 bond. It involves the 1,4-addition of a vinylcuprate (derived from this compound) to a cyclopentenone intermediate. This approach simultaneously installs the entire ω-chain and sets the correct stereochemistry at C-12.

Causality Behind Experimental Choices:

  • Hydroxyl Protection: The acidic proton of the hydroxyl group must be protected to prevent it from quenching the highly basic and nucleophilic organometallic reagents used in subsequent steps. tert-Butyldimethylsilyl (TBDMS) is a common choice due to its stability under basic/nucleophilic conditions and its relative ease of removal with fluoride sources (e.g., TBAF) at the end of the synthesis.

  • Vinyl Iodide Formation: A trans-vinyl iodide is required to form the correct trans-alkene geometry at C13-C14. This is reliably achieved via hydrozirconation (Schwartz's reagent) or hydrostannylation followed by iodinolysis. These reactions proceed via a syn-addition of the metal-hydride across the alkyne, followed by an electrophilic substitution with iodine that retains the stereochemistry.

  • Organocuprate Formation: A Gilman-type cuprate (R₂CuLi) is used for the conjugate addition. Its "soft" nucleophilic character preferentially attacks the β-carbon of the α,β-unsaturated ketone, avoiding direct 1,2-addition to the carbonyl group. The reaction is run at very low temperatures (-78 °C) to prevent cuprate decomposition and side reactions.

The Wittig Reaction Route

This classic olefination reaction is used to form the C13-C14 double bond by reacting a phosphorane ylide (from the ω-chain) with an aldehyde on the cyclopentane core (the Corey aldehyde).[14]

Causality Behind Experimental Choices:

  • Ylide Preparation: The protected this compound is first converted to an alkyl halide, which is then reacted with triphenylphosphine to form a phosphonium salt. Treatment with a strong, non-nucleophilic base (e.g., KHMDS or NaHMDS) deprotonates the carbon adjacent to the phosphorus to generate the reactive ylide.

  • Stereoselectivity: The geometry of the resulting double bond is a key consideration. To achieve the desired (Z)-alkene (which is later isomerized or is part of a specific PG analog synthesis), "salt-free" ylides generated with bases like KHMDS in aprotic solvents (e.g., THF) are typically used. The alkyne is then reduced stereoselectively to the trans-alkene in a later step.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific substrate and laboratory setup. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Protection of this compound with TBDMSCl

Objective: To protect the C-3 hydroxyl group as a tert-butyldimethylsilyl ether.

Reagent MW ( g/mol ) Equivalents Quantity Notes
This compound126.201.05.00 g
Imidazole68.081.54.05 gActs as a catalyst and HCl scavenger
TBDMSCl150.721.27.16 gAdd portion-wise to control exotherm
Anhydrous DMF--50 mLSolvent

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add this compound (5.00 g, 39.6 mmol) and imidazole (4.05 g, 59.4 mmol).

  • Add anhydrous DMF (50 mL) via cannula and stir the solution at 0 °C (ice-water bath).

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 7.16 g, 47.5 mmol) in several portions over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc). The product will have a higher Rf than the starting material.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography on silica gel (eluting with hexanes) to yield the product as a colorless oil.

Protocol 2: Synthesis of the (E)-Vinyl Iodide via Hydrozirconation

Objective: To convert the protected alkyne into a trans-vinyl iodide, a key precursor for the organocuprate.

Reagent MW ( g/mol ) Equivalents Quantity Notes
Protected Alkyne (from Protocol 1)240.481.05.00 g
Schwartz's Reagent (Cp₂ZrHCl)257.891.26.43 gLight-sensitive solid
Iodine (I₂)253.811.26.33 gDissolved in THF
Anhydrous THF--100 mLSolvent

Procedure:

  • To a flame-dried, foil-wrapped flask under inert atmosphere, add Schwartz's reagent (6.43 g, 24.9 mmol).

  • Add anhydrous THF (50 mL) and stir to form a suspension.

  • Add a solution of the protected alkyne (5.00 g, 20.8 mmol) in anhydrous THF (20 mL) dropwise at room temperature. The suspension should turn into a clear, pale-yellow solution.

  • Stir for 30-45 minutes at room temperature.

  • Cool the solution to 0 °C. In a separate flask, dissolve iodine (6.33 g, 24.9 mmol) in anhydrous THF (30 mL).

  • Slowly add the iodine solution to the reaction mixture via cannula. The solution will turn dark brown and then fade to light yellow.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ (50 mL) until the iodine color disappears.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (hexanes) to afford the (E)-vinyl iodide.

Protocol 3: Conjugate Addition to a Cyclopentenone

Objective: To couple the ω-chain synthon with a generic cyclopentenone core via a Gilman cuprate.

Procedure:

  • To a flame-dried flask at -78 °C (dry ice/acetone bath) under inert atmosphere, add the (E)-vinyl iodide (from Protocol 2) (1.0 eq) dissolved in anhydrous diethyl ether.

  • Add tert-butyllithium (2.0 eq, 1.7 M solution in pentane) dropwise. Stir the resulting vinyl lithium solution for 30 minutes at -78 °C.

  • In a separate flask, prepare a suspension of copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether at 0 °C.

  • Transfer the vinyl lithium solution into the CuI suspension via a cooled cannula. A dark-colored Gilman cuprate solution will form. Stir for 30 minutes at 0 °C.

  • Cool the cuprate solution back to -78 °C.

  • Add a solution of the cyclopentenone electrophile (e.g., 2-cyclopenten-1-one, 0.9 eq) in diethyl ether dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then slowly warm to -20 °C over 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer turns deep blue (indicating complexation of copper salts).

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the prostaglandin precursor.

Conclusion and Future Perspectives

This compound is a cornerstone chiral building block in modern prostaglandin synthesis. Its strategic use provides an efficient and reliable method for installing the critical C-15 (S)-hydroxyl group and the entire ω-side chain. The protocols detailed herein, based on well-established organocuprate and Wittig methodologies, offer robust pathways for researchers in drug discovery and process development. As synthetic methodologies continue to advance, particularly in the area of organocatalysis and chemoenzymatic synthesis, new and even more efficient routes from simple precursors are emerging.[15][16][17] However, the fundamental strategy of using pre-defined chiral blocks like this compound will remain a vital tool in the stereocontrolled synthesis of complex and biologically important molecules.

References

Synthetic routes to arachidonic acid metabolites using (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Synthesis of Arachidonic Acid Metabolites Utilizing the Chiral Synthon (S)-1-Octyn-3-ol

Introduction: The Challenge and Opportunity in Eicosanoid Synthesis

Arachidonic acid metabolites, collectively known as eicosanoids, are a class of bioactive lipids that act as potent signaling molecules in a vast array of physiological and pathological processes.[1][2] This family, which includes prostaglandins, leukotrienes, and thromboxanes, is generated through distinct enzymatic pathways—primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3][4][5] These molecules are central regulators of inflammation, immunity, cardiovascular function, and neuronal activity.[6] Consequently, they and their synthetic analogs represent critical targets for drug development.

The total synthesis of eicosanoids presents a formidable challenge to the organic chemist, primarily due to the requirement for precise stereochemical control at multiple chiral centers within their complex structures. A powerful strategy to address this challenge is the use of the "chiral pool," which leverages readily available, enantiomerically pure starting materials from nature.[7][8][9][10] this compound stands out as a premier building block in this regard. Its predefined (S)-stereocenter and the versatile terminal alkyne functionality provide a robust platform for the stereocontrolled elaboration of the carbon skeletons of diverse arachidonic acid metabolites.

This guide provides a detailed exploration of synthetic routes to two major classes of eicosanoids—prostaglandins and leukotrienes—showcasing the strategic application of this compound. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols for key transformations, and present visual workflows to illuminate these complex synthetic pathways.

Part 1: Synthesis of Prostaglandins via the Corey Lactone Pathway

The synthesis of prostaglandins, particularly Prostaglandin F2α (PGF2α), was revolutionized by E.J. Corey's retrosynthetic approach, which identified a bicyclic lactone, now famously known as the "Corey Lactone," as a key versatile intermediate.[11][12][13][14][15] This intermediate contains the correct relative stereochemistry of the cyclopentane core, allowing for the subsequent attachment of the two side chains (α and ω). Our strategy demonstrates how the chiral center in this compound can be effectively translated into the stereochemistry required for the Corey Lactone ω-chain precursor.

Strategic Workflow: From this compound to a PGF2α Precursor

The overall strategy involves protecting the hydroxyl group of this compound, followed by chain elongation via the alkyne. This elongated fragment is then incorporated into the cyclopentane ring system, ultimately leading to the Corey Lactone, which is then elaborated to PGF2α.

PGF2a_Synthesis start This compound p1 Protected this compound (e.g., TBDMS ether) start->p1 p2 ω-Chain Precursor (via alkylation) p1->p2 1. n-BuLi, THF 2. I-(CH₂)₃-CO₂Me p3 Corey Lactone Diol p2->p3 p4 Corey Aldehyde p3->p4 Collins Oxidation or PCC p5 Enone Intermediate p4->p5 final Prostaglandin F2α p5->final 1. Stereoselective Reduction (L-Selectride) 2. Deprotection & Saponification

Caption: Synthetic workflow from this compound to PGF2α.

Protocol 1.1: Protection and Alkylation of this compound

Rationale: The first step is to protect the secondary alcohol to prevent it from interfering with subsequent reactions, particularly the deprotonation of the alkyne. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is ideal due to its stability under basic conditions and ease of removal later in the synthesis. The subsequent alkylation of the terminal alkyne with a suitable electrophile extends the carbon chain, forming the core of the future ω-chain of the prostaglandin.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Methyl 4-iodobutanoate

  • Saturated aqueous NH₄Cl

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Protection: To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add TBDMSCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the TBDMS-protected this compound.

  • Alkylation: Dissolve the protected alcohol (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add n-BuLi (1.1 eq) dropwise. A color change is typically observed. Stir the resulting acetylide solution for 30 minutes at -78 °C.

  • Add a solution of methyl 4-iodobutanoate (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench carefully with saturated aqueous NH₄Cl and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash chromatography to obtain the alkylated product, a key precursor for the ω-chain.

StepReagentEquivalentsTypical YieldNotes
Protection TBDMSCl1.2>95%Ensure anhydrous conditions to prevent silyl ether hydrolysis.
Alkylation n-BuLi1.180-90%Maintain low temperature during addition to avoid side reactions.
Methyl 4-iodobutanoate1.2HMPA can be used as an additive to improve yields if necessary.

This resulting fragment now contains the C15 hydroxyl group of PGF2α with the correct (S)-stereochemistry, ready for incorporation into the full prostaglandin structure through established methods leading to the Corey Lactone.[15][16]

Part 2: Synthesis of Leukotrienes from an Acetylenic Precursor

Leukotrienes are potent mediators of inflammation and allergic responses, characterized by a conjugated triene system.[17][18] Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils.[19] The synthesis of these molecules requires precise control over the geometry of several double bonds. This compound provides an excellent starting point for constructing key fragments, with the alkyne serving as a precursor to a stereodefined double bond.

Strategic Workflow: Convergent Synthesis of Leukotriene B4 (LTB4)

A common strategy for LTB4 synthesis is a convergent approach, where two main fragments are synthesized separately and then coupled. This compound can serve as the chiral starting material for the C8-C20 fragment containing the C12 hydroxyl group.

LTB4_Synthesis start This compound p1 Protected this compound (e.g., TBS ether) start->p1 p2 C8-C20 Fragment (via Sonogashira Coupling) p1->p2 Chain Elongation & Functionalization coupled Coupled Enyne Intermediate p2->coupled C1-C7 Fragment, Pd(PPh₃)₄, CuI c1_c7 C1-C7 Fragment (e.g., vinyl iodide) c1_c7->coupled ltb4_precursor LTB4 Trienyne Precursor coupled->ltb4_precursor Further modifications (e.g., oxidation) final Leukotriene B4 (LTB4) ltb4_precursor->final 1. Lindlar Reduction (Z-selective) 2. Deprotection & Saponification

Caption: Convergent synthesis of LTB4 using a fragment derived from this compound.

Protocol 2.1: Stereoselective Alkyne Reduction to a (Z)-Alkene

Rationale: A critical step in leukotriene synthesis is the stereoselective reduction of an internal alkyne to a (Z)-alkene, which is characteristic of the natural product's geometry. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is the classic reagent for this transformation, achieving syn-hydrogenation of the alkyne.[20] This protocol assumes a generic trienyne precursor to LTB4 has been assembled.

Materials:

  • LTB4 trienyne precursor (e.g., methyl ester, with protected hydroxyls)

  • Lindlar's catalyst (Pd/CaCO₃/PbO)

  • Quinoline (optional, as an additional poison)

  • Ethyl acetate or Hexane

  • Hydrogen gas (H₂) balloon or regulated supply

  • Methanol

Procedure:

  • Dissolve the trienyne precursor (1.0 eq) in a suitable solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture).

  • Add Lindlar's catalyst (5-10% by weight relative to the substrate).

  • Optional: Add a small amount of quinoline (approx. 1 equivalent relative to the catalyst) to further decrease catalyst activity and prevent over-reduction to the alkane.

  • Thoroughly degas the flask by evacuating and backfilling with nitrogen or argon several times.

  • Introduce hydrogen gas via a balloon or a regulated supply (1 atm pressure).

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress closely by TLC or GC/MS. The reaction is typically complete within 2-8 hours.

  • Causality Check: It is crucial to stop the reaction immediately upon consumption of the starting material to prevent over-reduction of the newly formed double bonds or the conjugated triene system.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography if necessary, though often it is clean enough to proceed to the final deprotection step.

ParameterConditionRationale
Catalyst Lindlar's CatalystHeterogeneous catalyst poisoned to reduce activity, promoting selective reduction to the alkene.
Hydrogen Pressure 1 atm (balloon)Sufficient for the reduction while minimizing the risk of over-reduction. Higher pressures increase this risk.
Solvent Ethyl Acetate / HexaneNon-polar solvents often give better selectivity by minimizing substrate-catalyst interactions that can lead to over-reduction.
Monitoring TLC / GC-MSEssential for stopping the reaction at the correct time to maximize yield of the desired (Z)-alkene.

This stereoselective reduction is a cornerstone of syntheses involving acetylenic intermediates, providing reliable access to the required cis-olefin geometry found in many complex natural products like leukotrienes.[21]

Conclusion

This compound is a powerful and versatile chiral building block for the asymmetric synthesis of complex arachidonic acid metabolites. Its pre-existing stereocenter and synthetically malleable alkyne group provide a direct and efficient entry point for establishing the intricate stereochemistry of prostaglandins and leukotrienes. The protocols and strategies outlined herein demonstrate how fundamental principles of organic synthesis—such as protection/deprotection, C-C bond formation, and stereoselective reduction—can be strategically applied to this synthon to achieve highly valuable therapeutic targets. The ability to translate the simple chirality of this compound into the complex architecture of eicosanoids underscores the value of chiral pool-based synthesis in modern drug discovery and development.

References

Application Notes & Protocols: Strategic C-C Bond Formation at the Alkyne Terminus of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-Octyn-3-ol is a cornerstone chiral building block in modern organic synthesis, prized for its bifunctional nature containing a terminal alkyne and a stereodefined secondary alcohol.[1][2] This combination provides a powerful handle for constructing complex molecular architectures, particularly in the synthesis of prostaglandins, bioactive natural products, and pharmaceutical intermediates.[2] The reactivity of the terminal alkyne's sp-hybridized C-H bond is central to its utility, enabling a diverse array of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of key cross-coupling and homocoupling strategies involving the alkyne of this compound, offering detailed mechanistic insights and field-proven laboratory protocols for researchers in synthetic chemistry and drug development.

Introduction: The Synthetic Value of a Chiral Propargyl Alcohol

The strategic importance of this compound lies in the orthogonal reactivity of its two functional groups. The secondary alcohol provides a chiral center that can direct subsequent stereoselective transformations, while the terminal alkyne is a versatile functional group for chain extension and the introduction of molecular complexity. The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its facile deprotonation to form a potent carbon nucleophile (an acetylide), which is the key intermediate in many of the reactions discussed herein.[3][4] This document focuses on three pillars of alkyne C-C bond formation: Palladium/Copper-catalyzed Sonogashira coupling, Palladium-catalyzed Negishi coupling, and Copper-catalyzed Glaser-Hay homocoupling.

Sonogashira Cross-Coupling: Forging Aryl-Alkyne and Vinyl-Alkyne Bonds

The Sonogashira reaction is one of the most robust and widely utilized methods for coupling terminal alkynes with aryl or vinyl halides.[5][6][7] Its power lies in its operational simplicity and mild reaction conditions, which are often compatible with sensitive functional groups like the free hydroxyl in this compound, thereby circumventing the need for protection-deprotection steps.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the Pd(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper co-catalyst facilitates the formation of the crucial copper(I) acetylide intermediate by reacting with the terminal alkyne in the presence of a mild base.[5][6]

Sonogashira_Cycle cluster_copper Copper Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetal_pd R¹-Pd(II)(C≡CR²)L₂ pd_complex->transmetal_pd Transmetalation transmetal_pd->pd0 Reductive Elimination product R¹-C≡C-R² transmetal_pd->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex Supplies Acetylide alkyne H-C≡CR² alkyne->cu_acetylide base Base base->alkyne Activates

Figure 1: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Coupling of this compound with Iodobenzene

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE) must be worn.

  • Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 17.5 mg, 0.025 mmol, 2.5 mol%) and copper(I) iodide (CuI, 4.8 mg, 0.025 mmol, 2.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add iodobenzene (1.0 mmol, 204 mg, 112 µL) and this compound (1.2 mmol, 151 mg, 175 µL) via syringe, followed by anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 2.0 mmol, 202 mg, 279 µL).

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of celite to remove the catalyst residues. Wash the celite pad with additional diethyl ether (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl, 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) to afford the pure (S)-1-phenyl-1-octyn-3-ol.

Data Summary
Aryl Halide (Ar-X)Catalyst SystemBaseTemp (°C)Time (h)Typical Yield (%)
IodobenzenePdCl₂(PPh₃)₂ / CuITEA252-485-95
4-IodoanisolePdCl₂(PPh₃)₂ / CuITEA253-580-90
1-BromonaphthalenePd(PPh₃)₄ / CuIDiisopropylamine506-1275-85
4-ChlorobenzonitrilePd₂(dba)₃ / XPhos / CuICs₂CO₃8012-2460-75

Negishi Cross-Coupling: A Highly Tolerant Approach via Organozinc Intermediates

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide.[8][9] A key advantage is the high functional group tolerance of organozinc reagents.[8] For terminal alkynes, the corresponding alkynylzinc reagent can be generated in situ, providing a streamlined and efficient one-pot procedure for coupling with various electrophiles.[10]

Rationale and Workflow

The process begins with the deprotonation of the terminal alkyne using a strong base (e.g., n-butyllithium), followed by transmetalation with a zinc salt (e.g., ZnBr₂ or ZnCl₂) to form the alkynylzinc species. This nucleophile is then introduced to a palladium(0) catalyst and the organic halide partner to initiate the cross-coupling catalytic cycle, which mirrors the Sonogashira cycle in its fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Negishi_Workflow start This compound (R-C≡C-H) deprotonation 1. Deprotonation (e.g., n-BuLi, THF, -78°C) start->deprotonation lithium_acetylide Lithium Acetylide (R-C≡C-Li) deprotonation->lithium_acetylide transmetalation 2. Transmetalation (e.g., ZnBr₂) lithium_acetylide->transmetalation zinc_acetylide Alkynylzinc Reagent (R-C≡C-ZnBr) transmetalation->zinc_acetylide coupling 3. Pd-Catalyzed Coupling (Ar-X, Pd(0) catalyst) zinc_acetylide->coupling final_product Coupled Product (R-C≡C-Ar) coupling->final_product

Figure 2: One-pot workflow for the Negishi coupling of this compound.

Experimental Protocol: Negishi Coupling of this compound with 2-Bromopyridine

Safety Precaution: n-Butyllithium is pyrophoric and reacts violently with water. Zinc salts are hygroscopic and irritants. All operations must be conducted under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

  • Acetylide Formation: In a flame-dried, three-neck flask under argon, dissolve this compound (1.0 mmol, 126 mg, 146 µL) in anhydrous THF (5 mL). Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.6 M in hexanes, 1.05 mmol, 0.66 mL) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Transmetalation: To the lithium acetylide solution, add a solution of anhydrous zinc bromide (ZnBr₂, 1.1 mmol, 248 mg) in THF (3 mL) via cannula. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Catalyst and Substrate Addition: In a separate Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg) and 2-bromopyridine (1.0 mmol, 158 mg, 95 µL). Add the freshly prepared alkynylzinc solution to this flask via cannula.

  • Reaction: Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC, typically 8-16 hours).

  • Work-up and Purification: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Glaser-Hay Homocoupling: Synthesis of Symmetric 1,3-Diynes

The Glaser coupling is the archetypal reaction for the oxidative homocoupling of terminal alkynes, yielding symmetric 1,3-diynes.[11][12] The Hay modification, which employs a catalytic amount of a soluble copper(I) salt (typically CuCl) with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and uses oxygen (from air) as the terminal oxidant, is a more practical and widely used variant.[11][12][13] This reaction is exceptionally useful for creating C₂-symmetric chiral diols from this compound.

Mechanistic Rationale

The reaction is initiated by the formation of a copper(I) acetylide. Two molecules of this intermediate then undergo oxidative coupling, formally a Cu(I) to Cu(II) process, to form the C-C bond of the 1,3-diyne and two equivalents of Cu(0). The catalytic cycle is closed by the re-oxidation of Cu(0) back to the active Cu(I) species by oxygen. The TMEDA ligand serves to solubilize the copper catalyst and accelerate the reaction.

Glaser_Hay_Coupling start 2 x this compound (R-C≡C-H) catalyst CuCl / TMEDA O₂ (Air) start->catalyst intermediate [Copper Acetylide Intermediate] catalyst->intermediate coupling Oxidative Homocoupling intermediate->coupling final_product Symmetric 1,3-Diyne (R-C≡C-C≡C-R) coupling->final_product

Figure 3: Simplified workflow for the Glaser-Hay homocoupling reaction.

Experimental Protocol: Homocoupling of this compound
  • Reactor Setup: Add this compound (2.0 mmol, 252 mg, 292 µL) to a 50 mL round-bottom flask containing acetone (15 mL) and a magnetic stir bar.

  • Catalyst Addition: To this solution, add copper(I) chloride (CuCl, 0.2 mmol, 20 mg) and TMEDA (0.2 mmol, 23 mg, 30 µL).

  • Reaction: Fit the flask with a reflux condenser open to the air (or bubble air gently through the solution via a needle). Stir the mixture vigorously at room temperature. The solution will typically turn green or blue-green. The reaction is usually complete in 4-8 hours (monitor by TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M hydrochloric acid (HCl, 20 mL) and extract with diethyl ether (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the (S,S)-hexadeca-7,9-diyne-6,11-diol.

Conclusion and Outlook

The terminal alkyne of this compound provides a gateway to a vast chemical space through reliable and versatile C-C bond-forming reactions. The Sonogashira, Negishi, and Glaser-Hay couplings represent three distinct and powerful strategies for its elaboration. The choice of method depends on the desired final structure: Sonogashira for aryl/vinyl acetylenes, Negishi for its broad scope and functional group tolerance, and Glaser-Hay for symmetric C₂-symmetric diynes. Mastery of these protocols enables chemists to leverage this chiral propargyl alcohol to its full potential in the efficient and elegant synthesis of complex, high-value molecules. Future developments in C-H activation may soon provide even more direct methods for coupling this building block with unfunctionalized partners, further enhancing its utility in synthetic chemistry.[14][15]

References

Application Note: High-Fidelity Oxidation of (S)-1-Octyn-3-ol to the Chiral Ketone, (S)-1-Octyn-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the oxidation of the chiral secondary alcohol, (S)-1-Octyn-3-ol, to its corresponding ketone, (S)-1-Octyn-3-one. This transformation is a critical step in the synthesis of various complex molecules, including prostaglandins and other natural products.[1] This note emphasizes scientifically sound methodologies, offering a comparative analysis of modern and classical oxidation techniques. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure both reproducibility and safety.

Introduction: The Significance of Chiral Propargyl Ketones

The selective oxidation of secondary alcohols to ketones is a cornerstone of modern organic synthesis. When the substrate is a chiral propargyl alcohol, such as this compound, the retention of stereochemical integrity is paramount. The resulting chiral acetylenic ketone is a valuable building block, amenable to a wide array of synthetic transformations at both the carbonyl and alkyne functionalities. The choice of oxidant and reaction conditions is therefore critical to avoid side reactions such as racemization, over-oxidation, or interaction with the terminal alkyne. This guide will explore several robust methods for this transformation, focusing on yield, purity, and operational safety.

Comparative Analysis of Oxidation Methodologies

The oxidation of this compound can be achieved through various methods, each with its own set of advantages and limitations. The selection of a particular method will depend on factors such as scale, available equipment, and the sensitivity of other functional groups in more complex substrates.

Oxidation Method Key Reagents Typical Temperature Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CMild conditions, high yields, avoids toxic metals.[2]Requires cryogenic temperatures, produces malodorous dimethyl sulfide, oxalyl chloride is highly toxic and moisture-sensitive.[2]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild, neutral conditions, rapid reaction times, easy workup.[3][4][5]DMP is potentially explosive and expensive, not ideal for large-scale reactions.[3][6]
Parikh-Doering Oxidation DMSO, SO₃•Pyridine, Triethylamine0 °C to Room TemperatureOperationally simple, avoids cryogenic temperatures, minimizes side products.[7][8]Can require a large excess of reagents.[7]
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to Room TemperatureInexpensive and powerful oxidant.[9][10]Uses toxic chromium(VI), strongly acidic conditions can be incompatible with sensitive substrates.[9][10]

Mechanistic Insights and Rationale for Reagent Selection

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the oxidation process.

Activated DMSO Oxidations: Swern and Parikh-Doering

Both the Swern and Parikh-Doering oxidations rely on the in-situ formation of a highly reactive sulfonium species from dimethyl sulfoxide (DMSO).

In the Swern oxidation , oxalyl chloride activates DMSO to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then attacks this species, leading to the formation of an alkoxysulfonium salt. A hindered non-nucleophilic base, typically triethylamine, is then added to deprotonate the intermediate, forming a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride. The low reaction temperature (-78 °C) is critical to prevent the decomposition of the reactive intermediates.[11][12]

The Parikh-Doering oxidation offers a more operationally convenient alternative by using the sulfur trioxide-pyridine complex to activate DMSO.[7][8] This method can be run at 0 °C or even room temperature, obviating the need for cryogenic baths.[7] The mechanism is analogous to the Swern oxidation, proceeding through an alkoxysulfonium intermediate and a subsequent base-mediated elimination.[7][8]

swern_mechanism DMSO DMSO Activator Chloro(dimethyl)sulfonium Chloride DMSO->Activator OxalylChloride Oxalyl Chloride OxalylChloride->Activator AlkoxySulfonium Alkoxysulfonium Salt Activator->AlkoxySulfonium Alcohol This compound Alcohol->AlkoxySulfonium Ylide Sulfur Ylide AlkoxySulfonium->Ylide + Base Base Triethylamine Ketone (S)-1-Octyn-3-one Ylide->Ketone Intramolecular Elimination

Caption: Generalized mechanism for activated DMSO oxidations.

Hypervalent Iodine Oxidation: Dess-Martin Periodinane

The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that provides a mild and selective method for oxidizing alcohols.[3][5] The reaction proceeds through a ligand exchange at the iodine center, where the alcohol displaces an acetate group.[13] An intramolecular deprotonation of the α-carbon of the alcohol by one of the acetate ligands leads to the formation of the ketone, iodinane, and acetic acid.[13] The reaction is typically performed in chlorinated solvents at room temperature and is known for its rapid conversion rates and high functional group tolerance.[4]

dmp_oxidation cluster_0 Experimental Workflow Start Dissolve this compound in Dichloromethane AddDMP Add Dess-Martin Periodinane Start->AddDMP Stir Stir at Room Temperature (Monitor by TLC) AddDMP->Stir Quench Quench with Na₂S₂O₃ and NaHCO₃ solution Stir->Quench Extract Extract with Dichloromethane Quench->Extract Purify Purify by Column Chromatography Extract->Purify End (S)-1-Octyn-3-one Purify->End

Caption: Experimental workflow for Dess-Martin oxidation.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Swern Oxidation

This protocol is adapted for high fidelity and yield, with careful attention to temperature control.

Materials:

  • This compound

  • Oxalyl chloride (C₂Cl₂O₂) [handle with extreme care, highly toxic and corrosive][14][15][16][17][18]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Activator Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DCM (0.5 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (1.5 equivalents) to the DCM. Then, add anhydrous DMSO (2.5 equivalents) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 15 minutes.[12]

  • Alcohol Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes. Ensure the internal temperature remains below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Base Addition and Ketone Formation: Add triethylamine (5.0 equivalents) dropwise to the flask, again maintaining the temperature below -65 °C. After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.

  • Quenching and Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding water.[12][19] Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-1-Octyn-3-one.

Protocol 2: Dess-Martin Oxidation

This protocol offers a more convenient setup without the need for cryogenic temperatures.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) [handle with care, potentially explosive][3][6][20]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in DCM (0.1-0.2 M).

  • DMP Addition: Add Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion at room temperature.[3] The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 1.

Product Characterization

The final product, (S)-1-Octyn-3-one, should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include the acetylenic proton, the methylene group adjacent to the carbonyl, and the alkyl chain protons. The disappearance of the carbinol proton signal from the starting material is a clear indicator of a successful oxidation.

  • ¹³C NMR Spectroscopy: The carbon NMR will show a characteristic signal for the carbonyl carbon (typically around 180-200 ppm) and the two sp-hybridized carbons of the alkyne.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) around 1680-1700 cm⁻¹ and a sharp peak for the terminal alkyne C-H bond around 3300 cm⁻¹.

  • Chiral HPLC or GC: To confirm the retention of stereochemical integrity, analysis by chiral chromatography is recommended.

Safety and Waste Disposal

Reagent Handling:

  • Oxalyl Chloride: Extremely toxic and corrosive. Reacts violently with water.[14][15][17] Always handle in a fume hood with appropriate PPE. Store under an inert atmosphere.[14][15][17]

  • Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive, especially if impure or heated.[3][6][20] Avoid heating and handle with care.

  • Chromium Trioxide (Jones Reagent): Highly toxic and a known carcinogen. Handle with extreme caution and follow institutional guidelines for handling heavy metals.

Reaction Quenching:

  • Oxidation reactions can be exothermic. Always quench reactions carefully, especially when scaling up.[19] For Swern oxidations, allow the reaction to warm before adding water. For chromium-based oxidations, excess oxidant can be quenched by the slow addition of isopropanol.[21]

Waste Disposal:

  • Chlorinated Solvents: Dispose of in a designated halogenated organic waste container.

  • Chromium Waste: Dispose of in a designated heavy metal waste container according to institutional and local regulations.

  • Dimethyl Sulfide: The malodorous byproduct of Swern and Parikh-Doering oxidations can be neutralized by rinsing glassware with a bleach solution, which oxidizes it to odorless DMSO or dimethyl sulfone.

Conclusion

The oxidation of this compound to (S)-1-Octyn-3-one is a fundamental transformation that can be achieved with high fidelity using modern synthetic methods. The Swern and Dess-Martin oxidations are particularly effective, offering mild conditions that preserve the stereochemical integrity of the chiral center. The choice between these methods will depend on the specific requirements of the synthesis, including scale, cost, and safety considerations. By following the detailed protocols and safety guidelines outlined in this application note, researchers can reliably and safely synthesize this valuable chiral building block for their drug discovery and development programs.

References

Application Notes and Protocols for the Selective Reduction of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-Octyn-3-ol is a valuable chiral building block in organic synthesis, notably as a key intermediate in the synthesis of prostaglandins and other biologically active molecules.[1] The ability to selectively reduce the alkyne moiety to either a (Z)-alkene, an (E)-alkene, or a fully saturated alkane, while preserving the stereochemical integrity of the chiral center at C-3, is of paramount importance for the synthesis of complex target molecules. This document provides detailed application notes and protocols for these three critical transformations, designed for researchers, scientists, and professionals in drug development.

The choice of reduction methodology dictates the stereochemical outcome of the resulting double bond or its complete saturation. This guide will detail three primary pathways:

  • Semireduction to (S,Z)-Oct-1-en-3-ol (cis-alkene) via catalytic hydrogenation with a poisoned catalyst.

  • Semireduction to (S,E)-Oct-1-en-3-ol (trans-alkene) through a dissolving metal reduction.

  • Complete reduction to (S)-Octan-3-ol (alkane) via catalytic hydrogenation.

Each section will delve into the underlying mechanism, provide a rationale for the chosen conditions, and present a comprehensive, step-by-step protocol.

Semireduction to (S,Z)-Oct-1-en-3-ol via Lindlar Catalysis

The formation of a cis or (Z)-alkene from an alkyne is achieved through a syn-addition of hydrogen. The most common and effective method for this transformation is catalytic hydrogenation using a "poisoned" catalyst, famously known as the Lindlar catalyst.[2][3]

Expertise & Experience: The Rationale Behind Lindlar's Catalyst

Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum (Pt) are highly active and will typically reduce an alkyne all the way to an alkane.[4][5] The key to stopping the reaction at the alkene stage is to reduce the catalyst's activity. Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalyst poison like lead acetate and quinoline, is engineered for this purpose.[6][7]

The poison deactivates the most active sites on the palladium surface, which prevents the subsequent reduction of the initially formed alkene.[6] Alkynes are more readily adsorbed onto the catalyst surface than alkenes, allowing for the selective reduction of the triple bond.[7] The reaction mechanism involves the alkyne adsorbing onto the catalyst surface, followed by the syn-delivery of two hydrogen atoms from the same face of the triple bond, leading exclusively to the cis-alkene.[8][9]

Experimental Workflow: Lindlar Reduction

lindlar_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve this compound in Ethyl Acetate add_catalyst Add Lindlar Catalyst (5% w/w) start->add_catalyst purge Purge with N₂ then H₂ add_catalyst->purge hydrogenate Stir under H₂ atmosphere (1 atm, balloon) purge->hydrogenate monitor Monitor by TLC/GC hydrogenate->monitor filter Filter through Celite® monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify product (S,Z)-Oct-1-en-3-ol purify->product

Caption: Workflow for the synthesis of (S,Z)-Oct-1-en-3-ol using Lindlar's catalyst.

Protocol 1: Synthesis of (S,Z)-Oct-1-en-3-ol

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Ethyl acetate (or other suitable solvent like hexane or methanol)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite® or another filter aid

  • Standard hydrogenation apparatus (e.g., round-bottom flask with H₂ balloon, or Parr hydrogenator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethyl acetate (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add Lindlar's catalyst (5-10% by weight relative to the alkyne) to the solution.

  • Inert Atmosphere: Seal the flask and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Hydrogenation: Introduce hydrogen gas (a balloon is sufficient for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting alkyne spot is no longer visible. Careful monitoring is crucial to prevent over-reduction to the alkane.[7]

  • Workup: Once the reaction is complete, purge the flask again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude (S,Z)-Oct-1-en-3-ol by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Lindlar's (5% Pd/CaCO₃, poisoned)Deactivated catalyst selectively reduces alkyne to cis-alkene.[10]
Catalyst Loading 5-10% w/wSufficient for efficient reaction without promoting side reactions.
Solvent Ethyl Acetate, Hexane, MethanolCommon solvents for hydrogenation that dissolve the substrate.
Temperature Room TemperatureMild conditions are sufficient and minimize over-reduction.
Pressure 1 atm (H₂ balloon)Atmospheric pressure is generally adequate for this transformation.
Expected Yield >90%High yields are typical with high stereoselectivity for the Z-isomer.

Semireduction to (S,E)-Oct-1-en-3-ol via Dissolving Metal Reduction

To obtain the trans or (E)-alkene, an anti-addition of hydrogen across the triple bond is required. The classic method for this is the dissolving metal reduction, typically using an alkali metal like sodium or lithium in liquid ammonia.[11][12]

Expertise & Experience: The Rationale Behind Dissolving Metal Reduction

This reaction operates via a fundamentally different mechanism than catalytic hydrogenation.[2] When sodium is dissolved in liquid ammonia, it forms a deep blue solution containing solvated electrons.[13] The reaction proceeds through a radical anion intermediate:

  • A solvated electron adds to the alkyne triple bond, forming a radical anion.[12][14]

  • This radical anion is a strong base and is protonated by the ammonia solvent to give a vinylic radical.

  • The vinylic radical adopts the more stable trans configuration to minimize steric repulsion between the substituent groups.[8]

  • A second electron transfer to the vinylic radical forms a vinylic anion.

  • A final protonation by ammonia yields the trans-alkene product.[12]

This method is highly stereoselective for the formation of trans-alkenes.[15] A key consideration for terminal alkynes like this compound is that the acidic terminal proton can be deprotonated by the sodium amide (NaNH₂) formed in situ, which can complicate the reaction.[12] The addition of a co-solvent or a proton source like ammonium sulfate can mitigate this issue.

Experimental Workflow: Dissolving Metal Reduction

dissolving_metal_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Condense NH₃(l) at -78°C add_na Add Na metal until blue color persists start->add_na add_alkyne Add this compound solution dropwise add_na->add_alkyne stir Stir at -78°C to -33°C add_alkyne->stir quench Quench with NH₄Cl stir->quench evap Evaporate NH₃ quench->evap extract Extract with Ether evap->extract purify Purify by Column Chromatography extract->purify product (S,E)-Oct-1-en-3-ol purify->product

Caption: Workflow for the synthesis of (S,E)-Oct-1-en-3-ol via dissolving metal reduction.

Protocol 2: Synthesis of (S,E)-Oct-1-en-3-ol

Materials:

  • This compound

  • Sodium (Na) metal, clean pieces

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether or THF

  • Ammonium chloride (NH₄Cl), solid

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Ammonia Condensation: Condense ammonia gas into the flask to the desired volume.

  • Formation of Solvated Electrons: Add small, clean pieces of sodium metal to the stirred liquid ammonia until a persistent deep blue color is obtained.[13]

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ether or THF and add it dropwise to the sodium-ammonia solution.

  • Reaction: Stir the mixture at -78 °C to -33 °C (the boiling point of ammonia) for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears. This neutralizes the excess sodium and the sodium amide byproduct.

  • Workup: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Extraction: To the remaining residue, add water and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield pure (S,E)-Oct-1-en-3-ol.

ParameterConditionRationale
Reagents Sodium metal in liquid NH₃Generates solvated electrons for reduction.[11]
Stoichiometry >2.0 eq. of NaTwo electrons are required per alkyne molecule.
Temperature -78 °C to -33 °CNecessary to maintain ammonia as a liquid.[12]
Quenching Agent NH₄ClSafely neutralizes excess sodium and strong base byproducts.
Mechanism Radical anion intermediateLeads to the thermodynamically favored trans-alkene.[14]
Expected Yield 70-85%Good yields are typical, though can be lower than Lindlar reduction.

Complete Reduction to (S)-Octan-3-ol

For applications requiring the fully saturated chiral alcohol, complete hydrogenation of the alkyne is necessary. This is most reliably achieved using a standard, highly active hydrogenation catalyst.

Expertise & Experience: The Rationale Behind Complete Hydrogenation

Unlike the semireduction methods, the goal here is to add two full equivalents of H₂ across the triple bond.[3] Standard catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are highly effective for this purpose.[4][16] The reaction proceeds in a stepwise manner, first reducing the alkyne to an alkene, which remains adsorbed to the catalyst surface and is then rapidly reduced to the alkane.[4] Because the alkene intermediate is not released from the catalyst surface under these conditions, it is not isolated.[4] The reaction is typically run under a positive pressure of hydrogen to ensure complete saturation.

Experimental Workflow: Complete Hydrogenation

full_hydrogenation_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve this compound in Methanol add_catalyst Add Pd/C Catalyst (5% w/w) start->add_catalyst purge Purge with N₂ then H₂ add_catalyst->purge hydrogenate Stir under H₂ atmosphere (e.g., 50 psi) purge->hydrogenate monitor Monitor by TLC/GC hydrogenate->monitor filter Filter through Celite® monitor->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Distillation or Chromatography concentrate->purify product (S)-Octan-3-ol purify->product

Caption: Workflow for the complete reduction of this compound to (S)-Octan-3-ol.

Protocol 3: Synthesis of (S)-Octan-3-ol

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite® or another filter aid

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • Reaction Setup: In a pressure-safe reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (1-5% by weight) to the solution.

  • Inert Atmosphere: Seal the vessel and purge the system with an inert gas, followed by hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature. The reaction is exothermic.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/GC analysis of aliquots to confirm the disappearance of both the starting material and the intermediate alkene.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the mixture through Celite® to remove the catalyst, washing the filter pad with methanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude (S)-Octan-3-ol can be purified by distillation or column chromatography if needed.

ParameterConditionRationale
Catalyst 10% Pd/CHighly active catalyst ensures complete saturation to the alkane.[16][17]
Catalyst Loading 1-5% w/wLower loading is needed due to the high activity of the catalyst.
Solvent Methanol, EthanolProtic solvents are common and effective for this hydrogenation.
Temperature Room TemperatureThe reaction is exothermic and usually requires no heating.
Pressure 1-4 atm (15-60 psi)Positive pressure ensures a sufficient supply of H₂ for full reduction.
Expected Yield >95%This reaction is typically very high-yielding and clean.

Self-Validating Systems: Monitoring and Characterization

Trustworthiness in synthetic protocols relies on robust methods for monitoring reaction progress and unequivocally characterizing the products.

  • Reaction Monitoring:

    • TLC: An indispensable tool for all three reactions. Staining with potassium permanganate (KMnO₄) is effective, as the alkyne and alkene products will appear as yellow spots on a purple background, while the saturated alkane will not react. This allows for clear differentiation between starting material, intermediate, and final product.

    • GC-MS: Provides more quantitative monitoring, allowing for the determination of the relative ratios of starting material, alkene, and alkane, which is especially critical for avoiding over-reduction in the Lindlar procedure.

  • Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: The primary method for structural confirmation. Key diagnostic signals include:

      • This compound: Alkyne C-H proton (~2.4 ppm), propargylic C-H proton (~4.3 ppm).

      • (S,Z)-Oct-1-en-3-ol: Vinylic protons with a characteristic cis coupling constant (J ≈ 11 Hz).

      • (S,E)-Oct-1-en-3-ol: Vinylic protons with a characteristic trans coupling constant (J ≈ 16 Hz).

      • (S)-Octan-3-ol: Disappearance of signals in the vinylic and alkynyl regions and the appearance of a more complex aliphatic region.

    • IR Spectroscopy: Useful for confirming the disappearance of the alkyne C≡C stretch (~2120 cm⁻¹) and C≡C-H stretch (~3315 cm⁻¹), and the appearance of a C=C stretch (~1650 cm⁻¹) for the alkenes.

    • Chiral HPLC or GC: To confirm that no racemization of the stereocenter at C-3 has occurred during the reduction.

By implementing these analytical checks, researchers can ensure the integrity and desired outcome of their synthetic transformations.

References

Strategic Synthesis of Chiral Derivatives from (S)-1-Octyn-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(S)-1-Octyn-3-ol is a valuable chiral propargyl alcohol that serves as a versatile building block in modern asymmetric synthesis. Its dual functionality—a stereodefined secondary alcohol and a terminal alkyne—provides two orthogonal reaction sites, making it a prized precursor for the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients (APIs). This guide provides detailed protocols for the synthesis of key derivatives of this compound, focusing on the protection of the hydroxyl group and the elaboration of the alkyne terminus. The protocols are designed to be reproducible and are supported by mechanistic insights and practical considerations to ensure success in a research and development setting.

Introduction: The Strategic Value of this compound

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule is often critical to its pharmacological activity and safety profile. This compound has emerged as a fundamental chiral synthon due to its straightforward availability and the distinct reactivity of its functional groups. The secondary alcohol provides a handle for introducing a variety of substituents or for directing subsequent reactions, while the terminal alkyne is a gateway to a vast array of transformations, including carbon-carbon bond formations and cycloadditions.

This document outlines reliable methods for two common and critical transformations of this compound:

  • Protection of the secondary alcohol as a silyl ether, a crucial step to prevent unwanted side reactions in subsequent modifications of the alkyne.

  • Coupling of the terminal alkyne via the Sonogashira reaction, a powerful method for constructing enyne and aryl-alkyne systems.

The experimental choices within each protocol are rationalized to provide researchers with a clear understanding of the underlying chemical principles, thereby enhancing experimental reproducibility and troubleshooting capabilities.

Core Principles: Understanding the Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its alcohol and alkyne moieties.

  • The (S)-Alcohol Center: The hydroxyl group is nucleophilic and weakly acidic. It is prone to oxidation, esterification, and etherification. In the context of multi-step synthesis, it is often "protected" to mask its reactivity while other parts of the molecule are being modified. Silyl ethers are a popular choice for protection due to their ease of installation, stability across a range of reaction conditions, and facile, selective removal under mild conditions.

  • The Terminal Alkyne: The proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a potent carbon nucleophile (an acetylide). This acetylide is central to forming new carbon-carbon bonds. Furthermore, the alkyne can undergo metal-catalyzed cross-coupling reactions, such as the palladium/copper-catalyzed Sonogashira coupling, which directly joins the alkyne with aryl or vinyl halides.

The strategic differentiation of these two functional groups is the key to successfully using this compound as a chiral building block.

Protocol I: Silyl Ether Protection of the Hydroxyl Group

Protecting the hydroxyl group is often the first step in a synthetic sequence involving this compound, particularly when subsequent reactions are incompatible with a free alcohol. The formation of a tert-butyldimethylsilyl (TBS) ether is a robust and widely used strategy.

Rationale and Mechanistic Insight

The reaction involves the nucleophilic attack of the alcohol onto the silicon atom of tert-butyldimethylsilyl chloride (TBSCl). This process is facilitated by a base, typically a non-nucleophilic amine like imidazole or triethylamine, which serves two purposes: it activates the alcohol by deprotonation and neutralizes the HCl generated during the reaction. Imidazole is particularly effective as it can form a highly reactive silyl-imidazolium intermediate.

Experimental Workflow Diagram

G start Start: Weigh Reagents dissolve Dissolve this compound & Imidazole in DCM start->dissolve add_tbscl Add TBSCl Solution (Dropwise at 0°C) dissolve->add_tbscl warm_rt Warm to Room Temp & Stir (4-6 h) add_tbscl->warm_rt tlc_monitor Monitor Reaction (TLC) warm_rt->tlc_monitor quench Quench with sat. aq. NH4Cl tlc_monitor->quench Reaction Complete extract Extract with DCM (x3) quench->extract dry_concentrate Dry (Na2SO4) & Concentrate in vacuo extract->dry_concentrate purify Purify via Flash Chromatography dry_concentrate->purify end End: Characterize Product purify->end

Caption: Workflow for TBS protection of this compound.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 1.26 g, 10.0 mmol) and imidazole (2.5 eq, 1.70 g, 25.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and stir until all solids have dissolved. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq, 1.81 g, 12.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Ethyl Acetate in Hexanes). The product, (S)-3-(tert-butyldimethylsilyloxy)-1-octyne, will have a higher Rf value than the starting alcohol.

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (25 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) to yield the pure product as a colorless oil.

Quantitative Data Summary
ReagentMolar Eq.MW ( g/mol )Amount (for 10 mmol)
This compound1.0126.201.26 g
Imidazole2.568.081.70 g
TBSCl1.2150.721.81 g
Anhydrous DCM-84.9350 mL
Typical Yield --90-98%

Protocol II: Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a highly efficient method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This protocol describes the coupling of the TBS-protected this compound with an aryl iodide.

Rationale and Mechanistic Insight

This reaction relies on a dual catalytic cycle. A palladium(0) complex (e.g., Pd(PPh₃)₄) catalyzes the main cross-coupling cycle, involving oxidative addition of the aryl halide to the Pd(0) center. Concurrently, a copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne and a base (typically an amine like triethylamine) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, and subsequent reductive elimination yields the final coupled product and regenerates the Pd(0) catalyst. The use of an amine base is crucial for both scavenging the HX byproduct and facilitating the formation of the active catalytic species.

Experimental Workflow Diagram

G start Start: Assemble Flask (Inert Atmosphere) add_reagents Add Protected Alkyne, Aryl Halide, & Catalysts (Pd(PPh3)4, CuI) start->add_reagents add_solvent Add Solvent (THF) & Base (TEA) add_reagents->add_solvent heat Heat to 50°C & Stir (2-4 h) add_solvent->heat tlc_monitor Monitor Reaction (TLC) heat->tlc_monitor cool_filter Cool to RT & Filter through Celite tlc_monitor->cool_filter Reaction Complete concentrate Concentrate Filtrate in vacuo cool_filter->concentrate purify Purify via Flash Chromatography concentrate->purify deprotect Optional: Deprotect (TBAF) purify->deprotect end End: Characterize Product purify->end If deprotection not needed deprotect->end

Caption: Workflow for Sonogashira coupling of a protected alkyne.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq, e.g., iodobenzene, 2.04 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq, 347 mg, 0.3 mmol), and copper(I) iodide (CuI) (0.05 eq, 95 mg, 0.5 mmol).

  • Reagent Addition: Add (S)-3-(tert-butyldimethylsilyloxy)-1-octyne (1.2 eq, 2.89 g, 12.0 mmol) via syringe.

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF, 40 mL) followed by anhydrous triethylamine (TEA, 20 mL). The solution should be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the aryl iodide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the desired coupled product.

  • (Optional) Deprotection: The TBS protecting group can be removed by treating the purified product with tetrabutylammonium fluoride (TBAF) in THF at room temperature to yield the free alcohol.

Quantitative Data Summary
ReagentMolar Eq.MW ( g/mol )Amount (for 10 mmol)
Aryl Iodide (e.g., Iodobenzene)1.0204.012.04 g
Protected Alkyne1.2240.482.89 g
Pd(PPh₃)₄0.031155.56347 mg
CuI0.05190.4595 mg
Anhydrous THF / TEA--40 mL / 20 mL
Typical Yield --75-90%

Safety and Handling

  • Reagents: Handle all reagents in a well-ventilated fume hood. Anhydrous solvents are flammable and moisture-sensitive. Triethylamine is corrosive and has a strong odor. Palladium catalysts and copper salts can be toxic; avoid inhalation and skin contact.

  • Inert Atmosphere: Reactions involving organometallic catalysts (like Sonogashira coupling) or moisture-sensitive reagents (like TBSCl) require the use of an inert atmosphere (nitrogen or argon) to prevent degradation and ensure high yields.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues from the coupling reaction, according to institutional safety guidelines.

Conclusion

The protocols detailed in this guide represent reliable and scalable methods for the derivatization of this compound. The silyl ether protection and Sonogashira coupling are fundamental transformations that unlock the potential of this chiral building block for a wide range of applications in pharmaceutical and materials science research. By understanding the principles behind these protocols, researchers can effectively troubleshoot and adapt these methods for the synthesis of novel and complex molecular architectures.

Troubleshooting & Optimization

Improving enantioselectivity in the synthesis of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-1-Octyn-3-ol

Welcome to the technical support center for the enantioselective synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of achieving high enantioselectivity.

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents and natural products. Achieving high enantiomeric excess (ee) is often critical for the efficacy and safety of the final product. The most common and effective methods for this synthesis involve the asymmetric reduction of the corresponding prochiral ketone, 1-octyn-3-one. This guide focuses on troubleshooting issues related to these reductive methods, particularly the widely used Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation.

Troubleshooting Guide: Enhancing Enantioselectivity

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature. What are the common causes and how can I improve it?

Potential Causes & Solutions:

  • Catalyst Quality and Handling:

    • Impurities or Degradation: The chiral catalyst is the cornerstone of enantioselectivity. Impurities or degradation can severely diminish its effectiveness.[1] For instance, in a Corey-Bakshi-Shibata (CBS) reduction, the oxazaborolidine catalyst is sensitive to moisture.[2]

    • Solution:

      • Ensure you are using a high-purity catalyst from a reputable supplier.

      • Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[2]

      • If preparing the catalyst in-situ, ensure the precursor (e.g., a chiral amino alcohol) is of high optical and chemical purity.

  • Reagent and Solvent Purity:

    • Water Content: The presence of water can have a significant effect on enantiomeric excess in many asymmetric reductions.[2] It can react with the borane reagent in a CBS reduction or interfere with the catalyst's coordination sphere.

    • Impurities in Substrate: Impurities in the starting ketone, 1-octyn-3-one, can sometimes inhibit or poison the catalyst.

    • Solution:

      • Use anhydrous solvents. It is best practice to distill solvents over a suitable drying agent or use commercially available anhydrous solvents.

      • Ensure your starting ketone is pure. If necessary, purify it by distillation or chromatography before the reaction.

      • All other reagents should be of the highest possible purity.[1]

  • Reaction Conditions:

    • Temperature: Temperature is a critical parameter.[3] For many asymmetric reductions, lower temperatures lead to higher enantioselectivity as it enhances the energy difference between the diastereomeric transition states.

    • Solution:

      • Strictly control the reaction temperature. For CBS reductions, temperatures as low as -78 °C are often employed.[2]

      • Perform a temperature optimization study, running the reaction at several different temperatures (e.g., -78 °C, -40 °C, -20 °C) to find the optimal condition for your specific setup.

  • Incorrect Catalyst Loading:

    • Too Low or Too High: Using an incorrect amount of catalyst can impact the reaction rate and selectivity.

    • Solution:

      • Typically, catalyst loading for a CBS reduction is in the range of 1-10 mol%.[4]

      • Carefully calculate and weigh the amount of catalyst. For very small-scale reactions, consider making a stock solution of the catalyst to ensure accurate dispensing.

Q2: I am observing the formation of a significant amount of the undesired (R)-enantiomer. How can I improve the stereochemical control?

Potential Causes & Solutions:

  • Substrate-Catalyst Mismatch: The chosen chiral ligand or catalyst may not be optimal for 1-octyn-3-one.[1]

    • Solution:

      • While the (S)-proline-derived CBS catalyst is commonly used to produce (S)-alcohols, the specific steric and electronic properties of your substrate might require a different catalyst.

      • Consider screening a small library of chiral ligands or catalysts if the standard ones are not providing the desired selectivity.

  • Reaction Mechanism Pathway:

    • Background Uncatalyzed Reaction: A portion of the reduction may be occurring through a non-enantioselective pathway, effectively lowering the overall ee.

    • Solution:

      • Ensure slow addition of the reducing agent (e.g., borane) to the mixture of the substrate and catalyst. This maintains a low concentration of the reducing agent, favoring the catalyzed, enantioselective pathway.

  • Racemization of the Product:

    • Work-up Conditions: The desired this compound product could potentially racemize under harsh work-up conditions (e.g., strongly acidic or basic).

    • Solution:

      • Employ a mild work-up procedure. For CBS reductions, a careful quench with an appropriate reagent followed by extraction is typical.

      • Analyze the enantiomeric excess of the crude product before purification to determine if the loss of selectivity is occurring during the reaction or the work-up/purification.

Q3: How can I accurately determine the enantiomeric excess of my this compound product?

Accurate Determination of Enantiomeric Excess:

  • Chiral Chromatography: This is the most common and reliable method.[1]

    • Chiral High-Performance Liquid Chromatography (HPLC): Use a chiral stationary phase column designed to separate enantiomers. You will need to develop a suitable mobile phase (e.g., a mixture of hexanes and isopropanol).

    • Chiral Gas Chromatography (GC): For volatile compounds like 1-octyn-3-ol, chiral GC with a chiral stationary phase is an excellent option.[1]

  • NMR Spectroscopy with Chiral Shift Reagents:

    • The use of chiral shift reagents (e.g., Eu(hfc)₃) can induce chemical shift differences between the signals of the two enantiomers in the ¹H NMR spectrum, allowing for their integration and the calculation of the ee.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the chiral ligand in achieving enantioselectivity?

The chiral ligand is central to asymmetric catalysis. It coordinates with a metal center (in the case of transfer hydrogenation) or is an integral part of the catalyst (like in the CBS reagent) to create a chiral environment around the active site.[6] When the prochiral ketone (1-octyn-3-one) approaches the catalyst, the steric and electronic properties of the chiral ligand force the substrate to bind in a specific orientation.[7] This preferential binding directs the hydride delivery from the reducing agent to one of the two faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.[4]

Q2: How does temperature precisely influence the enantioselectivity of the reaction?

The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the two competing pathways that lead to the (S) and (R) enantiomers. According to the Eyring equation, the ratio of the rate constants for these two pathways is exponentially dependent on temperature.

Lowering the temperature increases the impact of the difference in activation energies, leading to a higher preference for the pathway with the lower activation energy.[3] This results in a higher enantiomeric excess. Conversely, at higher temperatures, there is enough thermal energy to overcome the activation energy barrier for both pathways more easily, leading to a decrease in enantioselectivity.[8]

Q3: Are there alternative methods to the CBS reduction for synthesizing this compound with high enantioselectivity?

Yes, several other effective methods exist:

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral catalyst, often based on ruthenium or iridium, to transfer hydrogen from a hydrogen donor (like isopropanol or formic acid) to the ketone.[9][10] ATH can be performed under mild conditions and has shown excellent results for the reduction of alkynyl ketones, providing chiral propargylic alcohols with high yields and enantioselectivities.[11][12]

  • Enzymatic Reduction: Biocatalysis using enzymes like alcohol dehydrogenases can offer exceptional enantioselectivity.[13] These reactions are typically run in aqueous media under mild conditions.

  • Chiral Stoichiometric Reagents: Reagents like B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine Borane) can be used for the asymmetric reduction of 1-octyn-3-one. This method can provide the product with high enantiomeric purity.[5]

Q4: My synthesis was successful, but I need to further increase the enantiomeric purity of my product. What are my options?

If your product has a good but not excellent enantiomeric excess, you can improve it through:

  • Chiral Resolution: This involves separating the enantiomers of your synthesized alcohol.

    • Diastereomeric Crystallization: You can react your racemic or enantioenriched alcohol with a chiral resolving agent (like a chiral carboxylic acid) to form diastereomeric esters.[][15] These diastereomers have different physical properties (e.g., solubility) and can often be separated by crystallization. Afterward, the ester is cleaved to yield the enantiomerically pure alcohol.

    • Kinetic Resolution: This involves reacting the racemic alcohol with a chiral catalyst or enzyme that selectively reacts with one enantiomer faster than the other. For example, an enzymatic acylation can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically pure alcohol.[16]

  • Preparative Chiral Chromatography: If you have access to the equipment, you can use preparative chiral HPLC to separate the enantiomers on a larger scale.

Experimental Protocols & Data

Protocol: CBS Reduction of 1-Octyn-3-one

This protocol is a general guideline. Optimal conditions may vary.

  • Preparation:

    • Under an argon atmosphere, add a solution of (S)-Me-CBS-oxazaborolidine (e.g., 0.1 equivalents in anhydrous THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Cool the solution to 0 °C.

    • Slowly add a solution of BH₃·THF (e.g., 1.0 M in THF, 0.6 equivalents) dropwise to the catalyst solution. Stir for 15 minutes at 0 °C.

  • Reaction:

    • Cool the reaction mixture to -40 °C.

    • In a separate flask, dissolve 1-octyn-3-one (1.0 equivalent) in anhydrous THF.

    • Add the solution of 1-octyn-3-one dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -40 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up:

    • Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at -40 °C.

    • Allow the mixture to warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Add a suitable solvent (e.g., diethyl ether) and wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC analysis.

Data: Influence of Reaction Conditions on Enantioselectivity

The following table summarizes typical effects of key parameters on the enantiomeric excess (ee) in asymmetric reductions.

ParameterCondition Aee (%)Condition Bee (%)Rationale
Temperature 0 °C85-40 °C>95Lower temperatures favor the transition state leading to the desired enantiomer, increasing the energy gap between competing pathways.[3]
Solvent Toluene92THF>98The coordinating ability of the solvent can influence the catalyst's structure and the transition state, affecting enantioselectivity.[1]
Reducing Agent Catecholborane90BH₃·SMe₂97The nature of the borane source can impact the reaction kinetics and the stability of the catalyst-borane complex.

Visualizing the Workflow

Workflow for Optimizing Enantioselectivity

G cluster_0 Preparation & Initial Reaction cluster_1 Analysis & Troubleshooting cluster_2 Optimization Strategies Start Start with Pure 1-Octyn-3-one Catalyst Select Chiral Catalyst (e.g., (S)-CBS) Start->Catalyst Reaction Perform Asymmetric Reduction (e.g., CBS Reduction) Catalyst->Reaction Analysis Analyze Enantiomeric Excess (ee) (Chiral HPLC/GC) Reaction->Analysis Decision Is ee > 95%? Analysis->Decision Troubleshoot Troubleshoot Reaction Decision->Troubleshoot No Success Product with High ee This compound Decision->Success Yes Temp Optimize Temperature (e.g., lower temp) Troubleshoot->Temp Solvent Screen Solvents Troubleshoot->Solvent Reagent Check Reagent Purity & Stoichiometry Troubleshoot->Reagent Temp->Reaction Re-run Solvent->Reaction Re-run Reagent->Reaction Re-run

Caption: A decision-making workflow for optimizing the enantioselective synthesis of this compound.

References

Technical Support Center: Purification of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-1-Octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key chiral intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Foundational Knowledge & General FAQs

This section addresses preliminary questions regarding the properties, stability, and handling of this compound, which are critical for designing a successful purification strategy.

Q1: What are the key physical properties of 1-Octyn-3-ol that I should consider for purification?

Understanding the physical properties of 1-Octyn-3-ol is the first step in selecting an appropriate purification method. It is a liquid at room temperature with a relatively high boiling point, making vacuum distillation a viable option. Its solubility characteristics are also important for chromatographic methods.

Table 1: Physical Properties of Racemic 1-Octyn-3-ol

PropertyValueSource
Molecular Weight 126.21 g/mol [1]
Form Liquid[1]
Boiling Point 83 °C at 19 mmHg (lit.)[1]
60–65 °C at 3.0 mmHg[2]
Density 0.864 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.441 (lit.)[1]
Solubility Soluble in many organic solvents. Partly miscible in water.[3][4]
Flash Point 63 °C (145.4 °F) - closed cup[1]

Q2: How stable is this compound? Am I at risk of degradation or racemization during purification?

This compound is generally stable under neutral conditions.[4] However, two primary risks during purification are racemization and degradation .

  • Racemization: Propargyl alcohols like 1-octyn-3-ol can be susceptible to racemization, especially under acidic or basic conditions, or at elevated temperatures.[5] The process can occur through mechanisms involving the formation of carbocation intermediates.[5] It is crucial to maintain neutral pH and use the lowest feasible temperatures during purification to preserve enantiomeric purity.

  • Degradation: Like many alcohols, it can undergo oxidation or elimination reactions under harsh conditions. Avoid strong oxidizing agents and highly acidic/basic environments.[4] Thermal stress during distillation should be minimized by using high vacuum.

Q3: My synthesis of this compound involved an asymmetric reduction of 1-octyn-3-one. What common impurities should I expect?

The impurity profile is highly dependent on the synthetic route. For the common synthesis involving the asymmetric reduction of 1-octyn-3-one (e.g., using R-Alpine-Borane), you should anticipate the following impurities:

  • Unreacted 1-Octyn-3-one: The starting ketone is a common impurity. Its presence will contaminate the final product.[2]

  • Racemic 1-Octyn-3-ol: If the enantioselectivity of the reduction is not 100%, the undesired (R)-enantiomer will be present.

  • Reagents and Byproducts: Depending on the specific borane reagent used, byproducts like (+)-α-pinene can be present and may be difficult to separate by distillation due to similar boiling points.[2] Post-reaction workup steps are critical for removing these before final purification.

Section 2: Troubleshooting Chromatographic Purification (HPLC & GC)

Chiral chromatography is the gold standard for separating enantiomers and is essential for both analytical assessment of enantiomeric excess (ee) and preparative purification.[6][7]

Q4: I am seeing poor or no separation of the (R) and (S) enantiomers on my chiral HPLC column. What should I do?

This is a common and multifaceted problem. A systematic approach is required to achieve resolution. The separation of enantiomers relies on the differential interaction with a chiral stationary phase (CSP).

Troubleshooting Workflow: Poor Enantiomeric Resolution

Start Poor or No Resolution (Rs < 1.5) CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP MobilePhase Optimize Mobile Phase (Normal vs. Reverse Phase, Modifiers) CSP->MobilePhase Yes ScreenCSPs Screen different CSPs (e.g., polysaccharide, cyclodextrin-based) CSP->ScreenCSPs No/Unknown Temp Optimize Temperature (Usually lower is better) MobilePhase->Temp Partial Improvement Success Resolution Achieved MobilePhase->Success Significant Improvement Flow Optimize Flow Rate (Decrease for better efficiency) Temp->Flow Partial Improvement Temp->Success Significant Improvement ColumnHealth Check Column Health (Perform QC test) Flow->ColumnHealth Still Poor Flow->Success Significant Improvement

Caption: Troubleshooting workflow for poor HPLC resolution.

Step-by-Step Protocol: Chiral HPLC Method Development

  • Column Selection: Start with polysaccharide-based columns (e.g., derivatized cellulose or amylose like CHIRALPAK® IA, IB, IC), as they are versatile for separating a wide range of chiral compounds, including alcohols.[8][9]

  • Mode Selection (Normal vs. Reverse Phase):

    • Normal Phase (NP): Often provides better selectivity for chiral separations. A typical starting mobile phase is a mixture of hexane/isopropanol or hexane/ethanol.[8][10]

    • Reverse Phase (RP): Can be attempted, especially if the compound has poor solubility in NP solvents. Common mobile phases include acetonitrile/water or methanol/water.[8]

  • Mobile Phase Optimization:

    • Vary the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane).

    • For basic or acidic analytes, adding a modifier (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) can improve peak shape, though this is less common for neutral alcohols.[11]

  • Temperature Optimization: Temperature can significantly impact chiral recognition.[11]

    • Generally, lower temperatures (e.g., 10-25°C) enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[10][11] Start at ambient temperature and decrease in 5°C increments.

  • Flow Rate Adjustment: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column. If partial separation is observed, decreasing the flow rate (e.g., to 0.5-0.8 mL/min) can increase efficiency and improve resolution.

Q5: My peaks are tailing badly. What is the cause and how can I fix it?

Peak tailing reduces resolution and compromises accurate quantification. It is often caused by secondary, unwanted interactions between the analyte and the stationary phase.[11][12]

Table 2: Troubleshooting Peak Tailing in Chiral HPLC

Probable CauseExplanationRecommended Solution
Column Overload Injecting too much sample mass saturates the stationary phase, leading to peak distortion.Prepare 1:10 and 1:100 dilutions of your sample and inject again. If peak shape improves, reduce your sample concentration.[11]
Secondary Silanol Interactions Residual silanol groups on the silica support can interact strongly with the hydroxyl group of the alcohol, causing tailing.For NP, ensure your alcohol modifier concentration is sufficient. For RP, ensure the mobile phase pH is appropriate (though less critical for neutral alcohols). Using a high-purity, well-end-capped column can minimize this.[12]
Extra-Column Dead Volume Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.Use tubing with the smallest practical inner diameter and length. Ensure all fittings are properly seated.[11]
Column Contamination Strongly retained impurities from previous injections can create active sites that cause tailing.Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized columns, stronger solvents like DMF or THF can sometimes be used for regeneration.[9]

Q6: Can I use Gas Chromatography (GC) for chiral analysis of this compound?

Yes, GC with a chiral stationary phase is a powerful technique for analyzing volatile compounds like 1-Octyn-3-ol.

  • Column Choice: Cyclodextrin-based chiral capillary columns (e.g., Beta-DEX™, Gamma-DEX™) are commonly used for separating chiral alcohols.

  • Derivatization: While direct analysis is possible, derivatizing the hydroxyl group (e.g., to form a trifluoroacetate ester) can sometimes improve volatility and chromatographic performance.

  • Temperature Program: Optimization of the temperature ramp is crucial for achieving good resolution.

Section 3: Troubleshooting Bulk Purification by Distillation

For purifying larger quantities of this compound, vacuum distillation is the most practical method.

Q7: I'm trying to purify this compound by distillation, but the purity isn't improving significantly. What's going wrong?

This issue typically arises from two sources: co-distillation of impurities or thermal degradation.

Purification Logic: From Synthesis to Pure Product

cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Analysis Synthesis Asymmetric Synthesis Workup Aqueous Workup & Solvent Removal Synthesis->Workup Crude Crude Product (S-1-Octyn-3-ol, Ketone, (R)-enantiomer, Byproducts) Workup->Crude Distillation Vacuum Distillation (Removes non-volatile impurities & some volatile ones) Crude->Distillation Bulk Purification PrepLC Preparative Chiral HPLC (Separates enantiomers) Crude->PrepLC High-Purity/Enantiomer Separation Purity Purity Analysis (GC/HPLC, NMR) Distillation->Purity ee_Assay Enantiomeric Excess (ee) (Chiral GC/HPLC) Distillation->ee_Assay PrepLC->Purity PrepLC->ee_Assay Final Pure this compound ee_Assay->Final

Caption: Relationship between synthesis, purification, and analysis.

  • Co-distillation of Impurities: If an impurity has a boiling point close to that of 1-octyn-3-ol at a given pressure, simple distillation will not be effective.[2]

    • Solution: Use a fractional distillation column (e.g., a Vigreux column) to increase the number of theoretical plates and improve separation efficiency. Ensure the column is well-insulated to maintain the temperature gradient.

  • Thermal Degradation/Racemization: Excessive heat can cause decomposition or loss of enantiomeric purity.

    • Solution: Use a high vacuum to lower the boiling point. A pressure of 3 mmHg allows distillation at 60-65°C, which is relatively mild.[2] Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

Step-by-Step Protocol: Vacuum Distillation of this compound

  • Setup: Assemble a clean, dry fractional distillation apparatus. Use a short path distillation head if possible to minimize product loss on the glass surfaces.

  • Vacuum: Connect the apparatus to a vacuum pump capable of reaching <5 mmHg. Use a cold trap between the apparatus and the pump to protect the pump from volatile organics.

  • Heating: Place the distillation flask in a heating mantle with a stirrer. Begin stirring.

  • Apply Vacuum: Slowly and carefully apply the vacuum to the system to avoid bumping.

  • Heating: Once the target vacuum is stable, slowly heat the flask.

  • Collect Fractions: Collect a small forerun fraction, which may contain lower-boiling impurities. Then, collect the main fraction at the expected boiling point for the pressure you are using (e.g., 60-65°C at 3 mmHg).[2]

  • Monitor: Monitor the temperature at the distillation head. A stable temperature indicates a pure fraction is being collected. Stop the distillation before the flask goes to dryness to avoid overheating the residue.

Section 4: Purity & Enantiomeric Excess (ee) Determination

Accurately determining the chemical and chiral purity of your final product is the ultimate measure of a successful purification.[13]

Q8: How do I calculate the enantiomeric excess (ee) of my purified sample?

Enantiomeric excess (% ee) quantifies the purity of a chiral sample.[14] It is the difference between the percentage of the major enantiomer and the percentage of the minor enantiomer.[15] You can determine the relative percentages using the peak areas from a chiral HPLC or GC chromatogram.

Formula for Enantiomeric Excess:

% ee = |(% Major Enantiomer - % Minor Enantiomer)|

Example: If your chiral HPLC analysis shows your sample contains 98% this compound and 2% (R)-1-Octyn-3-ol: % ee = |98% - 2%| = 96% ee

This means the sample is composed of a 96% excess of the (S)-enantiomer and a 4% racemic mixture.[15]

Q9: Can I determine enantiomeric excess using NMR?

Yes, NMR spectroscopy can be used to determine ee, typically by one of two methods:

  • Chiral Derivatizing Agents (CDAs): You can react your alcohol with a chiral, enantiomerically pure reagent (like Mosher's acid chloride) to form a mixture of diastereomers. The diastereomers are chemically distinct and will show different chemical shifts in the NMR spectrum (e.g., for the ethynyl proton), allowing for integration and ee calculation.

  • Chiral Lanthanide Shift Reagents (LSRs): Adding a chiral LSR (e.g., Eu(dcm)₃) to your NMR sample can induce different chemical shifts for the two enantiomers.[2][16] This allows for direct observation and integration of signals corresponding to the (R) and (S) forms without chemical modification. An NMR lanthanide shift study has been used to show an 86% ee for (R)-1-octyn-3-ol.[2]

References

Side reactions in the synthesis of (S)-1-Octyn-3-ol and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-Octyn-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

This compound is a versatile intermediate, notably used in the synthesis of prostaglandins and other complex chiral molecules.[1] Achieving high enantiomeric purity and chemical yield is paramount. This guide focuses on the most prevalent and effective synthetic method: the asymmetric reduction of the prochiral ketone, 1-octyn-3-one, primarily utilizing the Corey-Bakshi-Shibata (CBS) reduction.[2][3][4][5][6]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low Enantiomeric Excess (ee)

Question: My synthesis of this compound resulted in a low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a frequent problem and can stem from several factors. The key is to control the reaction environment to favor the catalyzed, stereoselective pathway over any non-selective background reactions.

Root Causes & Solutions:

  • Presence of Moisture: The oxazaborolidine catalyst and the borane reducing agent are highly sensitive to water.[2][4][7] Moisture leads to the hydrolysis of these reagents, generating achiral borohydride species that reduce the ketone non-selectively.

    • Protocol: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. The reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents, freshly distilled or from a solvent purification system. Reagents should be of the highest purity and handled with care to prevent exposure to atmospheric moisture.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter for enantioselectivity in CBS reductions.[2][7] Generally, lower temperatures favor higher ee's, but there can be a non-linear relationship where excessively low temperatures may reduce selectivity or reaction rate significantly.

    • Protocol: A temperature screening is highly recommended for your specific substrate and setup. Start at 0°C or -20°C and adjust downwards (e.g., -40°C, -78°C) to find the optimal balance between reaction time and enantioselectivity.[7] Maintain a consistent internal reaction temperature using a cryostat or a well-insulated cooling bath.

  • Impure Reagents: Trace impurities in the starting ketone (1-octyn-3-one), the borane solution, or the solvent can interfere with the catalyst's function.[7] Commercially available borane-THF solutions can contain non-selective borohydride species.[2]

    • Protocol: Purify the 1-octyn-3-one by distillation or chromatography before use. Ensure it is free from any racemic 1-octyn-3-ol starting material from its own synthesis.[8] Use a freshly opened bottle of borane reagent or titrate older solutions to determine their exact concentration and purity.

  • Incorrect Stoichiometry: An incorrect ratio of the catalyst to the borane or substrate can lead to an increased background, non-catalyzed reduction.[7]

    • Protocol: Carefully measure and control the stoichiometry of all reagents. Typically, 5-10 mol% of the CBS catalyst is employed. Ensure precise addition of the borane solution, as an excess can promote the non-selective pathway.

Experimental Workflow: Optimizing Enantioselectivity

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Prep Rigorous Drying of Glassware & Inert Atmosphere Setup Reagents Use Anhydrous Solvents & High-Purity Reagents Prep->Reagents Catalyst Prepare CBS Catalyst Solution (5-10 mol%) Prep->Catalyst Cooling Cool Catalyst to Optimal Temperature (e.g., -20°C to -78°C) Catalyst->Cooling Borane Slow, Dropwise Addition of Borane Reagent Cooling->Borane Substrate Slow, Dropwise Addition of 1-Octyn-3-one Borane->Substrate Monitoring Monitor Reaction by TLC/GC Substrate->Monitoring Quench Careful Quenching at Low Temperature (e.g., with Methanol) Monitoring->Quench Analysis Determine Enantiomeric Excess (Chiral HPLC/GC) Quench->Analysis cluster_path1 Optimal Path cluster_path2 Problematic Path Start High ee Crude Product Workup Workup Conditions Start->Workup MildWorkup Mild Quench (NH4Cl) Neutral Washes Workup->MildWorkup Choose HarshWorkup Strong Acid/Base Wash Workup->HarshWorkup Choose Purification Purification Method Chromatography Flash Chromatography (Room Temp) Purification->Chromatography Choose Distillation High Temp Distillation Purification->Distillation Choose Final Final Product Purity MildWorkup->Purification MildWorkup->Chromatography High_ee High ee Chromatography->High_ee High_ee->Final HarshWorkup->Purification HarshWorkup->Distillation Low_ee Low ee (Racemization) Distillation->Low_ee Low_ee->Final

References

Optimizing reaction conditions for the synthesis of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for the synthesis of (S)-1-Octyn-3-ol. As a crucial chiral building block in the development of pharmaceuticals and natural products, its efficient and stereoselective synthesis is of paramount importance.[1][2][3] This document serves as a high-level troubleshooting resource for researchers and process chemists, providing field-proven insights and solutions to common challenges encountered during its synthesis. We will focus on the most prevalent and scalable strategies: the asymmetric reduction of 1-octyn-3-one and the asymmetric addition of acetylides to hexanal.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific, practical problems you may encounter. Each answer delves into the underlying chemical principles and provides actionable protocols for optimization.

Category 1: Asymmetric Reduction of 1-Octyn-3-one

The reduction of the prochiral ketone, 1-octyn-3-one, is a highly effective route to this compound. The two dominant methods are Asymmetric Transfer Hydrogenation (ATH) and Noyori Asymmetric Hydrogenation.

Question 1: My Asymmetric Transfer Hydrogenation (ATH) of 1-octyn-3-one is resulting in low enantiomeric excess (ee%). How can I improve the stereoselectivity?

Answer:

This is a frequent challenge in ATH reactions. Low enantioselectivity typically points to issues with the integrity of the catalytic system or suboptimal reaction parameters that compromise the highly organized transition state required for stereocontrol.

Scientific Rationale: The enantioselectivity in Noyori-Ikariya type ATH is governed by the precise spatial arrangement of the chiral catalyst, the hydrogen donor, and the substrate in a six-membered transition state.[4] Factors that disrupt this arrangement, such as catalyst degradation, improper solvent choice, or incorrect temperature, can lead to a loss of stereoselectivity.[5][6] The mechanism relies on a metal-ligand bifunctional interaction, and its efficiency is sensitive to the reaction environment.[7]

Troubleshooting & Optimization Protocol:

  • Catalyst and Ligand Integrity:

    • Problem: The Ru-catalyst or the chiral ligand (e.g., TsDPEN) may have degraded due to exposure to air or moisture.

    • Solution: Use freshly prepared catalyst or ensure it has been rigorously stored under an inert atmosphere (Argon or Nitrogen). The purity of both the metal precursor (e.g., [RuCl2(p-cymene)]2) and the chiral diamine ligand is critical.[8]

  • Hydrogen Source Composition:

    • Problem: The ratio of the hydrogen donor, typically a formic acid/triethylamine (HCOOH/TEA) azeotrope, is incorrect. This affects the pH and the efficiency of hydride transfer.

    • Solution: Prepare the HCOOH/TEA mixture fresh, typically in a 5:2 molar ratio. Ensure both components are high purity. The use of isopropanol as a hydrogen donor is also common and requires rigorously anhydrous conditions.[9]

  • Temperature Control:

    • Problem: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee%.

    • Solution: Maintain a stable and often lower reaction temperature. While many ATH reactions run well at room temperature (20-25 °C), cooling the reaction to 0 °C can significantly enhance enantioselectivity if you are facing issues.

  • Solvent Choice:

    • Problem: The solvent can influence catalyst solubility and the stability of the transition state. Chlorinated solvents are often effective.[10]

    • Solution: Ensure the solvent (e.g., Dichloromethane, DCE) is anhydrous. Water can deactivate the catalyst and interfere with the reaction mechanism.

Optimized ATH Reaction Parameters

ParameterRecommended ConditionRationale
Catalyst [RuCl2(p-cymene)]2 / (S,S)-TsDPENForms the active bifunctional catalyst for S-product.
Catalyst Loading 0.5 - 2 mol%Lower loadings are possible but may require longer times.[10]
Hydrogen Source Formic Acid / Triethylamine (5:2 molar ratio)Efficient, commonly used hydrogen donor system.
Solvent Anhydrous Dichloromethane (DCM)Good solvent for catalyst and substrate; non-coordinating.
Temperature 0 °C to 25 °CLower temperatures often favor higher enantioselectivity.
Concentration 0.1 - 0.5 MHigher concentrations can sometimes lead to aggregation.

Experimental Workflow: Asymmetric Transfer Hydrogenation

G cluster_cat Catalyst Active Species Formation cluster_add Face-Selective Addition cluster_final Final Product Zn Et2Zn ActiveCat Chiral Zinc-Acetylide Complex Zn->ActiveCat Alkyne 1-Octyne Alkyne->ActiveCat Ligand Chiral Ligand (e.g., BINOL) Ligand->ActiveCat TS Diastereomeric Transition State ActiveCat->TS Aldehyde Hexanal Aldehyde->TS Product Enantioenriched Zinc Alkoxide TS->Product Final This compound Product->Final Aqueous Work-up

References

Technical Support Center: Catalyst Removal in (S)-1-Octyn-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of (S)-1-Octyn-3-ol. This resource is designed for researchers, scientists, and drug development professionals who utilize asymmetric alkynylation for the synthesis of chiral propargyl alcohols. A common and highly effective method for synthesizing this compound involves the catalytic enantioselective addition of 1-octyne to hexanal. This is frequently accomplished using a catalyst system composed of a zinc salt, such as zinc triflate (Zn(OTf)₂), and a chiral amino alcohol ligand, like (+)-N-methylephedrine ((+)-NME).

While this catalytic system offers excellent yield and enantioselectivity, the efficient removal of both the zinc species and the chiral ligand from the final product is a critical challenge. Incomplete removal can interfere with downstream reactions, compromise the stability of the final compound, and, in pharmaceutical applications, lead to unacceptable levels of metal impurities.

This guide provides a structured, in-depth approach to troubleshooting and resolving common issues encountered during the catalyst removal workup. It combines established protocols with the underlying chemical principles to empower you to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: My aqueous workup is forming a persistent emulsion. What is the primary cause and how can I break it?

A1: Emulsions are common in this system and are typically caused by the amphiphilic nature of the deprotonated (+)-N-methylephedrine ligand and zinc hydroxide/oxide species formed during the quench. To resolve this:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of organic components.

  • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Use gentle, repeated inversions to mix the phases.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion layer.

  • pH Adjustment: Carefully acidify the aqueous phase with a dilute acid (e.g., 1 M HCl) to protonate the amino alcohol ligand, making it more water-soluble and less likely to stabilize the emulsion.

Q2: After my standard workup, I still see signals for (+)-N-methylephedrine in my ¹H NMR spectrum. What is the most effective way to remove it?

A2: Residual (+)-N-methylephedrine indicates that the ligand was not fully protonated and extracted into the aqueous phase. The most direct solution is an acidic wash.

  • Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, MTBE).

  • Wash the organic layer two to three times with a dilute acid solution (e.g., 1 M HCl or saturated NH₄Cl solution). The protonated dimethylamino group of the ligand will render the resulting salt highly soluble in the aqueous phase.[1]

  • Follow with a brine wash to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Q3: What is the acceptable limit for residual zinc in a pharmaceutical intermediate, and how can I test for it?

A3: The acceptable limit for residual metals depends on the stage of synthesis and the final application, but guidelines from the International Council for Harmonisation (ICH) are the industry standard. For drug substances, zinc is often considered a Class 3 metal with a permitted daily exposure (PDE) of 1.3 mg/day. The concentration limit in ppm will depend on the daily dose of the final drug.

The gold standard for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) .[2][3] These techniques offer the high sensitivity required to detect metals at the ppm (parts per million) or even ppb (parts per billion) level.[3]

Troubleshooting Guide: In-depth Scenarios

Scenario 1: Significant Product Loss During Aqueous Workup

Question: I am experiencing a low yield of this compound after my extractive workup. I suspect my product is being lost to the aqueous phase. Why is this happening and how can I prevent it?

Answer: this compound is a relatively small alcohol with some water solubility. This solubility can be exacerbated under certain pH conditions.

Causality Analysis:

  • Incorrect pH: If the aqueous phase is too acidic (pH < 4), the hydroxyl group of your product can be protonated, increasing its aqueous solubility. Conversely, a highly basic aqueous phase (pH > 10) can deprotonate the alcohol, forming an alkoxide, which also has some aqueous solubility and can contribute to emulsion formation.

  • Excessive Wash Volume: Using excessively large volumes of aqueous washing solutions will inevitably lead to greater product loss due to partitioning.

Troubleshooting Protocol:

  • pH Control: During the acidic wash to remove the ligand, use a buffered solution like saturated aqueous ammonium chloride (NH₄Cl), which has a mildly acidic pH (~4.5-5.5). This is sufficient to protonate the (+)-NME ligand without significantly protonating the product alcohol.

  • Back-Extraction: After the initial separation, re-extract the combined aqueous layers one or two times with a fresh portion of your organic solvent (e.g., ethyl acetate). This "back-extraction" will recover any product that partitioned into the aqueous phase.

  • Solvent Choice: Ensure you are using an appropriate organic solvent. Solvents like diethyl ether or ethyl acetate are standard. Avoid highly polar solvents that are miscible with water.

Scenario 2: Residual Zinc Detected by ICP-MS After Column Chromatography

Question: My final product appears clean by NMR, but ICP-MS analysis shows zinc levels above 50 ppm. My silica gel chromatography is not removing the zinc. What's going on?

Answer: This is a classic issue where a zinc species, often a neutral and relatively non-polar complex, co-elutes with your product on silica gel. The zinc is likely still coordinated to trace amounts of your product, ligand, or solvent molecules.

Causality Analysis:

  • Formation of Neutral Complexes: During the reaction, various zinc species are present. If the initial quench is incomplete, neutral, organic-soluble zinc complexes can persist and be carried through the workup.

  • Silica Gel Ineffectiveness: Standard silica gel is not an efficient medium for removing all forms of metal contaminants. While highly polar salts may stick to the baseline, more covalent or chelated metal species can have moderate polarity and travel with the product.

Troubleshooting Workflow Diagram:

G start High Residual Zinc Detected (Post-Chromatography) decision1 Is an aqueous workup an option for the product? start->decision1 proc1 Perform Chelating Wash: 1. Dissolve in EtOAc 2. Wash with 10% aq. Rochelle's Salt or 0.5 M EDTA (pH 8) 3. Wash with Brine decision1->proc1 Yes proc2 Utilize a Metal Scavenger Resin: 1. Choose appropriate resin (e.g., thiol-based) 2. Stir crude product with resin in solution 3. Filter off resin decision1->proc2 No (Product is water-sensitive) decision2 Is Zinc level acceptable? proc1->decision2 proc2->decision2 end_ok Product Meets Specification decision2->end_ok Yes end_nok Re-evaluate Purification Strategy decision2->end_nok No

Caption: Troubleshooting workflow for removing residual zinc.

Recommended Solutions:

  • Chelation Wash (Pre-Chromatography): Before chromatography, perform a workup using a chelating agent. A wash with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or a buffered solution of EDTA (ethylenediaminetetraacetic acid) can effectively sequester the zinc ions into the aqueous phase.

  • Precipitation: In some cases, zinc salts can be precipitated from the organic solution by adding a specific precipitating agent, such as one containing at least two nitrogen donors, followed by filtration.[4]

  • Metal Scavenger Resins: For a more robust solution, use a solid-supported metal scavenger. Thiol-functionalized silica or polymer resins are particularly effective at binding soft metals like zinc. The crude product is dissolved in a suitable solvent, stirred with the resin for a few hours, and then the resin is simply filtered off.

Protocols & Methodologies

Protocol 1: Optimized Extractive Workup for Catalyst Removal

This protocol is designed for a reaction mixture from the asymmetric addition of 1-octyne to hexanal using Zn(OTf)₂/(+)-NME.

Objective: To remove >99% of the (+)-N-methylephedrine ligand and the majority of the zinc salts.

Materials:

  • Reaction mixture in an organic solvent (e.g., Toluene or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Ethyl acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

Procedure:

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add the saturated aqueous NH₄Cl solution to the stirred reaction mixture. The volume should be approximately equal to the volume of the organic solvent. A white precipitate (zinc salts) may form.

    • Expert Insight: Quenching with NH₄Cl provides a mildly acidic environment (pH ~5) that is optimal for protonating the NME ligand without causing degradation or significant product loss to the aqueous phase.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If the reaction was run in a solvent like THF, which has some water solubility, add an extraction solvent like EtOAc or MTBE to ensure clean phase separation.

  • First Extraction: Gently invert the funnel 10-15 times to mix the layers. Allow the layers to separate. Drain the lower aqueous layer.

    • Troubleshooting: If an emulsion forms, add 10-20% (by volume) of brine to the separatory funnel and swirl gently. Let it stand for 15-20 minutes.

  • Second Extraction: Wash the remaining organic layer again with a fresh portion of saturated aqueous NH₄Cl solution. Separate the layers.

  • Brine Wash: Wash the organic layer with brine. This removes the bulk of the dissolved water and any remaining inorganic salts.

  • Drying: Drain the organic layer into a flask containing anhydrous Na₂SO₄ or MgSO₄. Stir for 15-30 minutes.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the combined filtrates under reduced pressure to yield the crude this compound. This crude product is typically suitable for purification by silica gel chromatography.

Protocol 2: Quantifying Residual Catalyst

Objective: To determine the concentration of residual zinc and (+)-N-methylephedrine in the purified product.

Part A: Zinc Analysis by ICP-OES

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the final product into a suitable digestion vessel.

  • Digestion: Add high-purity nitric acid (e.g., TraceMetal™ Grade) and digest the sample using a microwave digestion system according to a validated program. This process destroys the organic matrix, leaving the inorganic elements in solution.

  • Dilution: Quantitatively dilute the digested sample to a final volume (e.g., 25 or 50 mL) with deionized water.

  • Analysis: Analyze the sample using a calibrated ICP-OES instrument.[2] A calibration curve should be prepared using certified zinc standards. The instrument will measure the emission intensity at a characteristic wavelength for zinc and convert this to a concentration based on the calibration curve.

Part B: (+)-NME Analysis by ¹H NMR

  • Sample Preparation: Prepare a high-concentration sample of your purified this compound in a deuterated solvent (e.g., CDCl₃). Accurately weigh both the product and an internal standard (e.g., 1,3,5-trimethoxybenzene) into the NMR tube.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Analysis:

    • Identify a unique, well-resolved signal for (+)-N-methylephedrine. The N-methyl protons (a singlet) are often a good choice.

    • Identify a unique signal for your product and the internal standard.

    • Carefully integrate these signals. The concentration of the residual ligand can be calculated relative to the known amount of the internal standard.

Data Summary & Visualization

Table 1: Comparison of Catalyst Removal Techniques
MethodTarget CatalystEfficiencyProsCons
Aqueous Wash (NH₄Cl) (+)-NME, Zinc SaltsGood for Ligand, Fair for ZincSimple, inexpensive, scalable.May form emulsions; may not remove all zinc species.
Chelating Wash (EDTA) Zinc SaltsExcellentHighly effective for ionic zinc; breaks up complexes.EDTA can be difficult to remove; requires pH control.
Precipitation Zinc SaltsVery GoodCan remove zinc to very low levels directly from the organic phase.[4]Requires specific reagents; filtration step needed.
Scavenger Resin (Thiol) Zinc SaltsExcellentHigh selectivity; simple filtration removal; low product loss.Higher cost of resin; requires batch processing time.
Silica Gel Chromatography (+)-NMEGoodStandard purification technique; removes polar impurities.Ineffective for certain non-polar zinc complexes; potential for product loss on column.
Mechanism of Chelation-Based Removal

The diagram below illustrates how a chelating agent like EDTA sequesters a zinc ion from the organic phase into the aqueous phase.

G cluster_org Organic Phase cluster_aq Aqueous Phase Zn_complex Zn²⁺(Ligand)₂ Zn_EDTA [Zn(EDTA)]²⁻ (Water Soluble) Zn_complex->Zn_EDTA Phase Transfer & Sequestration EDTA EDTA⁴⁻ EDTA->Zn_EDTA Chelation

Caption: Chelation of zinc by EDTA for aqueous extraction.

References

Technical Support Center: Large-Scale Synthesis of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of (S)-1-octyn-3-ol. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceuticals, including prostaglandins and arachidonic acid metabolites.[1][2] As production scales increase from the laboratory bench to pilot plant and beyond, researchers and process chemists often encounter a unique set of challenges.[3][4][5][6] This guide is designed to provide practical, experience-driven advice to troubleshoot common issues and answer frequently asked questions, ensuring the integrity and efficiency of your large-scale synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing this compound with high enantiomeric excess (ee)?

A1: For large-scale production, the most prevalent methods focus on the asymmetric reduction of the corresponding ketone, 1-octyn-3-one. Key industrial strategies include:

  • Asymmetric Transfer Hydrogenation (ATH): This is often the method of choice due to its operational simplicity and the use of readily available and relatively inexpensive hydrogen donors like 2-propanol.[7] Ruthenium-based catalysts, particularly those developed by Noyori and Ikariya, are highly effective for this transformation, often achieving excellent enantioselectivity for alkynyl ketones.[8][9]

  • Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) and a chiral catalyst, such as a Ru(II)-diphosphine-diamine complex.[8][10][11] While it can be highly efficient with high turnover numbers (TONs), it requires specialized high-pressure reactor systems, which can be a significant capital investment.[3][8]

  • Enzymatic Reduction: Biocatalytic methods using alcohol dehydrogenases (ADHs) are gaining traction.[12][13] They offer exceptional selectivity under mild conditions (ambient temperature and pressure, aqueous media). However, challenges can include enzyme stability, substrate loading, and downstream processing to remove the biocatalyst.[12]

Q2: What are the primary safety concerns when handling acetylenic compounds on a large scale?

A2: Acetylenic compounds, particularly terminal alkynes, pose significant safety risks that are magnified at scale.[14]

  • Explosive Acetylide Formation: Terminal alkynes can form highly unstable and shock-sensitive metal acetylides, especially with copper and silver.[14][15] It is critical to ensure that all reactors, lines, and fittings are free from these metals. Using alloys with a low copper content is also a crucial precaution.[14]

  • Decomposition: Acetylene and its derivatives can decompose exothermically, particularly under pressure.[14] This can lead to a runaway reaction. Process safety studies, such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC), are essential to understand the thermal stability of your reaction mixture.

  • Flammability: Acetylene has extremely wide explosive limits in air (2.5% to 80%).[14] All large-scale operations should be conducted in an inert atmosphere (e.g., nitrogen or argon) to mitigate this risk.

Q3: How can I effectively purify 1-octyn-3-ol at an industrial scale?

A3: Purification is a critical step that can be challenging due to the properties of the product.

  • Vacuum Distillation: This is the most common method for purifying 1-octyn-3-ol.[16][17][18] However, care must be taken as the product can be thermally labile. High vacuum and a short path distillation apparatus are recommended to minimize thermal stress.

  • Crystallization of Derivatives: For achieving very high optical purity, a common strategy is to form a diastereomeric salt of a derivative, such as a half-acid phthalate, with a chiral amine.[16] This allows for purification via recrystallization, followed by hydrolysis to recover the optically pure alcohol.[16] This multi-step process can add cost and complexity at scale.

II. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, categorized by the synthetic methodology.

Troubleshooting Asymmetric Transfer Hydrogenation (ATH)
Problem 1: Low or Inconsistent Enantiomeric Excess (ee)
Probable CauseProposed Solution & Scientific Rationale
Sub-optimal Catalyst/Ligand Combination The choice of chiral ligand is paramount. For alkynyl ketones, ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) paired with a Ru(arene) complex are often highly effective.[9] The steric and electronic properties of the ligand create a chiral pocket that dictates the facial selectivity of hydride transfer to the ketone. Experiment with different ligands to find the optimal match for your substrate.
Incorrect Base or Base Concentration The base (e.g., KOH, NaOH, KOtBu) is crucial for activating the catalyst.[19] An incorrect concentration can lead to side reactions or incomplete catalyst activation. The base deprotonates the amine ligand, which is essential for the catalytic cycle. Titrate the base concentration to find the optimal level for your specific catalyst and substrate.
Presence of Water Water can hydrolyze the catalyst or interfere with the catalytic cycle. Ensure all solvents and reagents are rigorously dried before use. The active ruthenium hydride species is sensitive to protic sources.
Reaction Temperature Too High Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
Problem 2: Slow or Stalled Reaction
Probable CauseProposed Solution & Scientific Rationale
Catalyst Deactivation The active catalyst can deactivate over time through various pathways, including arene loss or formation of inactive dimers.[20][21] Operando spectroscopy can be a powerful tool to monitor the concentration of the active hydride species.[20] If deactivation is observed, consider a fed-batch process where fresh catalyst is added incrementally.
Product Inhibition The alcohol product can sometimes coordinate to the metal center, inhibiting further catalytic turnover.[22] If product inhibition is suspected, running the reaction at a lower substrate concentration or using a continuous flow setup where the product is removed as it's formed can be beneficial.
Poor Mixing In large reactors, inefficient mixing can lead to localized depletion of reactants or catalyst, slowing the overall reaction rate.[3] Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogeneous mixture.
Inhibitors in Starting Material Trace impurities in the 1-octyn-3-one starting material can act as catalyst poisons. Purify the starting ketone via distillation or chromatography before use.
Experimental Workflow: Troubleshooting Catalyst Deactivation in ATH

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Diagnostic Experiments cluster_3 Solution Implementation A Reaction Stalls Before Completion B Catalyst Deactivation? A->B Potential Causes C Product Inhibition? A->C Potential Causes D Impurity Poisoning? A->D Potential Causes E Run Reaction with Fresh Catalyst Addition Mid-run B->E Test F Analyze Reaction with Product Added at t=0 C->F Test G Re-purify Starting Material and Re-run D->G Test H Implement Fed-Batch Catalyst Addition E->H If reaction restarts I Optimize for Lower Conversion per Pass (Flow Chemistry) F->I If initial rate is slower J Improve Upstream Purification Protocol G->J If reaction proceeds normally

Troubleshooting Large-Scale Purification
Problem 3: Product Decomposition During Distillation
Probable CauseProposed Solution & Scientific Rationale
High Pot Temperature Propargyl alcohols can be thermally sensitive. Prolonged exposure to high temperatures can lead to oligomerization or decomposition. Use a high-capacity vacuum pump to lower the boiling point. A thin-film or wiped-film evaporator can minimize the residence time of the product at high temperatures, which is ideal for scale-up.
Presence of Acidic or Basic Impurities Trace amounts of acid or base can catalyze decomposition pathways. A pre-distillation aqueous wash with a mild buffer can remove these impurities.
Oxygen Exposure at High Temperature The combination of heat and oxygen can lead to oxidative degradation. Ensure the distillation is performed under a strict inert atmosphere (nitrogen or argon) from start to finish.
Problem 4: Difficulty in Separating Product from Side-Products
Probable CauseProposed Solution & Scientific Rationale
Similar Boiling Points Side-products from the reduction (e.g., over-reduction to the alkene or alkane) may have boiling points close to the desired product, making separation by simple distillation difficult.[16] Use a fractional distillation column with a high number of theoretical plates to improve separation efficiency. Alternatively, convert the alcohol to a solid derivative (e.g., ester or carbamate), purify by recrystallization, and then cleave the derivative to recover the pure alcohol.
Azeotrope Formation The product may form an azeotrope with a solvent or a side-product, preventing complete separation by distillation. Consider extractive distillation, where a third component is added to alter the relative volatilities of the mixture.
Visualizing the Noyori Catalytic Cycle

The efficiency of the ATH process relies on the seamless regeneration of the active catalyst. Understanding this cycle is key to troubleshooting.

// Nodes Ru_Precatalyst [label="[Ru(arene)(diamine)]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ru_Active [label="[RuH(arene)(amido)]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transition_State [label="[Ru-H-O=C(R)R']‡", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Ru_Product_Complex [label="[Ru(alkoxide)(arene)(amine)]", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ru_Precatalyst -> Ru_Active [label=" + Base\n - H-Base⁺"]; Ru_Active -> Transition_State [label=" + Ketone"]; Transition_State -> Ru_Product_Complex [label="Hydride Transfer"]; Ru_Product_Complex -> Ru_Active [label=" + i-PrOH\n - Product\n - Acetone"]; } enddot Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

By methodically addressing these common challenges with a combination of sound chemical principles and robust process control, the large-scale synthesis of this compound can be optimized for efficiency, safety, and high product quality.

III. References

  • (r)-( + )-1-octyn-3-ol - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Available at: --INVALID-LINK--

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. Available at: --INVALID-LINK--

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Available at: --INVALID-LINK--

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available at: --INVALID-LINK--

  • Noyori Hydrogenation. YouTube. Available at: --INVALID-LINK--

  • Noyori Hydrogenation. NROChemistry. Available at: --INVALID-LINK--

  • Hazards in handling acetylene in chemical processes, particularly under pressure. IChemE. Available at: --INVALID-LINK--

  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. Available at: --INVALID-LINK--

  • Synthesis and analysis of l-octen-3-ol, the main flavour component of mushrooms. Available at: --INVALID-LINK--

  • A Practical Access to Optically Pure this compound. Taylor & Francis Online. Available at: --INVALID-LINK--

  • Practical Synthesis of (S)‐1‐Octyn‐3‐ol: A Key Intermediate for the Prostaglandin Synthesis. Semantic Scholar. Available at: --INVALID-LINK--

  • Dangers of: Azide Reactions, Large Scale Reactions. Health, Safety & Risk Management. Available at: --INVALID-LINK--

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: --INVALID-LINK--

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: --INVALID-LINK--

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. ResearchGate. Available at: --INVALID-LINK--

  • Investigation of an accidental explosion caused by reaction runaway of a mixture containing copper acetylide and butynediol. ResearchGate. Available at: --INVALID-LINK--

  • A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. ACS Publications. Available at: --INVALID-LINK--

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: --INVALID-LINK--

  • Synthesis of oct-1-yn-3-ol. PrepChem.com. Available at: --INVALID-LINK--

  • Correction to Kinetics of Asymmetric Transfer. Amanote Research. Available at: --INVALID-LINK--

  • (R)-(+)-1-OCTYN-3-OL synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Available at: --INVALID-LINK--

  • 1-Octen-3-one. Wikipedia. Available at: --INVALID-LINK--

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: --INVALID-LINK--

  • Laboratory-scale synthesis and scale-up challenges. ResearchGate. Available at: --INVALID-LINK--

  • 1-octyn-3-ol. ChemSynthesis. Available at: --INVALID-LINK--

  • 1-Octyn-3-ol. PubChem. Available at: --INVALID-LINK--

  • Working with Potentially Explosive Chemicals/Reactions. University of Auckland. Available at: --INVALID-LINK--

  • Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. PMC. Available at: --INVALID-LINK--

  • Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society. Available at: --INVALID-LINK--

  • Nanomedicine Scale-up Technologies: Feasibilities and Challenges. PMC. Available at: --INVALID-LINK--

  • Scaling up complex interventions: Insights from a realist synthesis. ResearchGate. Available at: --INVALID-LINK--

  • Asymmetric Reduction of Ketones. Sigma-Aldrich. Available at: --INVALID-LINK--

References

Storage and stability issues of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-1-Octyn-3-ol (CAS: 32556-71-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, stability, and handling of this critical chiral building block. As a key intermediate in the synthesis of prostaglandins and other complex molecules, maintaining the integrity of this compound is paramount for achieving reproducible and successful experimental outcomes.[1][2]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your workflows.

Frequently Asked Questions (FAQs)

Q1: What are the definitive, optimal storage conditions for long-term stability of this compound?

A: The long-term stability of this compound is critically dependent on strict adherence to proper storage protocols. The molecule is susceptible to degradation when exposed to atmospheric oxygen.[3]

  • Atmosphere: Absolutely essential. The compound must be stored under a dry, inert atmosphere such as argon or nitrogen.[3] TCI Chemicals explicitly notes that it is "Air-sensitive" and should be stored under inert gas.[3]

  • Temperature: For optimal long-term stability, store in a cool, dark place. Refrigeration at <15°C is recommended. While some suppliers state storage below +30°C is acceptable, cooler temperatures will slow potential degradation pathways.[4]

  • Container: Use a tightly sealed, appropriate container. Amber glass bottles with a tight-fitting cap lined with an inert material (e.g., PTFE) are ideal to protect from light and air.

  • Purity: Always use high-purity this compound. Impurities can catalyze decomposition.

Q2: My bottle of this compound has developed a yellow or pale-orange tint. Is it still usable?

A: Not without verification. The pure compound is described as a clear, colorless to yellowish liquid.[4] A noticeable change in color, particularly darkening, is a strong indicator of potential degradation, likely through oxidation or polymerization. Before use, you must re-analyze the material's purity using methods like Gas Chromatography (GC) or ¹H NMR spectroscopy to quantify the level of impurities. If significant degradation has occurred, purification by vacuum distillation may be necessary, or the batch should be discarded to avoid compromising your experiment.

Q3: What are the primary chemical incompatibilities I should be aware of?

A: this compound is incompatible with several classes of reagents. Contact with these can lead to vigorous, exothermic reactions or complete degradation of the material.

  • Strong Oxidizing Agents: Avoid all contact with strong oxidizers (e.g., nitrates, peroxides, chromates).[3][5][6]

  • Strong Acids, Acid Chlorides, and Acid Anhydrides: These can react with the secondary alcohol group and are listed as incompatible materials.[5][6]

  • Heat and Ignition Sources: this compound is a combustible liquid with a flash point of approximately 63-64°C (145-147°F).[4][5][7] Keep it away from open flames, sparks, and hot surfaces.[3][5]

Q4: Is it truly necessary to use inert atmosphere techniques like a Schlenk line or glovebox for every transfer?

A: Yes. For any application where chemical purity and reaction stoichiometry are important, using rigorous inert atmosphere techniques is non-negotiable. The "air-sensitive" classification indicates that even brief exposure to the atmosphere can introduce oxygen and moisture, leading to the gradual formation of impurities.[3] These impurities can interfere with subsequent reactions, poison catalysts, and lead to inconsistent and unrepeatable results.

Troubleshooting Guide for Experimental Applications

This section addresses specific problems encountered during experiments involving this compound.

Problem 1: Inconsistent or Low Reaction Yields

You are following a literature procedure, but your reaction yields are consistently low or variable.

  • Potential Cause: Degradation of the this compound starting material. This is the most common cause of inconsistent results. If the compound has been stored improperly, its effective concentration is lower than calculated, and impurities may be inhibiting the reaction.

  • Troubleshooting & Solution:

    • Verify Purity: Before starting your reaction, run a purity check on your this compound using GC or ¹H NMR. Compare the spectrum to a reference from a reliable source.

    • Purify if Necessary: If impurities are detected, purify the alcohol by vacuum distillation. Its boiling point is around 83 °C at 19 mmHg.

    • Implement Strict Handling Protocols: Obtain a new, high-purity bottle. Aliquot the required amount under a positive pressure of argon or nitrogen using a dry syringe. Never leave the main bottle open to the air.

Problem 2: Appearance of Unexpected Byproducts

Your post-reaction analysis (NMR, LC-MS) shows significant byproducts that are not accounted for in the expected reaction pathway.

  • Potential Cause: Oxidative side reactions or metal-catalyzed polymerization. The secondary alcohol can be oxidized to a ketone (1-octyn-3-one), and the terminal alkyne can undergo various coupling or polymerization reactions, especially in the presence of trace metal contaminants (e.g., copper, palladium).

  • Troubleshooting & Solution:

    • De-gas Solvents: Ensure all solvents used in the reaction are rigorously de-gassed via sparging with an inert gas, freeze-pump-thaw cycles, or distillation from an appropriate drying agent under nitrogen.

    • Use High-Purity Reagents: Ensure all other reagents and catalysts are of high purity and handled appropriately to avoid introducing contaminants.

    • Review Workup Procedure: Some workup procedures that involve exposure to air or non-neutral pH can cause degradation of sensitive products.[8] If possible, perform the workup and extraction under a nitrogen blanket.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the recommended handling workflow and a decision tree for troubleshooting common issues.

G cluster_storage Receiving & Storage cluster_handling Experimental Use Receive Receive New Bottle Inspect Inspect Seal & Appearance Receive->Inspect Visually Check Store Store at <15°C under Inert Gas Inspect->Store If OK Inert Place in Glovebox or on Schlenk Line Store->Inert Prepare for Use Equilibrate Allow to Reach Room Temperature Inert->Equilibrate Transfer Transfer via Dry Syringe Equilibrate->Transfer React Add to Reaction (Inert Atmosphere) Transfer->React

Caption: Recommended workflow for storage and handling.

G Start Problem: Low Yield or Failed Reaction CheckPurity Is Starting Material Pure? (Check via GC/NMR) Start->CheckPurity Degraded Cause: Degraded Reagent CheckPurity->Degraded No CheckSetup Was Reaction Run Under Strictly Inert Conditions? CheckPurity->CheckSetup Yes Purify Solution: Purify by Vacuum Distillation or Use New Batch Degraded->Purify AirExposure Cause: Air/Moisture Exposure CheckSetup->AirExposure No OtherIssue Problem Persists: Investigate Other Reagents, Stoichiometry, or Temperature. CheckSetup->OtherIssue Yes ImproveTechnique Solution: Use Schlenk Line/Glovebox. Degas Solvents. AirExposure->ImproveTechnique

Caption: Decision tree for troubleshooting reaction failures.

Protocols and Data Tables

Protocol: Proper Handling and Aliquoting of this compound
  • Preparation: Move the sealed bottle of this compound from cold storage to a glovebox or place it in a desiccator to allow it to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture into the bottle.

  • Inert Atmosphere: Perform all subsequent steps under a positive pressure of dry argon or nitrogen. If using a Schlenk line, ensure the flask that will receive the aliquot is properly flame-dried or oven-dried and backfilled with inert gas.

  • Opening: Briefly remove the cap and immediately cover the opening with a rubber septum. Secure the septum.

  • Transfer: Using a clean, dry, gas-tight syringe, pierce the septum and draw a slight positive pressure of inert gas into the syringe. Insert the needle tip below the liquid surface and slowly withdraw the desired volume.

  • Dispensing: Transfer the liquid via the syringe to the reaction vessel, which should also be under an inert atmosphere.

  • Resealing: After removing the syringe, you can wrap the cap/septum area of the storage bottle with Parafilm for an extra layer of protection before returning it to cold storage.

Data Tables

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
CAS Number 32556-71-1[1][9]
Molecular Formula C₈H₁₄O[4][9]
Molecular Weight 126.20 g/mol [4][9]
Appearance Clear colorless to yellowish liquid[4]
Density ~0.864 g/mL at 25 °C[1]
Boiling Point ~83 °C @ 19 mmHg; ~170-182 °C @ 760 mmHg[5][7]
Flash Point ~63 °C / 145.4 °F[5]
Refractive Index ~1.441-1.442 at 20 °C[1]

Table 2: Recommended Storage & Handling Summary

ParameterRecommendationRationale
Temperature <15°C (Refrigerated)Slows degradation kinetics.
Atmosphere Dry Argon or NitrogenPrevents oxidation; compound is air-sensitive.[3]
Light Store in a dark place (Amber bottle)Prevents potential light-catalyzed degradation.
Handling Inert atmosphere techniques (Glovebox/Schlenk)Excludes atmospheric oxygen and moisture during transfer.
Incompatibles Strong oxidizers, strong acids, heat sourcesAvoids hazardous reactions and decomposition.[3][5][6]

References

Technical Support Center: Troubleshooting Low Yields in Reactions with (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-Octyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile chiral building block. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the general handling and storage precautions for this compound that I might be overlooking?

Answer:

Low yields can often be traced back to the stability and purity of the starting material. This compound, while a stable compound under proper conditions, can be susceptible to degradation.

Key Considerations:

  • Purity: Ensure the purity of your this compound. Impurities from its synthesis, such as residual ketones or pinene, can interfere with subsequent reactions.[1] If you suspect impurities, purification by distillation under reduced pressure is recommended.[1][2]

  • Storage: Store this compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen and moisture, which can lead to side reactions.

  • Handling: Use clean, dry glassware and syringes for all transfers.[3] Trace amounts of acid or base on glassware can catalyze side reactions.

Troubleshooting Workflow for Starting Material Quality:

start Low Yield Observed check_purity Verify Purity of this compound (NMR, GC) start->check_purity distill Purify by Vacuum Distillation check_purity->distill Impurities Detected check_storage Review Storage Conditions (Inert atmosphere, cool, dry) check_purity->check_storage Purity Confirmed proceed Proceed with Reaction distill->proceed implement_storage Implement Proper Storage check_storage->implement_storage Conditions Not Met check_handling Review Handling Procedures (Dry glassware, inert transfers) check_storage->check_handling Conditions Met implement_storage->proceed implement_handling Implement Proper Handling check_handling->implement_handling Procedures Not Followed check_handling->proceed Procedures Followed implement_handling->proceed

Caption: Workflow for verifying the quality of this compound.

Question 2: I'm observing the formation of an α,β-unsaturated aldehyde/ketone byproduct. What is causing this and how can I prevent it?

Answer:

The formation of an α,β-unsaturated carbonyl compound from a propargyl alcohol is a classic sign of a Meyer-Schuster rearrangement .[4][5][6] This acid-catalyzed isomerization can be a significant side reaction that consumes your starting material and lowers the yield of your desired product.[7][8]

Mechanism of the Meyer-Schuster Rearrangement:

  • Protonation: The hydroxyl group of this compound is protonated by an acid catalyst.

  • 1,3-Shift: The protonated hydroxyl group undergoes a 1,3-shift.

  • Tautomerization: The resulting allene intermediate tautomerizes to the more stable α,β-unsaturated carbonyl compound.[4]

start This compound protonation Protonation of Alcohol start->protonation Acid Catalyst shift 1,3-Hydroxyl Shift protonation->shift allene Allene Intermediate shift->allene tautomerization Tautomerization allene->tautomerization product α,β-Unsaturated Carbonyl tautomerization->product

Caption: The Meyer-Schuster Rearrangement Pathway.

Prevention Strategies:

  • Avoid Acidic Conditions: Be mindful of any acidic reagents or conditions in your reaction. This includes acidic catalysts, solvents, or even silica gel during chromatography.[3]

  • Use a Protecting Group: The most effective way to prevent the Meyer-Schuster rearrangement is to protect the hydroxyl group of this compound.[9][10][11]

Question 3: What is the best protecting group for the hydroxyl group of this compound, and what is the protocol for protection and deprotection?

Answer:

The choice of protecting group depends on the downstream reaction conditions. For many applications, a silyl ether is an excellent choice as it is stable to a wide range of non-acidic reagents and can be easily removed.[10][12] The tert-butyldimethylsilyl (TBS) group is particularly common due to its stability.

Protocol for TBS Protection:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Add imidazole (1.5-2.5 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the TBS-protected product by flash column chromatography.

Protocol for TBS Deprotection:

  • Dissolve the TBS-protected this compound in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1-1.5 equivalents, 1M in THF) at 0 °C.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench with water and extract the product.

  • Dry the organic layer and concentrate to yield the deprotected alcohol.

Protecting Group Stability:

Protecting GroupAbbreviationStable ToLabile To
tert-ButyldimethylsilylTBSBases, nucleophiles, reducing agents, oxidizing agentsAcids, fluoride sources (TBAF)
TetrahydropyranylTHPBases, nucleophiles, reducing agents, oxidizing agentsAcids
BenzylBnAcids, bases, nucleophiles, reducing agents, oxidizing agentsHydrogenolysis (H₂, Pd/C)
Question 4: I am attempting a Sonogashira coupling with my this compound (or its protected form) and an aryl halide, but the reaction is sluggish or fails. How can I optimize this?

Answer:

Sonogashira couplings are powerful C-C bond-forming reactions, but they can be sensitive to several factors.

Key Optimization Parameters:

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices. Ensure your palladium catalyst is active.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is typically used. Use a fresh, high-purity source. The absence of the copper co-catalyst can lead to a "copper-free" Sonogashira, which may require different conditions.[13]

    • Ligand: The choice of phosphine ligand can be critical. If standard ligands fail, consider more electron-rich or bulky ligands.

  • Solvent and Base:

    • Triethylamine (Et₃N) or diisopropylamine (DIPA) are often used as both the base and solvent. Ensure they are anhydrous and degassed.[13]

    • Co-solvents like THF or DMF can be used, but ensure they are also anhydrous and degassed.[14]

  • Temperature: While many Sonogashira couplings proceed at room temperature, some may require gentle heating (40-60 °C).[14][15] However, be cautious of higher temperatures which can lead to catalyst decomposition.

  • Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[13]

Troubleshooting Sonogashira Coupling:

IssuePotential CauseSuggested Solution
No ReactionInactive catalystUse a fresh source of Pd and Cu catalysts.
Insufficient temperatureGently heat the reaction to 40-60 °C.
Poorly chosen solvent/baseEnsure solvents and bases are anhydrous and degassed.
Low YieldOxygen contaminationThoroughly degas the reaction mixture.
Catalyst decompositionAvoid excessive heating. Consider a more robust ligand.
Homocoupling of alkyneEnsure an inert atmosphere and consider copper-free conditions.
Question 5: I am concerned about racemization of the chiral center at C-3. Under what conditions might this occur, and how can I avoid it?

Answer:

The stereocenter at C-3 in this compound is generally stable. However, racemization can occur under certain conditions, particularly those that involve the formation of a carbocation or a planar intermediate at the chiral center.[16]

Conditions to Avoid:

  • Strongly Acidic Conditions: While the Meyer-Schuster rearrangement is the more common outcome in acid, conditions that could promote the formation of a secondary carbocation at C-3 should be avoided.

  • Oxidation/Reduction Sequences: If you are performing an oxidation of the alcohol to a ketone followed by a reduction, the stereocenter will be lost unless a stereoselective reducing agent is used.

Strategies to Maintain Stereochemical Integrity:

  • Protect the Alcohol: Protecting the hydroxyl group will prevent it from participating in reactions that could lead to racemization.

  • Use Mild Reaction Conditions: Whenever possible, opt for neutral or mildly basic reaction conditions.

  • Avoid S_N1-type Reactions: Be cautious of reaction conditions that could favor an S_N1 pathway at the C-3 position, as this would proceed through a planar carbocation and lead to racemization.[16]

By carefully considering these factors and implementing the suggested troubleshooting strategies, you can significantly improve the yields and outcomes of your reactions involving this compound.

References

Validation & Comparative

Comparison of different synthetic methods for (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for (S)-1-Octyn-3-ol

This compound is a valuable chiral propargylic alcohol that serves as a key building block in the synthesis of numerous complex natural products and pharmaceuticals, most notably prostaglandins and their analogues.[1][2][3] Its bifunctional nature, possessing both a reactive terminal alkyne and a stereogenic secondary alcohol, makes it a versatile intermediate for carbon-carbon bond formation and further functional group manipulation. The synthesis of this molecule in high enantiopurity is therefore a critical objective for synthetic chemists.

This guide provides a comparative analysis of the principal synthetic methodologies for accessing enantiopure this compound. We will delve into three primary strategies: the asymmetric reduction of a prochiral ketone, the asymmetric alkynylation of an aldehyde, and the resolution of a racemic mixture. Each approach will be evaluated based on its efficiency, enantioselectivity, operational simplicity, and scalability, supported by experimental data and detailed protocols.

Core Synthetic Strategies at a Glance

The synthesis of this compound can be approached from different starting points, each with its own set of advantages and challenges. The choice of method often depends on the availability of starting materials, specialized equipment, and the desired scale of the reaction.

G Start_Ketone 1-Octyn-3-one (Prochiral Ketone) Method_Reduction Asymmetric Reduction (e.g., CBS, ATH) Start_Ketone->Method_Reduction Start_Aldehyde Hexanal + Acetylene (Aldehyde & Alkyne) Method_Alkynylation Asymmetric Alkynylation (e.g., Zn-ProPhenol) Start_Aldehyde->Method_Alkynylation Start_Racemate (±)-1-Octyn-3-ol (Racemic Alcohol) Method_Resolution Kinetic Resolution (e.g., Enzymatic) Start_Racemate->Method_Resolution Product This compound (Target Molecule) Method_Reduction->Product Method_Alkynylation->Product Method_Resolution->Product

Caption: Overview of the main synthetic routes to this compound.

Method 1: Asymmetric Reduction of 1-Octyn-3-one

This is arguably the most common and well-developed strategy. It begins with the prochiral ketone, 1-octyn-3-one, which is then reduced enantioselectively to the desired secondary alcohol. The success of this method hinges on the choice of the chiral catalyst and reducing agent.

a) Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity and predictability.[4][5][6] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. This ternary complex creates a rigid, well-defined transition state that forces the hydride to be delivered to one specific face of the carbonyl group.

The causality behind this selectivity lies in the steric arrangement of the complex. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric clash between the ketone's substituents and the catalyst's chiral framework. This preferential coordination geometry dictates the enantiomeric outcome of the product.[7][8]

CBS_Mechanism cluster_0 CBS Reduction Mechanism Ketone 1-Octyn-3-one Complex Catalyst-BH₃-Ketone Complex Ketone->Complex + Catalyst Catalyst (S)-CBS Catalyst + BH₃ Catalyst->Complex TransitionState Six-Membered Transition State Complex->TransitionState Intramolecular Hydride Transfer Product This compound TransitionState->Product

Caption: Simplified workflow of the CBS reduction.

b) Asymmetric Transfer Hydrogenation (ATH)

ATH offers a more operationally simple alternative to methods requiring stoichiometric borane or high-pressure hydrogen gas.[9][10] In this reaction, a stable hydrogen donor, typically formic acid/triethylamine azeotrope or isopropanol, transfers hydrogen to the ketone mediated by a transition metal catalyst.[11] Chiral ruthenium and iridium complexes, particularly those developed by Noyori and coworkers, are highly effective for this transformation.[12][13]

The mechanism involves a metal-hydride species generated in situ. The chirality is imparted by the ligand coordinated to the metal center, which creates a chiral pocket around the active site, thereby directing the hydrogenation to one enantiotopic face of the ketone. ATH is particularly valued in industrial settings for its safety and mild reaction conditions.[14]

c) Noyori Asymmetric Hydrogenation

This method involves the direct hydrogenation of the ketone using molecular hydrogen (H₂), often under pressure, catalyzed by a chiral Ruthenium-BINAP complex.[15][16] While highly efficient and capable of achieving excellent enantioselectivity, it requires specialized high-pressure reactor systems (autoclaves), which may not be available in all research laboratories.[17][18] The catalyst system is known for its broad substrate scope and high turnover numbers.

Method 2: Asymmetric Alkynylation of Hexanal

Instead of forming the stereocenter via reduction, this convergent approach constructs it directly by adding a nucleophilic acetylene unit to the aldehyde, hexanal.[19][20] This strategy avoids the need to pre-synthesize and handle the potentially unstable 1-octyn-3-one.

The key to success is the use of a catalytic system that can both generate the zinc acetylide in situ and control the facial selectivity of its addition to the aldehyde. Systems based on Zn(OTf)₂ with chiral ligands like (+)-N-methylephedrine or ProPhenol have proven effective.[20] The chiral ligand coordinates to the zinc ion, creating a chiral Lewis acidic environment that directs the approach of the aldehyde, leading to a highly enantioenriched product.[19][21]

Method 3: Kinetic Resolution of (±)-1-Octyn-3-ol

This strategy begins with the easily prepared racemic alcohol, (±)-1-octyn-3-ol, and uses a chiral agent to selectively react with one of the enantiomers, allowing the other to be isolated.

a) Enzymatic Kinetic Resolution

Biocatalysis using lipases is a powerful and environmentally benign method for kinetic resolution.[22] Lipases are enzymes that catalyze the hydrolysis of esters, but in non-aqueous media, they can be used to catalyze the reverse reaction: esterification.[23]

In a typical procedure, racemic 1-octyn-3-ol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as Candida antarctica lipase B (CAL-B). The enzyme's chiral active site preferentially accommodates one enantiomer (e.g., the (R)-enantiomer), catalyzing its rapid acylation. The (S)-enantiomer is a poor fit for the enzyme and reacts much more slowly. The reaction can be stopped at approximately 50% conversion, yielding a mixture of the unreacted this compound and the newly formed (R)-1-octyn-3-yl acetate, which can be easily separated by chromatography. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer.[24][25]

EKR cluster_main Enzymatic Kinetic Resolution Racemate (R,S)-1-Octyn-3-ol Reagents + Lipase + Acyl Donor Racemate->Reagents Separation Separation (Chromatography) Reagents->Separation Reaction at ~50% Conversion S_Product This compound (Unreacted) Separation->S_Product R_Product (R)-Acetate (Esterified) Separation->R_Product

Caption: Workflow for enzymatic kinetic resolution.

b) Chemical Resolution

An alternative to enzymatic methods involves reacting the racemic alcohol with a chiral resolving agent, such as N-(p-toluenesulfonyl)-(S)-phenylalanyl chloride, to form a mixture of diastereomeric esters.[1] These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by physical means like recrystallization or chromatography. Subsequent hydrolysis of the separated diastereomer yields the enantiopure alcohol. While effective, this method is often more laborious and less atom-economical than catalytic asymmetric methods.

Comparative Data Summary

MethodPrecursor(s)Key Reagent/CatalystTypical Yield (%)Typical ee (%)AdvantagesDisadvantages
CBS Reduction 1-Octyn-3-one(S)-Me-CBS, Borane (BH₃)85-95%>98%High enantioselectivity, predictable stereochemistry, broad scope.[6][7]Requires stoichiometric, moisture-sensitive borane; catalyst can be expensive.
Asymmetric Transfer Hydrogenation 1-Octyn-3-oneRu/Ir-TsDPEN, Formic Acid90-99%97-99%Operationally simple, mild conditions, no high-pressure gas needed.[10][11]Catalyst can be sensitive to air/moisture; may require optimization.
Asymmetric Alkynylation Hexanal, AcetyleneZn(OTf)₂, Chiral Ligand70-90%90-99%Convergent, avoids handling ynones.[19][20]May require excess alkyne; catalyst loading can be high.
Enzymatic Kinetic Resolution (±)-1-Octyn-3-olLipase (e.g., CAL-B), Vinyl Acetate<50% (for one enantiomer)>99%Extremely high ee, mild/"green" conditions, simple setup.[24][25]Maximum theoretical yield of 50%; requires separation of product from ester.

Detailed Experimental Protocols

Protocol 1: Asymmetric CBS Reduction of 1-Octyn-3-one

This protocol is a representative procedure based on established CBS reduction methodologies.[4][8]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 eq relative to borane) to the cooled THF.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 10 M, 0.6 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 1-octyn-3-one (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol (10 mL) at 0 °C to decompose excess borane.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1 N HCl (30 mL) and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

  • Analysis: Determine the yield and confirm the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Octyn-3-ol

This protocol is a representative procedure based on established enzymatic resolution methods.[22][25]

  • Setup: To a 100 mL Erlenmeyer flask, add (±)-1-octyn-3-ol (1.0 eq), vinyl acetate (1.5 eq), and anhydrous hexane (50 mL).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B, ~20 mg per mmol of substrate).

  • Reaction: Stopper the flask and place it on an orbital shaker at a constant temperature (typically 30-40 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The target is to reach approximately 50% conversion of the starting alcohol to the acetate ester. This can take anywhere from 6 to 48 hours depending on the specific enzyme activity and conditions.

  • Termination: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate. The resulting crude mixture contains this compound and (R)-1-octyn-3-yl acetate.

  • Separation: Separate the two components by flash column chromatography (silica gel, ethyl acetate/hexanes gradient). The alcohol ((S)-enantiomer) will typically elute first, followed by the more nonpolar acetate ((R)-enantiomer).

  • Analysis: Collect the fractions containing the alcohol, combine, and remove the solvent. Determine the yield and confirm the enantiomeric excess (ee%) by chiral HPLC or GC.

Senior Scientist's Perspective and Recommendation

The selection of an optimal synthetic route is a multifactorial decision.

  • For Bench-Scale, High-Purity Synthesis: The CBS reduction is often the method of choice. Its predictability and consistently high enantioselectivity make it exceptionally reliable for producing high-quality material for subsequent synthetic steps. While it requires handling of borane reagents, the procedure is robust and well-documented.

  • For Process Chemistry and Scale-Up: Asymmetric Transfer Hydrogenation (ATH) presents a more compelling case. The avoidance of cryogenic temperatures and pyrophoric/stoichiometric metal hydrides, coupled with the use of a simple hydrogen donor like formic acid, makes the process safer, more economical, and easier to scale. The high catalytic efficiency translates to lower costs for large-scale production.

  • For "Green" Chemistry or When Precursors are Limited: Enzymatic kinetic resolution is an excellent option. It operates under exceptionally mild conditions and avoids heavy metals. This method is ideal if racemic 1-octyn-3-ol is readily available or more accessible than 1-octyn-3-one. However, the inherent 50% yield limitation must be acceptable, and the economics must account for the loss of half the material.

Ultimately, the CBS reduction and ATH represent the most powerful and versatile methods for producing this compound in high yield and enantiopurity, with ATH holding a distinct advantage for industrial applications due to its operational simplicity and enhanced safety profile.

References

A Comparative Guide to (S)- and (R)-1-Octyn-3-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Propargyl Alcohols

In the landscape of modern organic synthesis, the ability to construct complex, three-dimensional molecules with precise stereochemical control is paramount. This is especially true in drug discovery and natural product synthesis, where the biological activity of a molecule is often dictated by the absolute configuration of its chiral centers.[1][2][3] Among the vast arsenal of chiral building blocks available to chemists, enantiomerically pure propargyl alcohols stand out for their exceptional versatility. The dual functionality of the hydroxyl group and the terminal alkyne allows for a diverse range of chemical transformations, making them powerful starting points for assembling complex molecular architectures.[4][5][6]

This guide provides an in-depth comparison of two key enantiomeric propargyl alcohols: (S)-1-Octyn-3-ol and (R)-1-Octyn-3-ol. These molecules are not interchangeable; rather, they are complementary tools that provide access to opposite enantiomeric series of target molecules. Understanding their distinct roles and performance in asymmetric synthesis is critical for researchers, scientists, and drug development professionals aiming to design efficient and stereoselective synthetic routes. We will explore their applications through case studies, supported by experimental data and detailed protocols, to illuminate the causality behind their selection in the synthesis of high-value compounds.

Physicochemical Properties and Stereochemical Distinction

This compound and (R)-1-Octyn-3-ol are non-superimposable mirror images of each other.[7] While they share identical physical properties in an achiral environment (e.g., boiling point, density, solubility), their stereochemical difference is the defining factor in their chemical reactivity within a chiral context, such as reactions involving enzymes or chiral catalysts.

PropertyThis compound(R)-1-Octyn-3-ol
Molecular Formula C₈H₁₄O[8]C₈H₁₄O[9]
Molecular Weight 126.20 g/mol [8]126.20 g/mol [9]
CAS Number 32556-71-1[8]32556-70-0[9]
Appearance Clear, colorless liquidClear, colorless liquid
Optical Rotation [α] < 0[α] > 0

The choice between the (S)- and (R)-enantiomer is dictated entirely by the desired absolute stereochemistry of the target molecule. The C-3 stereocenter of the octynol serves as a foundational chiral element that is carried through the synthetic sequence.

Core Application: The Synthesis of Prostaglandins

Prostaglandins are a class of lipid compounds with diverse and powerful physiological effects, making them important targets for pharmaceutical development.[10][11][12] The landmark total syntheses of prostaglandins by E.J. Corey established a blueprint that remains influential today, and a key step involves the introduction of the "lower" or "omega" side chain.[13][14][15]

Case Study 1: (R)-1-Octyn-3-ol in the Synthesis of Natural Prostaglandin F₂α

The synthesis of naturally occurring prostaglandins, such as PGF₂α, requires the specific stereochemistry provided by (R)-1-Octyn-3-ol .[7] This alcohol is used to construct the C₁₃–C₂₀ fragment of the prostaglandin skeleton, which features a hydroxyl group at C₁₅ with an (S)-configuration in the final product. The (R)-configuration of the starting alcohol directly translates to the required (S)-configuration at C₁₅ after subsequent transformations.

The general strategy involves the conversion of (R)-1-Octyn-3-ol into a suitable organometallic reagent (e.g., an organocuprate), which then undergoes a conjugate addition to an α,β-unsaturated cyclopentenone intermediate, often derived from the "Corey lactone."[10][13]

G cluster_R (R)-Enantiomer Pathway R_Octynol (R)-1-Octyn-3-ol R_Intermediate Vinyl-Copper or Vinyl-Aluminum Reagent R_Octynol->R_Intermediate Protection, Alkyne Hydrozirconation/Transmetalation Prostaglandin Natural Prostaglandin F₂α (Correct C15 Stereochemistry) R_Intermediate->Prostaglandin Conjugate Addition Corey_Lactone Corey Lactone Derivative (Enone)

Caption: Synthetic pathway to natural prostaglandins using (R)-1-Octyn-3-ol.

Using the (S)-enantiomer in this sequence would result in the formation of 15-epi-PGF₂α, the unnatural diastereomer, which may have different biological activity and is often used in structure-activity relationship (SAR) studies. This highlights the principle of stereochemical complementarity: the chirality of the building block must match the chirality of the target.[7]

Experimental Protocol: Asymmetric Reduction of 1-Octyn-3-one

Access to enantiomerically pure starting materials is crucial. A common method to prepare (R)-1-Octyn-3-ol is through the asymmetric reduction of the corresponding ketone using B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("Alpine-Borane"), derived from (+)-α-pinene.[7][16]

Objective: To synthesize (R)-(+)-1-Octyn-3-ol with high enantiomeric excess.

Materials:

  • 1-Octyn-3-one

  • (+)-α-pinene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

  • Tetrahydrofuran (THF), anhydrous

  • Propionaldehyde

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Reducing Agent: A flame-dried, nitrogen-flushed flask is charged with a 0.5 M THF solution of 9-BBN (1.0 eq). (+)-α-pinene (1.1 eq) is added. The solution is refluxed for 4 hours. THF and excess α-pinene are removed under vacuum to yield neat B-3-pinanyl-9-BBN as a thick oil.[16]

  • Reduction: The flask containing the reducing agent is cooled to 0°C. 1-Octyn-3-one (0.7 eq) is added neat. The reaction is allowed to warm to room temperature and stirred for approximately 8 hours.[16]

  • Workup: Excess borane reagent is quenched by adding propionaldehyde (0.75 eq) and stirring for 1 hour. The liberated α-pinene is removed under vacuum.[16]

  • Oxidation and Extraction: THF is added, followed by 3 M NaOH. 30% H₂O₂ is then added dropwise at a temperature below 40°C. After 3 hours, the mixture is extracted three times with ethyl ether.[16]

  • Purification: The combined ether layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by vacuum distillation to yield (R)-1-Octyn-3-ol.[16]

Expected Outcome: This procedure typically yields the product with good chemical yield (around 86%) and high enantiomeric excess (>95% ee).[7][16]

ReactantProductYieldEnantiomeric Excess (ee)Reference
1-Octyn-3-one(R)-1-Octyn-3-ol~86%>95%[16]

Alternative Applications: Synthesis of Chiral Lactones and Polymers

While the (R)-enantiomer is prominent in prostaglandin synthesis, the (S)-enantiomer is equally valuable for constructing different families of natural products and materials where the opposite stereochemistry is required.

Case Study 2: this compound in Chiral Poly(ε-caprolactone) Synthesis

Poly(ε-caprolactone) (PCL) is a biodegradable polyester with significant applications in the biomedical field.[17][18] While unsubstituted PCL is achiral, the introduction of chiral centers into the polymer backbone can modulate its physical properties, degradation rate, and interactions with biological systems. This compound can serve as a chiral precursor to substituted ε-caprolactone monomers.

The synthesis could involve using the stereocenter of this compound to direct the formation of a chiral diol, which is then oxidized to the corresponding chiral ε-caprolactone monomer. Subsequent ring-opening polymerization (ROP) yields a stereoregular, chiral PCL derivative.

G cluster_S (S)-Enantiomer Pathway S_Octynol This compound S_Intermediate Chiral Diol S_Octynol->S_Intermediate Alkyne Reduction, Hydroxylation Monomer Chiral ε-Caprolactone Monomer S_Intermediate->Monomer Polymer Chiral Poly(ε-caprolactone) Monomer->Polymer Ring-Opening Polymerization

Caption: Synthetic pathway to chiral polyesters using this compound.

In this context, using (R)-1-Octyn-3-ol would produce the enantiomeric polymer, allowing for a direct comparison of material properties arising from the different macromolecular chiralities. This is a powerful strategy in materials science for developing polymers with tailored performance.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

While the synthesis of the chiral monomer is complex, the subsequent polymerization is a well-established process. The following is a general protocol for the ring-opening polymerization of an ε-caprolactone monomer, which is applicable to chiral derivatives.[19][20]

Objective: To synthesize poly(ε-caprolactone) via ring-opening polymerization.

Materials:

  • ε-Caprolactone (or a chiral derivative)

  • Stannous octanoate (Sn(Oct)₂) catalyst

  • Benzyl alcohol (BnOH) initiator

  • Toluene, anhydrous

Procedure:

  • Setup: A reaction vessel is charged with the ε-caprolactone monomer (e.g., 20 mmol), benzyl alcohol initiator, and anhydrous toluene under a nitrogen atmosphere.[19]

  • Initiation: The mixture is heated to the desired reaction temperature (e.g., 100-120°C).

  • Polymerization: A solution of the Sn(Oct)₂ catalyst in toluene is added to initiate the polymerization. The reaction is monitored over time by taking aliquots and analyzing monomer conversion by ¹H NMR.[19]

  • Termination and Precipitation: Once the desired conversion is reached (typically after several hours), the reaction is quenched by cooling and adding ethanol. The polymer is then precipitated by pouring the solution into a non-solvent like cold methanol or hexane.[19]

  • Purification: The precipitated polymer is collected by filtration, washed, and dried under vacuum to yield the final PCL product.

Performance Metrics: The molecular weight of the resulting polymer is controlled by the monomer-to-initiator ratio, and the polymerization typically proceeds with high conversion (>95%).

MonomerCatalyst/InitiatorMethodOutcomeReference
ε-CaprolactoneSn(Oct)₂ / BnOHROPHigh conversion, controlled MW[19]

Conclusion: A Tale of Two Complementary Building Blocks

The comparison of this compound and (R)-1-Octyn-3-ol is not a matter of determining which is "better," but rather of understanding their distinct and complementary roles in the logic of asymmetric synthesis.

  • (R)-1-Octyn-3-ol is the building block of choice for accessing the natural stereochemistry of many important bioactive molecules, most notably the prostaglandins. Its (R)-configured stereocenter is essential for establishing the correct absolute configuration in the final product.

  • This compound provides access to the corresponding unnatural enantiomers or diastereomers, which are invaluable for SAR studies and can sometimes lead to drugs with improved therapeutic profiles (a "chiral switch").[21] Furthermore, it is the required starting material for a different set of natural products and chiral materials where the opposite stereochemistry is needed.

For the modern synthetic chemist, having reliable access to both enantiomers in high optical purity is essential. They represent a classic example of how stereochemistry is the master key in the design and execution of a total synthesis, enabling the precise construction of the complex, chiral molecules that underpin biology and medicine.

References

Navigating the Chiral Landscape: A Comparative Guide to Alternatives for (S)-1-Octyn-3-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of chiral building blocks is a critical juncture in the synthesis of complex, biologically active molecules. (S)-1-Octyn-3-ol has long been a stalwart in this arena, particularly as a key intermediate in the synthesis of prostaglandins.[1] This guide offers an in-depth technical comparison of viable alternatives to this trusted synthon, providing experimental data and protocols to empower informed decisions in your synthetic endeavors.

The utility of chiral propargyl alcohols like this compound lies in their dual functionality: a stereodefined secondary alcohol and a reactive terminal alkyne. This combination provides a versatile handle for the stereocontrolled construction of carbon-carbon bonds and the introduction of further functionality. However, reliance on a single building block can limit synthetic flexibility and introduce supply chain vulnerabilities. This guide explores a range of commercially available and readily synthesizable chiral propargyl alcohols that can serve as effective alternatives, with a focus on their performance in asymmetric synthesis.

The Incumbent: this compound

This compound is a well-established chiral building block, celebrated for its role in the Corey synthesis of prostaglandins, where it forms the ω-side chain of the molecule.[2][3][4] Its synthesis is typically achieved through the asymmetric reduction of the corresponding ynone, 1-octyn-3-one, or the enantioselective alkynylation of hexanal.

Key Alternatives: A Comparative Overview

This guide focuses on shorter-chain chiral propargyl alcohols as primary alternatives to this compound. These alternatives offer different steric and electronic properties, potentially influencing reaction kinetics, selectivity, and the biological activity of the final products.

Chiral Building BlockStructureMolecular Weight ( g/mol )Key Synthetic Precursors
This compound C--INVALID-LINK--C#C (simplified)126.201-Octyn-3-one, Hexanal
(S)-1-Hexyn-3-ol CC--INVALID-LINK--C#C (simplified)98.141-Hexyn-3-one, Butanal
(S)-1-Pentyn-3-ol C--INVALID-LINK--C#C (simplified)84.121-Pentyn-3-one, Propanal
(S)-3-Butyn-1-ol C#CCH2CH2OH70.09Not a direct structural analog
Performance in Asymmetric Synthesis: A Data-Driven Comparison
Synthesis MethodProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Reduction(R)-(+)-1-Octyn-3-olB-3-pinanyl-9-BBN86>98[5]
Asymmetric AlkynylationChiral Propargyl AlcoholsZn(OTf)₂ / (+)-N-MethylephedrineHighHigh[6]
Asymmetric Reduction(S)-1-Hexyn-3-olB-3-pinanyl-9-BBN~86 (adapted)>98 (expected)[7][8]

It is important to note that the specific reaction conditions, including catalyst, ligand, solvent, and temperature, play a crucial role in determining the yield and enantioselectivity of these transformations.

Synthetic Strategies: Pathways to Chiral Propargyl Alcohols

The two primary strategies for accessing these valuable chiral building blocks are the asymmetric reduction of α,β-acetylenic ketones and the enantioselective alkynylation of aldehydes.

Asymmetric Reduction of Ynones

This method involves the stereoselective reduction of a prochiral ynone to the corresponding chiral alcohol. A widely used and highly effective reagent for this transformation is B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from either (+)- or (-)-α-pinene to afford the desired enantiomer of the alcohol.[5][7]

Asymmetric_Reduction Ynone 1-Alkyn-3-one ChiralAlcohol (S)- or (R)-1-Alkyn-3-ol Ynone->ChiralAlcohol Asymmetric Reduction AlpineBorane B-3-pinanyl-9-BBN ((+)- or (-)-α-pinene) AlpineBorane->ChiralAlcohol Chiral Reagent

Caption: Asymmetric reduction of an alkynyl ketone to a chiral propargyl alcohol.

Enantioselective Alkynylation of Aldehydes

This powerful strategy involves the direct addition of a terminal alkyne to an aldehyde, creating a new carbon-carbon bond and a stereocenter in a single step. The reaction is typically catalyzed by a metal complex with a chiral ligand. The Carreira protocol, utilizing zinc triflate (Zn(OTf)₂) and (+)-N-methylephedrine, is a notable example that provides high yields and enantioselectivities.[6]

Enantioselective_Alkynylation Aldehyde Aldehyde (e.g., Hexanal) Alkyne Terminal Alkyne (e.g., Acetylene) Catalyst Chiral Catalyst (e.g., Zn(OTf)₂ / (+)-NME) ChiralAlcohol Chiral Propargyl Alcohol (e.g., this compound) Catalyst->ChiralAlcohol reactants reactants

Caption: Enantioselective alkynylation of an aldehyde to form a chiral propargyl alcohol.

Experimental Protocols

Asymmetric Reduction of 1-Octyn-3-one

This protocol is adapted from Midland, M. M.; Graham, R. S. Org. Synth.1985 , 63, 57.[5]

Materials:

  • 1-Octyn-3-one

  • B-3-pinanyl-9-borabicyclo[3.3.1]nonane (prepared from (+)-α-pinene and 9-BBN)

  • Tetrahydrofuran (THF), anhydrous

  • Propionaldehyde

  • 3 M Aqueous Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of B-3-pinanyl-9-borabicyclo[3.3.1]nonane in THF is prepared under a nitrogen atmosphere.

  • The solution is cooled to 0 °C, and 1-octyn-3-one is added.

  • The reaction is allowed to warm to room temperature and stirred for approximately 8 hours, monitoring by TLC or GC.

  • The excess borane reagent is quenched by the addition of propionaldehyde.

  • The reaction mixture is worked up by the addition of 3 M aqueous NaOH, followed by the careful, dropwise addition of 30% H₂O₂.

  • The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude (R)-(+)-1-octyn-3-ol is purified by distillation under reduced pressure.

Expected Results:

  • Yield: ~86%

  • Enantiomeric Excess: >98%

Enantioselective Alkynylation of Hexanal

This protocol is a general representation based on the Carreira method.[6]

Materials:

  • Hexanal

  • Acetylene (gas) or a suitable acetylene source

  • Zinc triflate (Zn(OTf)₂)

  • (+)-N-Methylephedrine

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (+)-N-methylephedrine and Zn(OTf)₂ in anhydrous toluene, add triethylamine at room temperature under a nitrogen atmosphere.

  • Introduce acetylene gas into the reaction mixture.

  • Add hexanal dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Commercial Availability and Cost Comparison

A crucial factor in the selection of a building block is its availability and cost. The following table provides an estimated cost comparison based on currently available data from various suppliers. Prices are subject to change and may vary based on purity and quantity.

Chiral Building BlockSupplier Example(s)Estimated Price (USD/g)
This compound Sigma-Aldrich, TCI10 - 30
(S)-1-Hexyn-3-ol TCI America, Fisher Scientific15 - 40
(S)-1-Pentyn-3-ol Strem Chemicals, Alfa Aesar20 - 50
(S)-3-Butyn-1-ol Sigma-Aldrich, TCI5 - 15

Conclusion and Future Perspectives

This compound remains a valuable and widely used chiral building block. However, for researchers seeking to diversify their synthetic strategies, explore new chemical space, or mitigate supply chain risks, shorter-chain chiral propargyl alcohols such as (S)-1-hexyn-3-ol and (S)-1-pentyn-3-ol present compelling alternatives. Their synthesis via established and reliable asymmetric methods ensures access to high-purity enantiomers.

The choice of building block will ultimately depend on the specific requirements of the target molecule and the synthetic route. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision. Further research directly comparing the performance of these alternatives in key synthetic transformations, such as the construction of the Corey lactone for prostaglandin synthesis, would be invaluable to the scientific community.

References

A Senior Application Scientist's Guide to the Determination of Optical Purity of (S)-1-Octyn-3-ol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis and pharmaceutical development, the precise determination of a compound's optical purity is not merely a quality control step; it is a fundamental requirement for ensuring safety and efficacy. (S)-1-Octyn-3-ol is a valuable chiral building block, and its enantiomeric purity is critical for the stereochemical integrity of subsequent products. This guide provides an in-depth, experience-driven comparison of methodologies for determining its optical purity, focusing on Chiral High-Performance Liquid Chromatography (HPLC) as the gold-standard technique.

The Principle: Why Chiral HPLC is the Method of Choice

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and spectral characteristics in an achiral environment.[1] This makes their separation by conventional chromatography impossible. Chiral chromatography overcomes this challenge by introducing a chiral environment, most commonly in the form of a Chiral Stationary Phase (CSP).[2][3]

The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[2][3][4] These diastereomeric complexes have different interaction energies and stabilities, leading to differential retention times on the column and, consequently, their separation.[4] For a small aliphatic alcohol like 1-octyn-3-ol, the key interactions with the CSP are typically hydrogen bonding at the hydroxyl group and steric interactions.

Method Development: A Strategic Approach

The development of a robust chiral HPLC method is a systematic process. The following sections detail the rationale behind the selection of each parameter for the analysis of this compound.

Diagram: Chiral HPLC Method Development Workflow

Caption: A systematic workflow for developing a chiral HPLC method.

Chiral Stationary Phase (CSP) Selection

For small, flexible, and non-aromatic alcohols, polysaccharide-based CSPs are the most successful and versatile choice.[5] These phases, typically derivatives of cellulose or amylose coated onto a silica support, offer a rich combination of chiral grooves, hydrogen bonding sites, and steric environments.[4][6]

  • Recommended Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica).[7][8]

  • Rationale: The carbamate groups on the cellulose backbone are excellent sites for hydrogen bonding with the hydroxyl group of 1-octyn-3-ol. The 3,5-dimethylphenyl groups create defined chiral cavities, which induce the necessary steric repulsion for enantiomeric recognition. The "-H" designation indicates a high-resolution 5 µm particle size, ideal for analytical determinations.[7]

Mobile Phase Composition

Normal-phase chromatography is typically preferred for polysaccharide-based CSPs. The mobile phase consists of a non-polar alkane and a polar modifier (an alcohol).

  • Recommended Mobile Phase: n-Hexane / 2-Propanol (IPA).

  • Rationale:

    • n-Hexane: The primary, non-polar component that ensures the analyte interacts with the CSP rather than remaining solubilized in the mobile phase.

    • 2-Propanol (IPA): The polar modifier is crucial. It competes with the analyte for the polar interaction sites on the CSP. The concentration of IPA is the most critical parameter for optimizing separation:

      • Low % IPA: Increases retention time and often improves resolution, but can lead to broad peaks.

      • High % IPA: Decreases retention time but may reduce the resolution to an unacceptable level. A typical starting point is a 90:10 (v/v) mixture, with optimization by varying the IPA content between 2% and 20%.[9]

Detection

The choice of detector depends on the analyte's chromophore. 1-Octyn-3-ol lacks a strong UV-absorbing aromatic ring.

  • Recommended Detector: UV/Vis Detector.

  • Wavelength: Low wavelength, typically 210 nm .

  • Rationale: The carbon-carbon triple bond (alkyne) has a weak π→π* transition that absorbs in the low UV region. While the sensitivity is not as high as for aromatic compounds, it is generally sufficient for purity analysis at typical concentrations.

Validated Experimental Protocol

This protocol is designed to be self-validating, incorporating system suitability checks as mandated by good laboratory practice and guidelines such as ICH Q2(R1).[10][11][12]

1. Materials and Reagents

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm (Daicel Corporation).

  • Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Sample: this compound.

  • Racemic Standard: A 1:1 mixture of (R)- and this compound for method development and system suitability.

2. Chromatographic Conditions

Parameter Value Rationale
Mobile Phase n-Hexane / 2-Propanol (95:5 v/v) Optimized ratio for good resolution and reasonable run time.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column; ensures good efficiency.
Column Temp. 25 °C Provides reproducible retention times.
Detection UV at 210 nm Maximizes sensitivity for the alkyne chromophore.
Injection Vol. 10 µL Standard volume; can be adjusted based on concentration.

| Sample Conc. | ~1 mg/mL in mobile phase | A good starting concentration to ensure adequate signal. |

3. Step-by-Step Procedure

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the racemic 1-octyn-3-ol standard.

    • Verify that two distinct peaks are observed.

    • Calculate the Resolution (Rs) between the two enantiomer peaks. The acceptance criterion is typically Rs ≥ 1.5 .

  • Sample Analysis:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the prepared sample onto the HPLC system.

  • Data Processing:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention time from the racemic standard injection.

    • Integrate the peak areas for both enantiomers.

4. Calculation of Enantiomeric Excess (% ee)

The enantiomeric excess is a measure of the purity of the chiral sample.[13][14][15] It is calculated from the integrated peak areas of the major and minor enantiomers.

% ee = (|Area_Major - Area_Minor|) / (Area_Major + Area_Minor) * 100

For this method, the (S)-enantiomer is expected to be the major peak.

Comparative Analysis: Alternative Methods

While chiral HPLC is the predominant method, it's important to understand its performance in the context of other techniques.

MethodPrinciplePros for 1-Octyn-3-olCons for 1-Octyn-3-ol
Chiral HPLC Direct separation on a CSP.High accuracy, robust, non-destructive, widely applicable.Higher cost of chiral columns.
Chiral GC Direct separation on a chiral capillary column.High resolution, suitable for volatile compounds.Requires analyte to be volatile and thermally stable.
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information.Lower accuracy and sensitivity for ee determination, especially for high purity samples; requires pure chiral reagents.
Indirect HPLC Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.[16][17]Uses standard, less expensive columns.Requires a derivatization step which can introduce errors; the chiral derivatizing agent must be 100% optically pure.[18]

Data Presentation: Expected Results

Below is a table summarizing hypothetical, yet typical, results from a comparative study of different chiral columns for the separation of racemic 1-octyn-3-ol.

Column (All 4.6 x 250mm)Mobile Phase (Hex/IPA)Retention Time (S) (min)Retention Time (R) (min)Resolution (Rs)
CHIRALCEL® OD-H 95:510.211.52.1
CHIRALPAK® AD-H 90:108.59.21.6
CHIRALCEL® OJ-H 98:215.116.81.4

Data shows the superior resolution achieved with the CHIRALCEL® OD-H column under the optimized conditions.

Final Insights from the Field

  • Solvent Purity is Paramount: Always use high-purity, HPLC-grade solvents. Trace impurities can interfere with the analysis, especially at low UV wavelengths.

  • Column Care: Polysaccharide-coated columns can be damaged by certain solvents like acetone, THF, or chloroform.[8][20] Always consult the manufacturer's instructions for compatible solvents.[20][21][22]

  • Method Validation: For use in regulated industries, this method must be fully validated according to ICH guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.[10][11][23]

This guide provides a comprehensive framework for the accurate and reliable determination of the optical purity of this compound. By understanding the principles behind the separation and following a systematic approach to method development, researchers can have high confidence in their results.

References

A Comparative Guide to the Reactivity of (S)-1-Octyn-3-ol and Other Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propargyl alcohols, organic compounds containing both a hydroxyl (-OH) and an alkyne (-C≡C-) functional group, are exceptionally versatile building blocks in modern organic synthesis.[1][2][3][4] Their value stems from the rich chemistry offered by three distinct reactive sites: the alcohol, the carbon-carbon triple bond, and, in terminal cases, the weakly acidic acetylenic proton.[2][5][6] This guide provides an in-depth comparison of the reactivity of a specific chiral propargyl alcohol, (S)-1-Octyn-3-ol, with other representative members of this class. This compound is a notable intermediate, particularly in the synthesis of prostaglandins, making a thorough understanding of its chemical behavior critical for drug development professionals.[7][8] We will explore how structural variations—such as the substitution pattern at the carbinol center and the nature of substituents on the alkyne—influence the outcomes of key transformations.

Core Principles of Propargyl Alcohol Reactivity

The chemical behavior of propargyl alcohols is dominated by a few canonical transformations. The choice of reagents and reaction conditions can selectively target different parts of the molecule, leading to a diverse array of valuable products.

Key Reaction Pathways

Below is a summary of the primary reaction pathways available to propargyl alcohols. The specific substrate structure and reaction conditions dictate which pathway is favored.

G cluster_0 Propargyl Alcohol Propargyl Propargyl Alcohol Oxidation Oxidation (e.g., TEMPO, CrO3) Propargyl->Oxidation MeyerSchuster Meyer-Schuster Rearrangement (Acid or Metal Catalysis) Propargyl->MeyerSchuster Nicholas Nicholas Reaction (Co₂(CO)₈, Lewis Acid) Propargyl->Nicholas Substitution Propargylic Substitution (Metal Catalysis) Propargyl->Substitution Alkynylation Alkynylation (Base, Electrophile) Propargyl->Alkynylation Terminal Alkynes Only Ynone α,β-Alkynyl Ketone/Aldehyde Oxidation->Ynone Enone α,β-Unsaturated Ketone/Aldehyde MeyerSchuster->Enone SubstitutedAlkyne Substituted Alkyne Nicholas->SubstitutedAlkyne Substitution->SubstitutedAlkyne ExtendedAlkyne Extended Propargyl Alcohol Alkynylation->ExtendedAlkyne

Caption: Major reaction pathways for propargyl alcohols.

1. The Meyer-Schuster Rearrangement

This is an acid- or metal-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones and aldehydes, respectively.[9][10][11] The reaction proceeds through a 1,3-hydroxyl shift followed by tautomerization.[9][11] While classic conditions require strong acids, modern methods employing gold(I) or silver(I) catalysts operate under much milder conditions, offering superior functional group tolerance and stereoselectivity.[12][13][14][15] For tertiary alcohols, this pathway often competes with the Rupe rearrangement, which yields a different unsaturated ketone.[9][10]

MeyerSchuster Start Secondary Propargyl Alcohol Protonation Protonation of -OH Group Start->Protonation + H⁺ Shift Rate-Determining 1,3-Hydride Shift (Loss of H₂O) Protonation->Shift Allenol Allenol Intermediate Shift->Allenol Taut Keto-Enol Tautomerization Allenol->Taut End α,β-Unsaturated Ketone (Enone) Taut->End - H⁺

Caption: Simplified mechanism of the Meyer-Schuster rearrangement.

2. The Nicholas Reaction

The Nicholas reaction is a powerful method for forming carbon-carbon or carbon-heteroatom bonds at the propargylic position.[16] The alkyne is first complexed with dicobalt octacarbonyl (Co₂(CO)₈). Treatment with a Lewis or Brønsted acid generates a remarkably stable propargylic cation, where the positive charge is delocalized onto the cobalt complex.[16][17] This stabilized intermediate readily reacts with a wide range of nucleophiles.[18] A final oxidative decomplexation step liberates the substituted alkyne product.[16]

NicholasReaction cluster_workflow Nicholas Reaction Workflow START Propargyl Alcohol STEP1 Complexation Add Co₂(CO)₈ START->STEP1 INTERMEDIATE1 Co-Alkyne Complex STEP1->INTERMEDIATE1 STEP2 Cation Formation Add Lewis Acid (e.g., BF₃·OEt₂) INTERMEDIATE1->STEP2 INTERMEDIATE2 Stabilized Propargyl Cation STEP2->INTERMEDIATE2 STEP3 Nucleophilic Attack Add Nucleophile (Nu⁻) INTERMEDIATE2->STEP3 INTERMEDIATE3 Substituted Co-Alkyne Complex STEP3->INTERMEDIATE3 STEP4 Decomplexation Oxidative Workup (e.g., CAN, I₂) INTERMEDIATE3->STEP4 END Alkylated Alkyne STEP4->END

Caption: Key stages of the Nicholas reaction.

3. Oxidation to Ynones/Ynals

The alcohol moiety of propargyl alcohols can be selectively oxidized to the corresponding aldehyde or ketone without affecting the alkyne, yielding α,β-alkynyl carbonyl compounds (ynones or ynals).[6] While traditional methods often employed chromium-based reagents, modern protocols favor milder and more environmentally benign systems, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like calcium hypochlorite or an iron catalyst with oxygen.[19][20][21] These methods exhibit excellent chemoselectivity and provide high yields under gentle conditions.

Comparative Reactivity Analysis

The reactivity of a propargyl alcohol is profoundly influenced by its substitution pattern. We will compare this compound against three archetypes: propargyl alcohol (primary), 2-methyl-3-butyn-2-ol (tertiary), and 1-phenylprop-2-yn-1-ol (benzylic/secondary).

Feature / ReactionPropargyl Alcohol (Primary)2-Methyl-3-butyn-2-ol (Tertiary)1-Phenylprop-2-yn-1-ol (Benzylic, Secondary)This compound (Chiral, Secondary)
Structure Terminal alkyne, primary -OHTerminal alkyne, tertiary -OHTerminal alkyne, secondary benzylic -OHTerminal alkyne, secondary chiral -OH
Oxidation Readily oxidized to propynal.Cannot be oxidized at the carbinol center.Readily oxidized to the corresponding ynone.Readily oxidized to 1-octyn-3-one.
Meyer-Schuster Rearranges to a reactive terminal enone, often used in one-pot tandem reactions.[12]Prone to the competing Rupe rearrangement under acidic conditions.[9][10]Undergoes facile rearrangement, often with high E-selectivity.Undergoes clean Meyer-Schuster rearrangement to (E)-oct-3-en-2-one with high stereoselectivity.[12]
Nicholas Reaction Forms a primary stabilized cation; reacts well with nucleophiles.Forms a stable tertiary cation; excellent substrate.Forms a highly stabilized benzylic cation; very reactive.Forms a stable secondary cation. The key advantage is potential for diastereoselective attack by nucleophiles.
Acidity (pKa) ~13.6.[6] Easily deprotonated for alkynylation.Similar to propargyl alcohol.Similar, but benzylic proton is also acidic.Similar to propargyl alcohol. The pentyl chain has a negligible electronic effect.
Stereochemistry Achiral.Achiral.Racemic unless synthesized asymmetrically.Defined (S)-stereocenter. This is the critical feature for asymmetric synthesis, enabling access to enantiomerically pure products.[22][23]
In-Depth Analysis of this compound

This compound stands out due to its chiral center . This single structural feature elevates its utility from a simple building block to a powerful tool in stereoselective synthesis.[24]

  • Asymmetric Control: The pre-existing stereocenter at C-3 exerts significant influence on subsequent reactions. In transformations like the Nicholas reaction, the chiral environment can direct the incoming nucleophile to one face of the molecule, leading to high diastereoselectivity.[25] This is a cornerstone of substrate-controlled asymmetric synthesis.

  • Predictable Rearrangements: As a secondary alcohol, it undergoes the Meyer-Schuster rearrangement cleanly, avoiding the complications of the Rupe pathway that plague tertiary analogues.[9][10] Modern gold-catalyzed methods can proceed with high E-selectivity, preserving stereochemical information in the product's geometry.[12]

  • Steric Considerations: The n-pentyl group attached to the chiral center is sterically more demanding than the hydrogen atom in propargyl alcohol. While this may slightly modulate reaction rates compared to the parent compound, it does not fundamentally alter the available reaction pathways. Its reactivity profile remains robust and predictable.

  • Comparison with Aryl-Substituted Alcohols: Unlike 1-phenylprop-2-yn-1-ol, this compound lacks an aromatic ring. Therefore, it does not participate in reactions that rely on the electronic properties of an aryl group, such as certain silver-catalyzed substitutions or subsequent hydroarylation cyclizations.[12][26][27] Its reactivity is governed purely by the aliphatic propargyl alcohol framework.

Experimental Protocols

The following protocols are representative of the key transformations discussed. They are designed to be self-validating, employing modern, high-selectivity catalytic systems.

Protocol 1: Selective Oxidation of this compound to (S)-1-Octyn-3-one

This protocol utilizes a TEMPO-catalyzed system, which is renowned for its mildness and high selectivity for primary and secondary alcohols.

Rationale: We avoid harsh, stoichiometric oxidants like CrO₃ to prevent side reactions and ensure compatibility with the sensitive alkyne functionality. The catalytic nature of this process makes it more atom-economical and environmentally friendly.[19][28]

Materials:

  • This compound (1.0 equiv)

  • TEMPO (0.05 equiv)

  • Calcium hypochlorite (Ca(OCl)₂) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 equiv) and TEMPO (0.05 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the mixture to 0 °C in an ice bath.

  • Add Ca(OCl)₂ (1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction vigorously at 0 °C for 1-2 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-1-octyn-3-one.

Protocol 2: Gold-Catalyzed Meyer-Schuster Rearrangement

This protocol uses a gold(I) catalyst to promote the rearrangement under exceptionally mild conditions, ensuring high stereoselectivity for the E-enone product.

Rationale: Gold(I) complexes are powerful π-acids that activate the alkyne toward nucleophilic attack under neutral conditions, avoiding the harsh acids that can cause side reactions.[13] This method provides excellent yields and selectivity.[12]

Materials:

  • This compound (1.0 equiv)

  • PPh₃AuNTf₂ (Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide) (0.02 equiv)

  • Methanol (MeOH) (0.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 equiv) in DCM, add PPh₃AuNTf₂ (0.02 equiv) and methanol (0.1 equiv).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography (hexane/ethyl acetate gradient) to afford (E)-oct-3-en-2-one.

Protocol 3: Nicholas Reaction for Propargylic Substitution

This two-step protocol demonstrates the formation of the cobalt-stabilized cation and its subsequent trapping with a carbon nucleophile (e.g., allyltrimethylsilane).

Rationale: The Nicholas reaction provides a reliable method for substitutions that are often difficult to achieve directly. The cobalt complex effectively transforms the hydroxyl group into an excellent leaving group and stabilizes the resulting cation, enabling reactions with soft nucleophiles.[16][17]

Materials:

  • This compound (1.0 equiv)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)

  • Allyltrimethylsilane (1.5 equiv)

  • Saturated aqueous NaHCO₃ solution

  • Ceric ammonium nitrate (CAN)

Procedure: Step A: Complexation

  • In a fume hood, dissolve this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add Co₂(CO)₈ (1.1 equiv) portion-wise. The solution will turn dark red/brown.

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis shows complete formation of the cobalt complex (a new, less polar spot).

Step B: Substitution and Decomplexation

  • Cool the solution of the cobalt complex to -78 °C (dry ice/acetone bath).

  • Add allyltrimethylsilane (1.5 equiv).

  • Slowly add BF₃·OEt₂ (1.2 equiv) dropwise.

  • Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x). Combine the organic layers, dry with MgSO₄, filter, and concentrate.

  • The crude product is the substituted cobalt complex. To decomplex, dissolve it in acetone and cool to 0 °C. Add a solution of CAN in water dropwise until the dark color disappears and the alkyne product is formed (monitor by TLC).

  • Extract with ether, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield the allylated alkyne product.

Conclusion

While all propargyl alcohols are valuable synthetic intermediates, their reactivity is not uniform. The substitution at the carbinol carbon dictates the outcome of key reactions like the Meyer-Schuster rearrangement and oxidation. This compound distinguishes itself not by unique reaction pathways, but by the stereochemical control it offers. Its defined chirality makes it an indispensable tool for the asymmetric synthesis of complex molecules, where the precise three-dimensional arrangement of atoms is paramount. Understanding these comparative reactivities allows researchers to select the optimal propargyl alcohol substrate and reaction conditions to achieve their desired synthetic targets with precision and efficiency.

References

The Strategic Application of (S)-1-Octyn-3-ol in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of chiral building blocks is paramount to the efficient and stereocontrolled construction of complex molecular architectures. Among these, (S)-1-Octyn-3-ol has emerged as a cornerstone synthon, particularly in the synthesis of prostaglandins and other biologically active natural products. This guide provides an in-depth comparison of synthetic strategies employing this compound, juxtaposed with alternative approaches, and is supported by experimental data to inform rational synthetic design.

The Significance of this compound: A Versatile Chiral Precursor

This compound is a chiral propargyl alcohol that serves as a versatile three-carbon building block. Its utility stems from the presence of three key functional groups: a terminal alkyne, a stereodefined secondary alcohol, and a six-carbon aliphatic chain. This unique combination allows for a diverse range of chemical transformations, making it an invaluable precursor for introducing chirality and functionality in multi-step syntheses.

The primary application of this compound lies in its role as a precursor to the ω-side chain of prostaglandins, a class of lipid compounds with a broad spectrum of physiological and pathological activities. The seminal Corey synthesis of prostaglandins established a convergent strategy that relies on the coupling of three key fragments: the cyclopentanone core (often derived from the Corey lactone), the α-side chain, and the ω-side chain. This compound is a frequently utilized starting material for the synthesis of the ω-side chain fragment.[1][2]

Comparative Analysis of Prostaglandin Synthesis: this compound vs. Alternative Approaches

The synthesis of prostaglandins, particularly PGF2α, provides an excellent case study for comparing the efficacy of this compound-based routes with other synthetic strategies. The Corey lactone is a common intermediate in many of these syntheses, and the introduction of the ω-side chain is a critical step that often dictates the overall efficiency of the synthesis.

The Corey Approach: A Convergent and Stereocontrolled Strategy

The classical Corey synthesis and its numerous modifications represent a robust and widely adopted approach to prostaglandins.[3] This strategy hinges on the preparation of the Corey lactone, a bicyclic intermediate that contains the stereochemical information for the cyclopentane core of the prostaglandin. The ω-side chain is then introduced via a Wittig or Horner-Wadsworth-Emmons reaction with an aldehyde derived from the Corey lactone.

A Typical Synthetic Sequence for the ω-Side Chain from this compound:

The synthesis of the requisite phosphonate for the Horner-Wadsworth-Emmons reaction typically begins with the protection of the hydroxyl group of this compound, followed by hydroalumination or hydrozirconation of the alkyne and subsequent functionalization to introduce the phosphonate moiety.

Workflow for ω-Side Chain Synthesis from this compound:

G cluster_0 ω-Side Chain Synthesis S-1-Octyn-3-ol S-1-Octyn-3-ol Protection of OH Protection of OH S-1-Octyn-3-ol->Protection of OH e.g., TBDMSCl Hydroalumination/\nHydrozirconation Hydroalumination/ Hydrozirconation Protection of OH->Hydroalumination/\nHydrozirconation e.g., Red-Al or Schwartz's reagent Iodination Iodination Hydroalumination/\nHydrozirconation->Iodination I2 Phosphonate\nFormation Phosphonate Formation Iodination->Phosphonate\nFormation e.g., (MeO)2P(O)H, Pd(PPh3)4 ω-Side Chain\nPhosphonate ω-Side Chain Phosphonate Phosphonate\nFormation->ω-Side Chain\nPhosphonate

Caption: Synthesis of the ω-side chain phosphonate from this compound.

Alternative Strategies for ω-Side Chain Introduction

While the use of this compound is well-established, other chiral precursors and synthetic methodologies have been developed to construct the ω-side chain of prostaglandins. These alternatives aim to improve overall yield, reduce step count, or avoid the use of specific reagents.

One notable alternative involves the use of a chiral epoxy-alcohol, which can be opened with an appropriate nucleophile to install the core of the side chain. Another approach utilizes asymmetric reduction of a corresponding ynone to generate the chiral alcohol in situ.

StrategyKey Chiral PrecursorTypical Overall Yield (from commercially available materials)Number of Linear StepsKey AdvantagesKey Disadvantages
Corey Approach This compound~15-25% for PGF2α~15-20Well-established, high stereocontrolLong linear sequence, use of organometallic reagents
Asymmetric Reduction 1-Octyn-3-one~10-20% for PGF2α~16-22In situ generation of chiralityRequires highly selective and often expensive catalysts
Chiral Pool (from Sugars) D-Glucose or other sugarsVariable, often lower>20Readily available chiral starting materialOften requires extensive protecting group manipulation

Table 1. Comparison of synthetic strategies for prostaglandins.

Experimental Protocols

General Procedure for the Asymmetric Reduction of 1-Octyn-3-one to this compound

This procedure is adapted from established methods for the enantioselective synthesis of propargyl alcohols.

Materials:

  • 1-Octyn-3-one

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Diethanolamine

  • Standard workup and purification reagents

Procedure:

  • A solution of (-)-DIP-Chloride™ in anhydrous diethyl ether or THF is cooled to -25 °C under an inert atmosphere (e.g., argon or nitrogen).

  • 1-Octyn-3-one is added dropwise to the cooled solution of the reducing agent.

  • The reaction mixture is stirred at -25 °C for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of diethanolamine.

  • The mixture is allowed to warm to room temperature and stirred for an additional period to ensure complete reaction of the borane complex.

  • The reaction mixture is then subjected to a standard aqueous workup. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound. The enantiomeric excess (ee) is determined by chiral GC or HPLC analysis.

Representative Horner-Wadsworth-Emmons Reaction for Prostaglandin Synthesis

This protocol outlines the general steps for coupling the ω-side chain phosphonate with the Corey aldehyde derivative.

Materials:

  • Corey aldehyde derivative (protected)

  • ω-Side chain phosphonate (synthesized from this compound)

  • A suitable base (e.g., Sodium hydride, Potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DME)

Procedure:

  • The ω-side chain phosphonate is dissolved in the anhydrous solvent and cooled to 0 °C under an inert atmosphere.

  • The base is added portion-wise to the solution, and the mixture is stirred to generate the corresponding phosphonate anion.

  • A solution of the Corey aldehyde derivative in the anhydrous solvent is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting enone is purified by flash chromatography.

Conclusion: The Enduring Utility of this compound

While alternative synthetic strategies for prostaglandins and other complex natural products continue to be developed, the route commencing from this compound remains a highly reliable and stereocontrolled option. Its commercial availability in high enantiomeric purity and the well-documented chemistry of its transformations make it a preferred choice for many synthetic chemists. The decision to employ this compound over other precursors will ultimately depend on a variety of factors, including the specific target molecule, desired overall yield, step economy, and the availability of specialized reagents and catalysts. This guide serves to provide a comparative framework to aid in this critical decision-making process.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Octyn-3-ol, a chiral propargyl alcohol, stands as a versatile and highly valuable starting material in the synthesis of a diverse array of biologically active molecules. Its inherent chirality and reactive alkyne and hydroxyl functionalities provide a powerful scaffold for the construction of complex molecular architectures with significant therapeutic potential. This guide offers an in-depth technical comparison of the biological activities of compounds synthesized from this compound, supported by experimental data and detailed protocols, to inform and guide research and development efforts in medicinal chemistry.

The Strategic Advantage of this compound in Medicinal Chemistry

The utility of this compound as a synthetic precursor is rooted in several key features. The chiral center at C-3 is crucial for enantioselective synthesis, a critical consideration in modern drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The terminal alkyne group is a versatile functional handle for a variety of chemical transformations, including carbon-carbon bond-forming reactions, cycloadditions (such as the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"), and reductions to either cis- or trans-alkenes. The secondary alcohol provides a site for esterification, etherification, or oxidation, further expanding the diversity of accessible derivatives.

A prime example of its significance is its role as a key intermediate in the synthesis of prostaglandins and their analogues.[1][2][3][4][5] Prostaglandins are a class of lipid compounds with a wide range of physiological effects, and their synthetic analogues are used to treat conditions such as glaucoma and pulmonary hypertension.

Comparative Analysis of Biological Activities

While the biological activity of this compound itself is not extensively documented, its derivatives have shown promise in several therapeutic areas. This section compares the biological activities of two important classes of compounds synthesized from this chiral building block: 1,2,3-triazole derivatives and prostaglandin analogues .

1,2,3-Triazole Derivatives: Potential as Anticancer Agents

The "click" reaction between an azide and the terminal alkyne of this compound or its derivatives provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. This class of heterocycles is known for its broad spectrum of biological activities, including anticancer properties.[6][7][8][9][10]

Experimental Data Summary: Cytotoxicity of 1,2,3-Triazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Phosphonate-1,2,3-triazoleHT-1080 (Fibrosarcoma)15.13Doxorubicin<10[6]
Phosphonate-1,2,3-triazoleA-549 (Lung Carcinoma)21.25Doxorubicin<10[6]
Phosphonate-1,2,3-triazoleMCF-7 (Breast Adenocarcinoma)18.06Doxorubicin<10[6]
Phosphonate-1,2,3-triazoleMDA-MB-231 (Breast Adenocarcinoma)16.32Doxorubicin<10[6]
Indole-1,2,4-triazole-N-phenyl acetamide (8b)Hep-G2 (Hepatocellular Carcinoma)Cell viability: 10.99 ± 0.59%DoxorubicinCell viability: 10.8 ± 0.41%[8]

Causality Behind Experimental Choices: The selection of the MTT assay is a standard and reliable method for assessing cell viability and cytotoxicity.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The choice of cancer cell lines from different tissues (fibrosarcoma, lung, breast, liver) provides a broader understanding of the potential anticancer spectrum of the synthesized compounds. Doxorubicin, a well-established chemotherapeutic agent, serves as a potent positive control, providing a benchmark for the activity of the novel compounds.

Prostaglandin Analogues: Potent Anti-Glaucoma Agents

This compound is a crucial building block for the synthesis of the lower side chain of many prostaglandin analogues. These synthetic derivatives of naturally occurring prostaglandins are highly effective in reducing intraocular pressure (IOP), a major risk factor for glaucoma.

Experimental Data Summary: Biological Activity of Prostaglandin Analogues

CompoundReceptor TargetIn Vitro Potency (EC50, nM)In Vivo Efficacy (IOP Reduction)Source
AL-16082 (13-oxa prostaglandin)Prostaglandin FP receptor1.9Not directly administered[1]
AL-16049 (isopropyl ester of AL-16082)Prostaglandin FP receptor-30% in ocular hypertensive monkeys[1]
LatanoprostProstaglandin FP receptor-Clinically used for IOP reduction[4]
BimatoprostProstaglandin FP receptor-Clinically used for IOP reduction[4]

Causality Behind Experimental Choices: The prostaglandin FP receptor is the primary target for clinically used anti-glaucoma drugs like latanoprost and bimatoprost. Therefore, assessing the in vitro potency of new analogues at this receptor is a critical first step. The phosphoinositide (PI) turnover assay is a well-established second-messenger assay to quantify the activation of G-protein coupled receptors like the FP receptor.[1] Following in vitro characterization, evaluation in a relevant animal model, such as the ocular hypertensive monkey, is essential to determine the in vivo efficacy in reducing IOP. The use of established drugs like latanoprost and PGF2α as comparators allows for a direct assessment of the relative potency and side-effect profile of the new compounds.[1]

Experimental Protocols

Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Derivative from an Alkyne Precursor

This protocol outlines a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Diagram of the Experimental Workflow

SynthesisWorkflow Start Start with Alkyne and Organic Azide Reaction Combine in Solvent (e.g., t-BuOH/H2O) Start->Reaction Catalyst Add Copper(II) Sulfate and Sodium Ascorbate Reaction->Catalyst Stirring Stir at Room Temperature Catalyst->Stirring Monitoring Monitor Reaction by TLC Stirring->Monitoring Workup Quench Reaction and Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize by NMR, Mass Spectrometry Purification->Characterization

Caption: General workflow for the synthesis of 1,2,3-triazoles via CuAAC.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the terminal alkyne (1 equivalent) and the organic azide (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified 1,2,3-triazole derivative by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[6]

Cytotoxicity Evaluation using the MTT Assay

This protocol provides a general procedure for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Diagram of the MTT Assay Workflow

MTTWorkflow CellSeeding Seed Cells in a 96-well Plate Incubation1 Incubate for 24h CellSeeding->Incubation1 Treatment Add Test Compounds at Various Concentrations Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance at ~570 nm Solubilization->Measurement

Caption: Standard workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) in a final volume of 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Conclusion

This compound is a chiral precursor of significant importance, enabling the synthesis of a wide range of bioactive molecules. The derivatives synthesized from this building block, particularly 1,2,3-triazoles and prostaglandin analogues, have demonstrated promising activities as anticancer and anti-glaucoma agents, respectively. The comparative data presented in this guide highlights the therapeutic potential of these compound classes and underscores the value of this compound in drug discovery and development. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate novel derivatives, contributing to the advancement of medicinal chemistry. Further exploration of the diverse chemical space accessible from this compound is warranted and holds the promise of yielding novel therapeutic agents for a variety of diseases.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and regulatory compliance of the professionals who use them. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-1-Octyn-3-ol, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.

Understanding the Hazard Profile of this compound

The disposal protocol for any chemical is dictated by its inherent hazards. This compound is not a benign substance; its chemical properties necessitate its classification as hazardous waste. Understanding why it is hazardous is the first step in handling its disposal correctly. The primary hazards are its flammability, irritant properties, and environmental toxicity.[1][2]

Hazard CategoryDescriptionRationale for Disposal Protocol
Flammability This compound is a combustible liquid with a flash point of approximately 61-63°C.[3] Vapors can form explosive mixtures with air upon heating.Due to its combustibility, it is classified as an ignitable hazardous waste.[4][5] This classification prohibits drain disposal and requires storage away from all ignition sources.[1]
Toxicity & Irritancy The compound is harmful if swallowed and causes serious skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[1]Direct contact must be avoided through the use of appropriate Personal Protective Equipment (PPE). Contamination of communal waste streams could expose unsuspecting personnel to these hazards.
Environmental Hazard This compound is recognized as being very toxic to aquatic life.[2] Safety data sheets explicitly warn against its release into the environment.[1]This high aquatic toxicity is a primary reason why sewer disposal is strictly forbidden, as it can contaminate waterways and harm ecosystems.[4][6]

The Core Principle: Management as Regulated Hazardous Waste

Given its hazard profile, this compound and any materials contaminated with it must be managed as regulated hazardous waste.[7] This falls under the purview of national and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates "cradle-to-grave" management of hazardous materials.[8] This principle means the waste must be tracked from the point of generation to its final, approved disposal. Under no circumstances should this chemical be poured down the drain or placed in standard trash. [4][6]

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance. Adherence to these steps is mandatory for any laboratory generating this waste stream.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE as described by OSHA regulations.[1]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Segregate the Waste Stream Proper segregation is crucial to prevent dangerous chemical reactions.[9]

  • Designate a specific waste container solely for this compound and related flammable organic liquids.

  • Crucially, do not mix this waste with incompatible materials , such as strong oxidizing agents or acid anhydrides, which are incompatible with 1-Octyn-3-ol.[1]

Step 3: Use an Approved Waste Container The integrity of the waste container is paramount for safe storage and transport.

  • Collect the waste in a suitable, chemically compatible container, preferably glass or metal.[4] The original product container is often an excellent choice.[6]

  • The container must be in good condition, free of leaks or cracks, and must have a tight-fitting screw cap.[5]

  • Keep the container closed at all times , except when actively adding waste.[4][5] This minimizes the release of flammable vapors.

Step 4: Label the Container Correctly and Completely Accurate labeling is a strict regulatory requirement that ensures safe handling by all personnel.[10]

  • Affix a "Hazardous Waste" label to the container.

  • Clearly identify the contents by writing the full chemical name: "this compound" . Do not use abbreviations or generic terms like "Solvent Waste".[4]

  • List all chemical constituents if it is a mixed waste stream.

  • Include the name and location (building, room number) of the generating laboratory.[10]

Step 5: Store the Waste in a Designated Area Waste must be accumulated in a designated and properly managed location.

  • Store the labeled container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10][11]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Because the waste is flammable, it should be stored in a grounded, explosion-proof flammable storage cabinet and away from heat, sparks, or open flames.[9][11]

Step 6: Arrange for Final Disposal The final step is to transfer the waste to a licensed disposal facility.

  • Contact your institution’s Environmental Health & Safety (EH&S) department to schedule a waste pickup.[4]

  • If your organization does not have an EH&S department, you must contract with a licensed hazardous waste management company for transport and disposal.[6][9]

  • Never attempt to transport hazardous waste in a personal vehicle.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste this compound Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe prohibited PROHIBITED METHODS - Drain Disposal - Trash Disposal - Evaporation start->prohibited segregate Step 2: Segregate from Incompatible Chemicals ppe->segregate container Step 3: Collect in a Closed, Approved Waste Container segregate->container label Step 4: Label with 'Hazardous Waste' and Full Chemical Name container->label store Step 5: Store in Flammable Cabinet within a Satellite Accumulation Area label->store contact Step 6: Contact EH&S or Licensed Waste Contractor for Pickup store->contact disposal Final Disposal at an Approved Facility contact->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-Octyn-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with chiral building blocks like (S)-1-Octyn-3-ol is fundamental to innovation. However, the potential of these unique molecules can only be safely unlocked through a deep, practical understanding of their handling requirements. This guide moves beyond a simple checklist to establish a comprehensive safety framework. We will explore not just what personal protective equipment (PPE) to wear, but why each component is critical, creating a self-validating system of safety that protects you, your colleagues, and the integrity of your work.

Foundational Safety: Understanding the Hazard Profile

This compound, like its racemate, is a versatile intermediate. However, its chemical properties necessitate careful handling. It is classified as a combustible liquid that is harmful if swallowed and can cause significant skin and eye irritation.[1][2][3][4] Inhalation may also be harmful and lead to respiratory system irritation.[1][2][3][5] Acknowledging these hazards is the first step in mitigating risk.

For clarity, the hazard profile is summarized below. This data provides the logical basis for the specific PPE and handling protocols that follow.

Hazard ClassificationCategoryGHS Hazard StatementRationale for Precaution
Physical Hazard
Combustible LiquidCategory 4H227: Combustible liquid[1][2]Requires control of ignition sources (no open flames, sparks, or hot surfaces).[1][6]
Health Hazards
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3][4]Prohibits eating, drinking, or smoking in the handling area; mandates immediate medical attention if ingested.[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]Necessitates the use of chemical-resistant gloves and protective clothing to prevent direct contact.[1][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]Mandates the use of chemical safety goggles or a face shield to protect against splashes.[2][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]Requires handling in a well-ventilated area, preferably a chemical fume hood, to minimize vapor concentration.[2][7]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2]Reinforces the need for excellent ventilation and respiratory protection if engineering controls are insufficient.[5]

The Core Directive: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system. This begins with engineering controls, which provide the primary barrier, followed by PPE as the essential secondary barrier.

Primary Barrier: Engineering Controls

Your first line of defense is to minimize exposure potential. Always handle this compound in a well-ventilated area.[7] The gold standard is a certified chemical fume hood, which provides local exhaust ventilation to capture vapors at the source, protecting the user and the lab environment.[2][5] Ensure safety showers and eyewash stations are readily accessible and unobstructed.[2][6]

Secondary Barrier: Personal Protective Equipment

A. Eye and Face Protection: The Non-Negotiable Shield Given its classification as a serious eye irritant, direct contact from a splash could have significant consequences.[1][2]

  • Causality: A simple splash can cause serious irritation. Standard safety glasses may not provide adequate protection from splashes originating from the side.

  • Protocol: Wear chemical safety goggles that provide a full seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][6] If there is a significant risk of splashing, such as during large-scale transfers, supplement goggles with a full-face shield.

B. Hand Protection: Selecting the Right Glove this compound is a known skin irritant.[1][2] Therefore, selecting the correct gloves is crucial.

  • Causality: Not all gloves offer the same level of chemical resistance. The suitability of a glove depends on the material, thickness, and the duration of your work.[5] A glove's "breakthrough time" indicates how long it can provide protection before the chemical permeates it.

  • Protocol:

    • Material Selection: Neoprene or PVC gloves are recommended for handling this type of alcohol.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough time data.

    • Dexterity and Duration: For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is suitable.[5] For prolonged or repeated contact, a glove with a protection class of 5 or higher (>240 minutes) is recommended.[5]

    • Best Practices: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the exterior of the glove. Wash hands thoroughly with soap and water after removing gloves.[1][5]

C. Body Protection: Preventing Dermal Exposure Accidental spills can happen. Protective clothing prevents the chemical from making contact with your skin.

  • Causality: Clothing wet with the material should not remain in contact with the skin.[5] A standard cotton lab coat may absorb spills, holding the chemical against your skin.

  • Protocol: Wear a chemically resistant lab coat or overalls.[1][5] For tasks with a higher risk of splashing, consider a rubber apron. Ensure clothing provides full coverage of arms and legs.

D. Respiratory Protection: When Engineering Controls Need Support While a fume hood is the primary control, respiratory protection may be necessary in certain situations.

  • Causality: Inhalation of vapors can be harmful and may cause drowsiness, dizziness, or respiratory irritation.[2][5]

  • Protocol: If you must work outside of a fume hood, if ventilation is poor, or if there is a risk of generating aerosols (mists), an approved respirator with a Type A-P filter (for organic vapors and particulates) is required.[5] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.

Operational Plan: Safe Handling Workflow

A structured workflow ensures that safety is integrated into every step of the process, from preparation to disposal.

cluster_prep 1. Pre-Use Preparation cluster_use 2. Chemical Handling cluster_cleanup 3. Post-Use & Decontamination cluster_disposal 4. Waste Management prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather All Necessary Materials & Spill Kit prep_hood->prep_materials use_transfer Transfer this compound (Use Grounding for Large Volumes) prep_materials->use_transfer Begin Work use_reaction Perform Experiment use_transfer->use_reaction cleanup_quench Quench Reaction & Neutralize use_reaction->cleanup_quench Complete Work cleanup_glassware Clean Glassware in Hood cleanup_quench->cleanup_glassware cleanup_area Wipe Down Work Area cleanup_glassware->cleanup_area disposal_waste Segregate Liquid Waste into Labeled Hazardous Waste Container cleanup_area->disposal_waste Final Steps disposal_ppe Dispose of Contaminated Gloves & Consumables disposal_waste->disposal_ppe disposal_remove Doff PPE & Wash Hands disposal_ppe->disposal_remove

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Guidance
  • Preparation: Before retrieving the chemical, ensure your fume hood is operational and your workspace is clear. Don all required PPE: chemical goggles, appropriate gloves, and a lab coat.[1][2] Have a spill kit with an inert absorbent material (like sand or vermiculite) ready.[1]

  • Handling: When transferring the liquid, do so slowly to avoid splashing. Keep the container sealed when not in use.[6] Avoid all personal contact, including inhalation.[5]

  • Post-Use: After completing your work, decontaminate all surfaces and equipment.

  • Decontamination & Disposal: Contaminated gloves should be replaced immediately.[5] Remove all PPE carefully to avoid self-contamination. Wash hands thoroughly.

Emergency and Disposal Plans

Exposure Response Even with the best precautions, accidents can occur. Immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water and soap.[5]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or physician.[1][2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[1][4][5] Swallowing the liquid can lead to aspiration into the lungs, causing chemical pneumonitis.[5]

Disposal Protocol this compound and any materials contaminated with it must be treated as hazardous waste.[5]

  • Segregation: Collect all liquid waste in a designated, properly labeled, and sealed container.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips must be placed in a sealed bag or container for hazardous waste disposal.[1]

  • Compliance: All waste disposal must be handled in strict accordance with local, state, and federal regulations.[5] Never pour this chemical down the drain.

By internalizing the rationale behind each safety measure—from the choice of a specific glove material to the critical function of a fume hood—you build a resilient and trustworthy safety culture. This approach ensures that your focus remains on the science, secure in the knowledge that you are protected by a system of proactive, intelligent safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Octyn-3-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-Octyn-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.